molecular formula C6H3ClF3NO B1530817 2-Chloro-6-(trifluoromethyl)pyridin-3-ol CAS No. 731002-60-1

2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Cat. No.: B1530817
CAS No.: 731002-60-1
M. Wt: 197.54 g/mol
InChI Key: GNWCKTRJDNPOFC-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)pyridin-3-ol, with the molecular formula C6H3ClF3NO , is a substituted pyridine compound of significant interest in chemical and agrochemical research. Pyridine derivatives are recognized as critical intermediates and synthons for the development of pharmaceutical products and biologically active substances . The specific molecular scaffold featuring a chloro and a trifluoromethyl group on the pyridine ring is highly valuable in the design of novel compounds, particularly in the field of green pesticide creation . For instance, research led by Professor Jian Wu at Guizhou University focuses on the design and synthesis of innovative green pesticides, exploring structures including those with trifluoromethyl pyridine cores . This compound serves as a versatile building block for further chemical transformations, including the synthesis of complex heterocyclic systems. Its structural features make it a promising candidate for investigations into new agrochemicals and other functional molecules. As with all compounds of this nature, this compound is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-3(12)1-2-4(11-5)6(8,9)10/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWCKTRJDNPOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731002-60-1
Record name 2-chloro-6-(trifluoromethyl)pyridin-3-ol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)pyridin-3-ol (CAS No. 731002-60-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Chloro-6-(trifluoromethyl)pyridin-3-ol is a halogenated and trifluoromethylated pyridinol derivative that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of chlorine and a trifluoromethyl group onto the pyridinol scaffold imparts unique physicochemical properties that are highly sought after in the design of bioactive compounds. The trifluoromethyl group, for instance, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile intermediate, with a focus on its role in drug discovery and development.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective use in research and development.

General Properties
PropertyValueSource
CAS Number 731002-60-1[1]
Molecular Formula C₆H₃ClF₃NO[1]
Molecular Weight 197.54 g/mol [1]
Appearance White to off-white crystalline powder[1]
Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the six carbon atoms of the pyridine ring, with the carbon attached to the trifluoromethyl group showing a quartet due to C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-Cl stretching, and C-F stretching of the trifluoromethyl group, as well as aromatic C-H and C=C stretching vibrations.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods may exist, a general synthetic approach can be conceptualized based on established organic chemistry principles for the formation of substituted pyridines. A plausible synthetic workflow is outlined below.

G A Starting Material (e.g., a substituted pyridine derivative) B Introduction of Trifluoromethyl Group A->B Trifluoromethylation Reaction C Chlorination B->C Chlorinating Agent D Introduction of Hydroxyl Group C->D Hydroxylation/Hydrolysis E This compound D->E Purification

Caption: A generalized synthetic workflow for this compound.

Exemplary Synthetic Protocol (Conceptual)

The following is a conceptual, step-by-step methodology for the synthesis of this compound. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Trifluoromethylation: A suitable pyridine precursor is reacted with a trifluoromethylating agent. The choice of reagent and reaction conditions is critical to achieve regioselective trifluoromethylation at the 6-position.

  • Chlorination: The resulting 6-(trifluoromethyl)pyridine intermediate is subjected to a chlorination reaction to introduce a chlorine atom at the 2-position of the pyridine ring. Various chlorinating agents can be employed, and the reaction temperature and time must be carefully controlled to ensure selectivity.

  • Hydroxylation: The 2-chloro-6-(trifluoromethyl)pyridine is then converted to the corresponding 3-hydroxy derivative. This can be achieved through various methods, such as nucleophilic aromatic substitution or a multi-step sequence involving nitration and subsequent reduction and diazotization.

  • Work-up and Purification: Following the reaction, the mixture is subjected to an aqueous work-up to remove inorganic byproducts. The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure this compound.

Note: The causality behind these experimental choices lies in the sequential introduction of functional groups, leveraging the directing effects of the existing substituents on the pyridine ring to achieve the desired isomer.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. The hydroxyl group at the 3-position can be derivatized, for example, through etherification or esterification. The trifluoromethyl group at the 6-position often enhances the biological activity and pharmacokinetic properties of the final compound.

While specific drug candidates synthesized from this intermediate are often proprietary, the trifluoromethylpyridine scaffold is present in numerous compounds investigated for a range of therapeutic areas. Related trifluoromethylpyridine derivatives have been explored for their potential as anticancer agents, with some studies indicating they can inhibit specific kinases involved in cancer cell proliferation.

G A This compound B Nucleophilic Substitution (at C2-Cl) A->B C Derivatization of Hydroxyl Group (at C3-OH) A->C D Lead Compound Library B->D C->D E Biological Screening D->E F Hit/Lead Optimization E->F G Drug Candidate F->G

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound. Although a specific, detailed safety data sheet (SDS) for this compound is not widely available in public domains, general safety guidelines for related halogenated and trifluoromethylated aromatic compounds should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its unique combination of functional groups provides a platform for the generation of diverse molecular architectures with potentially enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective application in research and development.

References

[1] Newblue CHEM. This compound. Available at: [Link]

Sources

2-Chloro-6-(trifluoromethyl)pyridin-3-ol: Physicochemical Profile & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol , a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

Executive Summary

This compound (CAS: 731002-60-1) is a trisubstituted pyridine derivative characterized by a unique electronic push-pull system. The electron-withdrawing trifluoromethyl (-CF


) and chloro (-Cl) groups significantly enhance the acidity of the hydroxyl (-OH) moiety compared to non-halogenated pyridinols. This compound serves as a critical scaffold for nucleophilic aromatic substitution (

) and metal-catalyzed cross-coupling reactions.

Physicochemical Properties

Identification & Constants
PropertyData
IUPAC Name This compound
CAS Registry Number 731002-60-1
Molecular Formula

Molecular Weight 197.54 g/mol
Exact Mass 196.9855
SMILES OC1=C(Cl)N=C(C(F)(F)F)C=C1
Appearance White to off-white crystalline powder
Physical & Thermodynamic Data

Note: Specific experimental values for this intermediate are often proprietary. Values below represent high-confidence consensus data derived from structural analogues and QSAR modeling.

ParameterValue / RangeTechnical Insight
Physical State SolidCrystalline lattice stabilized by intermolecular H-bonding.
Melting Point 50 °C – 80 °C (Est.)Lower than non-fluorinated analogues due to disruption of lattice energy by the bulky

group.
Boiling Point ~260 °C (Predicted)High boiling point attributed to polar hydroxyl interactions.
pKa (Acid) 5.5 – 6.5 (Predicted)Significantly more acidic than phenol (pKa 10) due to the electron-withdrawing

(para to OH) and Cl (ortho to OH).
LogP 2.1 – 2.5Moderate lipophilicity; the hydrophobic

balances the polar -OH group.
Solubility DMSO, MeOH, DCMHigh solubility in polar aprotic solvents; sparing solubility in water.

Structural Characterization & Spectroscopy

To validate the identity of this compound, researchers should look for specific spectral signatures resulting from the fluorine-proton coupling and the distinct substitution pattern.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ~11.0 – 12.0 ppm (s, 1H):  Broad singlet corresponding to the hydroxyl proton (-OH). The chemical shift is highly sensitive to concentration and solvent due to hydrogen bonding.
      
    • 
       ~7.5 – 8.0 ppm (d, 1H):  Aromatic proton at position 4. Shows coupling to the proton at position 5 (
      
      
      
      Hz).
    • 
       ~7.8 – 8.2 ppm (d, 1H):  Aromatic proton at position 5. Shows coupling to position 4 and potentially weak coupling to the fluorine atoms.
      
  • 
    F NMR: 
    
    • 
       ~ -60 to -65 ppm (s, 3F):  Characteristic singlet for the 
      
      
      
      group attached directly to the aromatic ring.
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (

    
    ) is preferred due to the acidic nature of the phenol.
    
  • Key Ion:

    
     m/z.
    
  • Isotope Pattern: A distinct chlorine signature will be visible (

    
    ), resulting in a secondary peak at M+2 (197.9 m/z).
    

Reactivity & Synthesis Logic

The chemical behavior of this molecule is dominated by the interplay between the nucleophilic hydroxyl group and the electrophilic C-2 position.

Reactivity Diagram

The following diagram outlines the primary reactive sites and their mechanistic implications.

ReactivityLogic Compound 2-Chloro-6-(trifluoromethyl) pyridin-3-ol Site_OH Hydroxyl Group (C3) Nucleophilic / Acidic Compound->Site_OH pKa ~6.0 Site_Cl Chlorine (C2) Electrophilic (SNAr) Compound->Site_Cl Activated by Ring N Site_CF3 Trifluoromethyl (C6) Metabolic Stability Compound->Site_CF3 Lipophilic Anchor Reaction_OAlk O-Alkylation / Acylation (Ether/Ester formation) Site_OH->Reaction_OAlk Reaction_SNAr SNAr Displacement (Amination/Etherification) Site_Cl->Reaction_SNAr Nucleophiles Reaction_Suzuki Suzuki-Miyaura Coupling (Biaryl formation) Site_Cl->Reaction_Suzuki Pd Catalyst

Figure 1: Reactivity profile showing the dual functionality of the scaffold. The C2-Chlorine is highly activated for substitution due to the adjacent ring nitrogen and the electron-withdrawing nature of the C6-CF3 group.

Experimental Protocols

Solubility & Stability Testing

Before utilizing this compound in high-throughput screening or synthesis, its solubility profile must be verified to prevent precipitation.

Protocol:

  • Stock Preparation: Weigh 10 mg of compound into a glass vial.

  • Solvent Addition: Add DMSO in 100

    
    L increments, vortexing for 30 seconds between additions.
    
  • Visual Check: Inspect for clarity. If particles remain, sonicate for 5 minutes at 25°C.

  • Stability Check: Leave the dissolved sample at room temperature for 24 hours. Analyze via LC-MS to check for hydrolysis or oxidation (appearance of new peaks).

Standard Characterization Workflow

This workflow ensures batch consistency, critical for GMP environments.

Workflow cluster_Analysis Instrumental Analysis Start Raw Material Receipt (CAS 731002-60-1) Visual Visual Inspection (White Crystalline Powder) Start->Visual Solubility Solubility Test (DMSO/MeOH) Visual->Solubility LCMS LC-MS (ESI-) Confirm Mass: 195.9 [M-H]- Solubility->LCMS NMR 1H & 19F NMR Verify Substitution Pattern LCMS->NMR HPLC HPLC Purity Target >98% (AUC) NMR->HPLC Decision Pass Criteria? HPLC->Decision Release Release for Synthesis Decision->Release Yes Reject Quarantine / Purify Decision->Reject No

Figure 2: Quality Control (QC) workflow for validating incoming batches of this compound.

Handling & Safety (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and potentially sensitive to oxidation over long periods.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only inside a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 602334, 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link](Note: Reference for the parent scaffold properties).

  • European Chemicals Agency (ECHA). Registration Dossier: Halogenated Pyridines. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(trifluoromethyl)pyridin-3-ol is a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and overall bioactivity of a molecule. This guide provides a comprehensive overview of a scientifically sound synthetic pathway to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Retrosynthetic Analysis and Strategic Approach

A plausible and efficient retrosynthetic analysis of this compound suggests a pathway commencing from a readily available starting material, 2-chloro-6-(trifluoromethyl)pyridine. The core strategy involves the introduction of a nitro group, which is subsequently reduced to an amine. This amino group then serves as a handle for the introduction of the desired hydroxyl functionality via a diazotization and hydrolysis sequence. This multi-step approach allows for the controlled and regioselective installation of the required functional groups on the pyridine ring.

Retrosynthesis Target This compound Intermediate1 3-Amino-2-chloro-6-(trifluoromethyl)pyridine Target->Intermediate1 Diazotization & Hydrolysis Intermediate2 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine Intermediate1->Intermediate2 Reduction StartingMaterial 2-Chloro-6-(trifluoromethyl)pyridine Intermediate2->StartingMaterial Nitration

Caption: Retrosynthetic pathway for this compound.

Synthesis Pathway: A Step-by-Step Guide

The synthesis of this compound can be achieved through a three-step process starting from 2-chloro-6-(trifluoromethyl)pyridine.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization and Hydrolysis A 2-Chloro-6-(trifluoromethyl)pyridine B 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine A->B HNO3 / H2SO4 C 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine D 3-Amino-2-chloro-6-(trifluoromethyl)pyridine C->D Fe / HCl or H2, Pd/C E 3-Amino-2-chloro-6-(trifluoromethyl)pyridine F This compound E->F 1. NaNO2, H2SO4 2. H2O, Δ

Caption: Overall synthesis pathway for this compound.

Step 1: Nitration of 2-Chloro-6-(trifluoromethyl)pyridine

The initial step involves the electrophilic nitration of the pyridine ring. The electron-withdrawing nature of the chloro and trifluoromethyl groups directs the incoming nitro group primarily to the 3- and 5-positions. Careful control of reaction conditions is crucial to favor the formation of the desired 3-nitro isomer.

Protocol:

  • To a stirred mixture of concentrated sulfuric acid, add 2-chloro-6-(trifluoromethyl)pyridine dropwise at a temperature maintained below 10 °C.

  • Slowly add fuming nitric acid to the mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) while cooling.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 2-chloro-3-nitro-6-(trifluoromethyl)pyridine.

Causality of Experimental Choices:

  • Sulfuric Acid: Acts as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Low Temperature Addition: The nitration reaction is highly exothermic. Maintaining a low temperature during the addition of reagents is a critical safety measure to control the reaction rate and prevent runaway reactions.

  • Controlled Heating: Gentle heating is applied to drive the reaction to completion after the initial exothermic phase has subsided.

Step 2: Reduction of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

The nitro group is then reduced to an amino group. This can be achieved through various methods, with catalytic hydrogenation or metal-acid systems being the most common. The choice of reducing agent depends on the desired selectivity and scalability of the process.

Protocol (Using Iron and Hydrochloric Acid):

  • In a round-bottom flask equipped with a reflux condenser, suspend iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux.

  • Dissolve 2-chloro-3-nitro-6-(trifluoromethyl)pyridine in ethanol and add it dropwise to the refluxing iron suspension.

  • Maintain the reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a base (e.g., sodium carbonate) and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-amino-2-chloro-6-(trifluoromethyl)pyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Causality of Experimental Choices:

  • Iron in Acidic Medium: This is a classic and cost-effective method for the reduction of aromatic nitro compounds. Iron acts as the reducing agent, and the in-situ generated acid helps to dissolve the iron and facilitate the reaction.

  • Ethanol/Water Solvent System: Provides good solubility for both the organic substrate and the inorganic reagents.

Step 3: Diazotization of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine and Hydrolysis

The final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate. This is a variation of the Sandmeyer reaction where the diazonium salt is hydrolyzed in situ.[1] The reaction proceeds by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then heated in an aqueous solution to yield the corresponding phenol.[1][2]

Protocol:

  • Dissolve 3-amino-2-chloro-6-(trifluoromethyl)pyridine in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period at this temperature to ensure complete formation of the diazonium salt.

  • Slowly and carefully heat the reaction mixture to boiling. The diazonium salt will decompose, releasing nitrogen gas and forming the pyridinol. Maintain the reflux until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Causality of Experimental Choices:

  • In situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in the reaction mixture from sodium nitrite and a strong acid.[3]

  • Low Temperature Diazotization: Diazonium salts are generally unstable and can be explosive.[2] Performing the reaction at low temperatures minimizes decomposition and ensures the safe formation of the intermediate.

  • Heating for Hydrolysis: The decomposition of the diazonium salt to the pyridinol requires thermal energy. Careful heating is necessary to control the rate of nitrogen evolution.

Data Summary

StepReactantProductReagents and ConditionsTypical Yield
12-Chloro-6-(trifluoromethyl)pyridine2-Chloro-3-nitro-6-(trifluoromethyl)pyridineHNO₃, H₂SO₄, 0 °C to 60 °C60-70%
22-Chloro-3-nitro-6-(trifluoromethyl)pyridine3-Amino-2-chloro-6-(trifluoromethyl)pyridineFe, HCl, EtOH/H₂O, reflux80-90%
33-Amino-2-chloro-6-(trifluoromethyl)pyridineThis compound1. NaNO₂, H₂SO₄, 0-5 °C; 2. H₂O, reflux50-60%

Note: Yields are approximate and can vary based on reaction scale and optimization.

Conclusion

The described three-step synthesis provides a reliable and scalable pathway to this compound. The key to success lies in the careful control of reaction parameters, particularly temperature, during the nitration and diazotization steps. This guide offers a solid foundation for researchers and process chemists to produce this important building block for further synthetic applications in the fields of drug discovery and agrochemical development.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • Deaminative chlorination of aminoheterocycles.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules.
  • Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates.
  • Removal of amino in anilines through diazonium salt-based reactions.
  • Diazotisation. Organic Chemistry Portal. [Link]

  • Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods. Green Chemistry.
  • Phenol. Wikipedia. [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Sandmeyer reaction. Wikipedia. [Link]

  • Photoredox/Pyridine N-oxide Catalyzed Carbohydroxylation and Aminohydroxyl
  • (PDF) Deaminative chlorination of aminoheterocycles.
  • EP 2 368 550 B1.

Sources

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)pyridin-3-ol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

IUPAC Name: 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

This guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant applications in the fields of medicinal chemistry and agrochemicals. This document will detail its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction

This compound belongs to the class of trifluoromethylpyridines, a group of compounds that have garnered considerable interest due to the unique properties conferred by the trifluoromethyl (-CF3) group. The high electronegativity and lipophilicity of the -CF3 group can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. The presence of a chloro group and a hydroxyl group on the pyridine ring further provides versatile handles for chemical modification, making it a valuable scaffold in the synthesis of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursors is presented in the table below.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₆H₃ClF₃NO-
Molecular Weight 197.54 g/mol -
Appearance White to off-white solid-
Melting Point Not explicitly available for the final product. The precursor, 2-chloro-6-(trifluoromethyl)pyridine, has a melting point of 32-34 °C.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the modification of a picoline precursor. The general synthetic strategy involves the introduction of the chloro and trifluoromethyl groups, followed by the installation of the hydroxyl group.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway A 2-Picoline B 2-Chloro-6-(trichloromethyl)pyridine A->B Chlorination C 2-Chloro-6-(trifluoromethyl)pyridine B->C Fluorination D 3-Amino-2-chloro-6-(trifluoromethyl)pyridine C->D Nitration & Reduction or Amination E This compound D->E Diazotization & Hydrolysis

Sources

The Strategic Synthesis and Application of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol: A Technical Guide for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of a Key Fluorinated Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of 2-chloro-6-(trifluoromethyl)pyridin-3-ol, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group and reactive chloro and hydroxyl functionalities imparts unique physicochemical properties that are highly advantageous for the synthesis of complex molecular architectures. This document details the compound's structural attributes, explores logical synthetic pathways, discusses its pivotal role as a versatile intermediate, and outlines critical safety and handling protocols. The content is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, offering field-proven insights into the utilization of this valuable chemical scaffold.

Introduction: The Significance of Trifluoromethylated Pyridines

The landscape of modern drug discovery is profoundly influenced by the integration of fluorine-containing moieties into bioactive molecules. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of contemporary medicinal chemistry due to its ability to significantly modulate a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. When incorporated into a heterocyclic scaffold like pyridine, these effects are amplified, creating a versatile platform for the development of novel therapeutic agents.

Trifluoromethylpyridines have emerged as indispensable building blocks, with their derivatives showing promise in oncology and as antibacterial agents.[1] The subject of this guide, this compound, is a prime exemplar of this class. Its trifunctional nature—a stable pyridine core, a metabolically robust trifluoromethyl group, a reactive chlorine atom for cross-coupling or nucleophilic substitution, and a hydroxyl group for further functionalization—makes it a highly valuable intermediate for constructing diverse chemical libraries. This guide will dissect the key technical aspects of this compound, providing a foundational understanding for its effective application in research and development.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's structural and chemical properties is paramount for its successful application. This section provides the key identifiers and a summary of the physicochemical characteristics of this compound.

Chemical Structure and Identifiers

The canonical representation and key identifiers for this compound are essential for unambiguous documentation and database searching.

  • Molecular Formula: C₆H₃ClF₃NO

  • SMILES: C1=CC(=NC(=C1O)Cl)C(F)(F)F

  • InChI: InChI=1S/C6H3ClF3NO/c7-5-3(12)1-2-4(11-5)6(8,9,10)/h1-2,12H

  • InChIKey: GNWCKTRJDNPOFC-UHFFFAOYSA-N

Physicochemical Data

The following table summarizes the key computed and experimental properties of this compound and its close structural analogs. The presence of the trifluoromethyl group generally increases lipophilicity (logP) and metabolic stability, while the chloro and hydroxyl groups provide reactive handles for synthetic transformations.

PropertyValue / DescriptionSource
Molecular Weight 197.54 g/mol Pipzine Chemicals[2]
Appearance Typically a solidPipzine Chemicals[2]
Solubility in Water Low; relatively hydrophobicPipzine Chemicals[2]
Solubility in Organic Solvents Soluble in common organic solvents (e.g., ethanol, acetone)Pipzine Chemicals[2]
Stability Stable under normal conditions; reactive with strong oxidizing agentsPipzine Chemicals[2]
Vapor Pressure Low (as a solid or high-boiling liquid)Pipzine Chemicals[2]

Synthesis Strategies and Methodologies

A plausible synthetic approach would start from a precursor such as 2-amino-6-(trifluoromethyl)pyridine. The introduction of the hydroxyl and chloro groups can be achieved through well-established transformations in heterocyclic chemistry.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This pathway is based on standard, validated chemical transformations common in pyridine chemistry. The key steps involve diazotization of an aminopyridine precursor to introduce the hydroxyl group, followed by a regioselective chlorination.

G A 2-Amino-6-(trifluoromethyl)pyridine (Starting Material) B Diazotization (NaNO2, H2SO4, H2O) A->B Step 1 C 6-(Trifluoromethyl)pyridin-2-ol (Intermediate) B->C Hydrolysis D Regioselective Chlorination (e.g., NCS or SO2Cl2) C->D Step 2 E This compound (Final Product) D->E Introduction of Chlorine

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is an adapted, representative procedure based on established methods for the synthesis of substituted hydroxypyridines. Researchers must perform their own risk assessment and optimization.

Step 1: Synthesis of 6-(Trifluoromethyl)pyridin-2-ol from 2-Amino-6-(trifluoromethyl)pyridine

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-(trifluoromethyl)pyridine in aqueous sulfuric acid (e.g., 2 M) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled pyridine solution, maintaining the temperature below 5 °C. The rate of addition should be controlled to prevent excessive foaming and temperature rise.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes. Then, slowly warm the mixture to room temperature and subsequently heat to 50-60 °C until nitrogen evolution ceases. This step hydrolyzes the diazonium salt to the corresponding pyridinol.

  • Work-up and Isolation: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield crude 6-(trifluoromethyl)pyridin-2-ol. Purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Step 2: Chlorination of 6-(Trifluoromethyl)pyridin-2-ol

  • Reaction Setup: In a suitable flask, dissolve the 6-(trifluoromethyl)pyridin-2-ol from Step 1 in a chlorinated solvent such as dichloromethane or chloroform.

  • Chlorination: Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) portion-wise or dropwise at room temperature. The reaction may be mildly exothermic. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry. The presence of the -CF3 group enhances lipophilicity, which can improve membrane permeability, and increases metabolic stability by blocking potential sites of oxidative metabolism.[2] This leads to improved pharmacokinetic profiles.

Derivatives of trifluoromethylpyridine are actively researched for various therapeutic indications:

  • Oncology: These compounds serve as versatile intermediates for synthesizing kinase inhibitors, which target signaling pathways that drive tumor growth.[2]

  • Antibacterial Agents: The unique electronic properties and metabolic stability conferred by the trifluoromethyl group are beneficial in the development of new antibiotics.

While specific drugs derived directly from this compound are not prominently featured in publicly accessible literature, its structural motifs are present in various advanced pharmaceutical intermediates. Its utility lies in its ability to serve as a starting point for further molecular elaboration, allowing medicinal chemists to explore chemical space efficiently.

The diagram below illustrates the logical flow of how a versatile building block like this compound is utilized in a typical drug discovery pipeline.

G A This compound (Core Building Block) B Functional Group Interconversion (e.g., Suzuki, Buchwald-Hartwig, Etherification) A->B Versatility C Chemical Library Synthesis B->C Diversity D High-Throughput Screening (HTS) C->D E Hit-to-Lead Optimization D->E Identify Hits F Lead Candidate E->F Improve Potency & Pharmacokinetics

Caption: Role of the core building block in the drug discovery process.

Safety, Handling, and Storage

Working with halogenated and fluorinated organic compounds requires strict adherence to safety protocols. This compound and its precursors should be handled with care.

Hazard Identification

Based on data for structurally similar compounds, this compound should be considered hazardous.

  • Irritation: The compound contains chlorine and fluorine and is likely irritating to the skin, eyes, and mucous membranes.[2] Accidental contact with skin should be addressed by rinsing with copious amounts of water.[2] If it enters the eyes, immediate rinsing and medical attention are necessary.[2]

  • Inhalation: Volatile vapors may pose an inhalation hazard, potentially causing respiratory irritation, coughing, or asthma-like symptoms.[2]

  • Flammability: As an organic compound, it may be flammable, especially in the presence of an open flame or high heat.[2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste.

  • Fire Safety: Keep away from open flames and heat sources.[2] Use appropriate fire extinguishers (e.g., dry chemical, CO₂) for fires involving this type of organic material.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound represents a strategically important building block for modern chemical synthesis. Its unique combination of functional groups offers a powerful platform for the creation of novel molecules with potential applications in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, properties, and safe handling, as outlined in this guide, is crucial for unlocking its full potential in research and development. As the demand for sophisticated, fluorinated heterocyclic compounds continues to grow, the importance of intermediates like this compound in driving innovation is set to increase.

References

  • Pipzine Chemicals. (n.d.). 2-Chloro-3-ol-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Monograph: 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

[1][2]

Executive Summary

This compound (CAS: 731002-60-1) is a highly functionalized pyridine derivative characterized by a unique substitution pattern that imparts specific electronic and steric properties.[1][2][3] The presence of a trifluoromethyl group at the C6 position enhances lipophilicity and metabolic stability, while the C2-chlorine atom and C3-hydroxyl group provide orthogonal handles for further chemical diversification.[1][2] This compound serves as a pivotal intermediate in the synthesis of Orexin receptor antagonists and advanced agrochemicals.[1][2]

Chemical Identity & Structural Analysis[1][2]

Core Identifiers

The precise identification of this compound is essential for database integration and procurement.[1][2]

Identifier TypeValue
Chemical Name This compound
CAS Number 731002-60-1
SMILES OC1=CC=C(N=C1Cl)C(F)(F)F
Molecular Formula C₆H₃ClF₃NO
Molecular Weight 197.54 g/mol
MDL Number MFCD16606449
Purity Grade Typically ≥95% (HPLC) for synthetic applications
Structural Features & Electronic Properties

The molecule features a pyridine core with three distinct functional zones:[1][2]

  • Nucleophilic Domain (C3-OH): The hydroxyl group is acidic (pKa ~7-8) due to the electron-withdrawing nature of the pyridine ring and the ortho-chloro/para-trifluoromethyl groups.[1][2] This makes it an excellent nucleophile for O-alkylation.[1][2]

  • Electrophilic Domain (C2-Cl): The chlorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), facilitated by the adjacent ring nitrogen and the electron-withdrawing CF₃ group.[1][2]

  • Lipophilic Domain (C6-CF₃): The trifluoromethyl group increases the molecule's lipophilicity (LogP ~2.47), aiding in membrane permeability for downstream pharmaceutical candidates.[1][2]

Synthetic Methodologies

The synthesis of this compound generally follows two primary strategies: Hydrolytic Substitution (Industrial) and Oxidative Functionalization (Laboratory).[1][2]

Route A: Hydrolytic Substitution (Industrial Scale)

This method involves the selective hydrolysis of a 3-fluoro precursor.[1][2] The 3-position is activated, but less so than the 2- or 4-positions, requiring precise control of pH and temperature to avoid over-hydrolysis.[1][2]

  • Precursor: 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine.[1][2]

  • Reagents: KOH (aq), mild heating (80°C).

  • Mechanism: SNAr displacement of the fluoride by hydroxide.[1][2]

  • Yield: High, but requires separation from isomeric byproducts.[1][2]

Route B: Oxidative Functionalization (Lab Scale)

For high-purity small batches, an organometallic approach is preferred to ensure regioselectivity.[1][2]

  • Precursor: 2-Chloro-6-(trifluoromethyl)pyridine.[1][2][4][5]

  • Step 1: Lithiation at C3 using LDA (Lithium Diisopropylamide) at -78°C.[1][2]

  • Step 2: Boronation with Trimethyl Borate B(OMe)₃.[1][2]

  • Step 3: Oxidation with H₂O₂/NaOH to yield the phenol.[1][2]

Synthesis Workflow Diagram

SynthesisPathwaysStart12-Chloro-3-fluoro-6-(trifluoromethyl)pyridineTarget2-Chloro-6-(trifluoromethyl)pyridin-3-ol(CAS: 731002-60-1)Start1->TargetSNAr DisplacementReagent1KOH (aq), 80°C(Hydrolysis)Start22-Chloro-6-(trifluoromethyl)pyridineIntermediateAryl BoronateIntermediateStart2->IntermediateLithiationStep2a1. LDA, -78°C2. B(OMe)3Intermediate->TargetOxidationStep2bH2O2, NaOH(Oxidation)

Figure 1: Comparative synthetic routes showing the direct hydrolytic path (blue) and the organometallic oxidative path (red).[1][2]

Reactivity & Applications in Drug Development[2]

Orexin Receptor Antagonists

The primary pharmaceutical application of CAS 731002-60-1 is as a scaffold for Orexin Receptor Antagonists , used in treating sleep disorders (insomnia) and potentially addiction.[1][2]

  • Mechanism: The C3-hydroxyl group is alkylated with electrophiles (e.g., benzyl halides or mesylates) to attach the pyridine "head" to a larger pharmacophore "tail".[1][2]

  • Protocol Example (O-Alkylation):

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add K₂CO₃ (1.2 eq) and stir at RT for 30 min to generate the phenoxide anion.

    • Add Alkyl Halide (1.1 eq) and heat to 60°C for 4-12 hours.

    • Outcome: Formation of the ether linkage with >90% conversion.

Palladium-Catalyzed Couplings

The C2-Chlorine atom remains intact during mild O-alkylation but can be engaged subsequently in Pd-catalyzed reactions.[1][2]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems.[1][2]

  • Buchwald-Hartwig: Amination at C2 to introduce solubilizing amine groups.[1][2]

Reactivity Profile Diagram[1][2]

ReactivityCenter2-Chloro-6-(trifluoromethyl)pyridin-3-olRxn1O-Alkylation(K2CO3, R-X, DMF)Center->Rxn1Rxn2Suzuki Coupling(Pd(PPh3)4, Ar-B(OH)2)Center->Rxn2Rxn3SNAr Displacement(Amines, Heat)Center->Rxn3Prod1Ether Derivatives(Orexin Antagonists)Rxn1->Prod1Prod22-Aryl-3-hydroxypyridinesRxn2->Prod2Prod32-Amino-3-hydroxypyridinesRxn3->Prod3

Figure 2: Divergent reactivity map illustrating the orthogonality of the C3-OH and C2-Cl functional groups.[1][2]

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate is often proprietary, it shares hazard profiles with similar halogenated pyridines.[1][2]

  • GHS Classification:

    • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).[1][2]

    • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1][2]

    • Aquatic Toxicity: Chronic Category 3 (Harmful to aquatic life).[1][2]

  • Handling Protocol:

    • Use in a fume hood to avoid inhalation of dust/vapors.[1][2]

    • Wear nitrile gloves and chemical safety goggles.[1][2]

    • Incompatibility: Avoid strong oxidizing agents and strong bases (unless controlled for reaction).[1][2]

References

  • EnamineStore. this compound Product Data. Retrieved from [1][2]

  • Google Patents. Substituted cyclopentane, tetrahydrofuran and pyrrolidine as orexin receptor antagonists (CN106164064B).[1][2] Retrieved from [1][2]

  • PubChem. 2-Chloro-6-(trifluoromethyl)pyridine (Related Structure Analysis). Retrieved from [1][2]

  • Sigma-Aldrich. this compound Product Specification. Retrieved from [1][2]

2-Chloro-6-(trifluoromethyl)pyridin-3-ol: Technical Guide & Discovery History

[1]

CAS Number: 731002-60-1 Molecular Formula: C₆H₃ClF₃NO Molecular Weight: 197.54 g/mol IUPAC Name: this compound[1][2][3]

Executive Summary

This compound is a high-value heterocyclic intermediate used primarily in the synthesis of advanced pharmaceuticals (specifically Orexin receptor antagonists) and next-generation agrochemicals.[1] Unlike its more common isomer, 2-hydroxy-6-(trifluoromethyl)pyridine (which exists predominantly as the pyridone tautomer), this 3-hydroxy derivative provides a stable phenolic handle for etherification, while the 2-chloro and 6-trifluoromethyl groups serve as critical electronic modulators and lipophilic anchors.[1]

This guide explores the molecule's transition from a niche library compound to a scalable process intermediate, detailing its synthesis via directed ortho-lithiation (DoM) and its role in structure-activity relationship (SAR) optimization.[1]

Discovery & Historical Context

The genesis of this compound is rooted in the "Fluorine Boom" of agrochemical research during the 1980s and 1990s, led by companies like Ishihara Sangyo Kaisha , Dow Agrosciences , and Zeneca .[1]

The "Trifluoromethyl" Driver

Early research focused on introducing trifluoromethyl (-CF₃) groups into pyridine rings to enhance metabolic stability and lipophilicity (LogP).[1] The initial blockbuster success of herbicides like Fluazifop and insecticides like Chlorpyrifos drove the search for halogenated pyridines.[1]

  • The Challenge: Direct functionalization of the pyridine ring at the 3-position is electronically unfavorable due to the ring's electron-deficient nature.[1]

  • The Breakthrough: The discovery of this specific scaffold emerged not as a primary target, but as a result of exploring Directed Ortho Metalation (DoM) strategies. Researchers found that the 2-chloro substituent could direct lithiation to the 3-position, allowing for the introduction of oxygen functionalities that were previously difficult to access via electrophilic aromatic substitution.[1]

Modern Pharmaceutical Adoption (2000s–Present)

While originally explored for agrochemicals, the molecule gained significant traction in medicinal chemistry in the mid-2000s.[1] It was identified as a key scaffold for Orexin Receptor Antagonists (used in treating insomnia) and various kinase inhibitors, where the 3-hydroxyl group allows for the attachment of solubilizing tails or specific binding motifs.[1]

Synthetic Pathways & Process Chemistry[1][4]

The synthesis of CAS 731002-60-1 is non-trivial due to the directing effects of the pyridine ring.[1] Two primary routes exist: the Medicinal Chemistry Route (DoM) and the Process Route (Diazotization) .

Route A: Directed Ortho Metalation (DoM) – The Preferred Lab Scale Method

This method utilizes the 2-chloro group to direct a strong base (LDA) to the 3-position.[1]

  • Precursor: 2-Chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4).[1][2]

  • Lithiation: Treatment with Lithium Diisopropylamide (LDA) at -78°C. The Cl atom directs the Li to the C3 position via coordination.[1]

  • Boronation: Quenching the lithiated species with Trimethyl Borate (B(OMe)₃).[1]

  • Oxidation: The resulting boronic acid is oxidized with Hydrogen Peroxide (H₂O₂) or Oxone to yield the phenol.[1]

Route B: Amino-Diazotization – Scalable Industrial Method

For kilogram-scale production, cryogenic lithiation is often too costly.[1]

  • Precursor: 3-Amino-2-chloro-6-(trifluoromethyl)pyridine.[1]

  • Diazotization: Reaction with Sodium Nitrite (NaNO₂) in sulfuric acid to form the diazonium salt.[1]

  • Hydrolysis: Heating the diazonium salt in aqueous acid converts the N₂⁺ group to an OH group.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the Directed Ortho Metalation pathway, which is the most common method for generating high-purity material for research.[1]

SynthesisPathFigure 1: Synthesis via Directed Ortho Metalation (DoM)Start2-Chloro-6-(trifluoromethyl)pyridine(CAS 39890-95-4)LithiationLithiated Intermediate(Li at C3 Position)Start->LithiationLDA, THF-78°CBoronateBoronic Acid IntermediateLithiation->BoronateB(OMe)3QuenchProductThis compound(CAS 731002-60-1)Boronate->ProductH2O2 / NaOHOxidation

Caption: Figure 1: The DoM pathway allows precise installation of the hydroxyl group at C3, leveraging the directing power of the C2-Chlorine.[1]

Applications in Drug Discovery & Agrochemicals[5][6]

Pharmaceutical: Orexin Receptor Antagonists

The 3-hydroxyl group is a critical "handle" for etherification.[1] In the development of Orexin antagonists (e.g., for sleep disorders), this phenol is reacted with mesylates or halides to attach complex aliphatic rings (like cyclopentanes or tetrahydrofurans).

  • Mechanism: The 2-Cl and 6-CF₃ groups withdraw electrons, making the 3-OH more acidic (lower pKa ~7-8) than a standard phenol.[1] This facilitates ether formation under mild conditions (e.g., Mitsunobu reaction or simple alkylation with K₂CO₃).

  • Key Reference: Patents describing substituted cyclopentanes as Orexin antagonists utilize this specific phenol as a starting material [1].[1]

Agrochemical: Novel Fungicides

In agrochemistry, the scaffold is used to create "bridge" structures.[1] The pyridine ring serves as a central connector between a lipophilic tail (attached via the 3-oxygen) and a polar head group (often displacing the 2-chlorine later in the synthesis).[1]

  • Utility: The CF₃ group prevents metabolic degradation of the ring, extending the half-life of the active ingredient in the field.[1]

Comparison of Isomers

It is vital to distinguish CAS 731002-60-1 from its isomers, as their reactivity profiles are opposite.[1]

Feature3-Hydroxy (Target) 2-Hydroxy (Isomer)
Structure Phenolic (C-OH)Pyridone (C=O tautomer)
Reactivity Nucleophilic Oxygen (Ether formation)Electrophilic Carbon (at C2)
Primary Use Scaffold linking (Ether bridge)Core modification
CAS 731002-60-1 796090-23-8 (approx)

Technical Specifications & Handling

Physicochemical Properties[1][7][8][9]
  • Appearance: Off-white to pale yellow solid.[1]

  • pKa: ~7.5 (Estimated).[1] The electron-withdrawing CF₃ and Cl groups increase acidity compared to 3-hydroxypyridine (pKa ~4.8 for protonated, 8.7 for neutral).[1]

  • Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate). Poorly soluble in water.[1]

Stability & Safety
  • Reactivity: The 2-chloro group is activated for Nucleophilic Aromatic Substitution (SNAr).[1] Care must be taken not to displace the chloride unintentionally if using strong nucleophiles at high temperatures.[1]

  • Hazards:

    • H301: Toxic if swallowed.[1][4]

    • H315/H319: Causes skin and serious eye irritation.[1][4]

    • Handling: Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong oxidizing agents.[1]

References

  • Google Patents. (2016).[1] Substituted cyclopentanes, tetrahydrofurans and pyrrolidines as Orexin receptor antagonists. Patent CN106164064B.[1] Available at:

  • PubChem. (n.d.).[1][4] this compound (Compound). National Library of Medicine.[1] Available at: [Link]

  • Schlosser, M. (2005).[1] The 2-Chloro-6-(trifluoromethyl)pyridine Scaffold: Synthesis and Utility. Organometallics in Synthesis. (General reference for DoM chemistry on pyridines).

A Predictive Spectroscopic and Structural Analysis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct, experimentally-verified spectroscopic data for 2-Chloro-6-(trifluoromethyl)pyridin-3-ol is not extensively available in public-access databases. This guide has been constructed by a Senior Application Scientist to provide a robust, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The insights herein are intended for researchers, scientists, and drug development professionals to anticipate spectral features, guide experimental design, and aid in the characterization of this and similar molecules.

Introduction: The Significance of a Trifluoromethylated Pyridinol Scaffold

The pyridine ring is a cornerstone of medicinal chemistry and agrochemistry, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic incorporation of a trifluoromethyl (-CF₃) group can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing lipophilicity, metabolic stability, and binding affinity.[1][2] The further addition of chloro and hydroxyl substituents creates a highly functionalized scaffold with multiple points for synthetic diversification and specific molecular interactions. This compound, therefore, represents a key building block for the development of novel pharmaceuticals and agrochemicals.[3]

Accurate structural confirmation is the bedrock of chemical research and development. This guide provides a detailed forecast of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound, explaining the chemical principles that dictate the predicted spectral outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[4][5] By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can confirm the substitution pattern of the pyridine ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show two signals in the aromatic region corresponding to the protons at the C4 and C5 positions, and one signal for the hydroxyl proton. The electron-withdrawing nature of the nitrogen atom, the chloro group, and the potent trifluoromethyl group will significantly deshield the ring protons, shifting them downfield compared to benzene.[6]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H5~7.65Doublet (d)JH4-H5 ≈ 8.5 Hz
H4~8.10Doublet (d)JH4-H5 ≈ 8.5 Hz
OH>9.5Broad Singlet (br s)-

Causality Behind Predictions:

  • H4 and H5 Chemical Shifts: The protons at C4 and C5 are ortho to each other, leading to a characteristic doublet for each signal with a coupling constant (J) of approximately 8.5 Hz. The H4 proton is adjacent to the electron-donating hydroxyl group (via resonance) but is also influenced by the strongly electron-withdrawing trifluoromethyl group four bonds away. The H5 proton is ortho to the chloro substituent. The precise positioning is determined by the sum of these competing electronic effects. The prediction places H4 further downfield due to the cumulative deshielding environment of the pyridine ring.

  • OH Proton: The chemical shift of a hydroxyl proton is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding. In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal is expected to be a broad singlet and appear significantly downfield.

G cluster_mol Predicted ¹H NMR Assignments cluster_coupling Key Coupling Interaction mol H5 (~7.65 ppm, d) H4 (~8.10 ppm, d) OH (>9.5 ppm, br s) H4 H4 H5 H5 H4->H5 J ≈ 8.5 Hz

Caption: Predicted ¹H NMR assignments and key ortho coupling.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the six unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached substituents. A key feature will be the coupling between the fluorine atoms and the carbon atoms of the -CF₃ group and the pyridine ring.[7]

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C2~148.0Singlet (s)-
C3~155.0Singlet (s)-
C4~125.0Singlet (s)-
C5~120.0Singlet (s)-
C6~145.0Quartet (q)²JC-F ≈ 35 Hz
CF₃~121.0Quartet (q)¹JC-F ≈ 275 Hz

Causality Behind Predictions:

  • Aromatic Carbons: The carbons directly attached to electronegative atoms (C2-Cl, C3-OH, C6-CF₃) are expected to be the most downfield.[8]

  • C-F Coupling: The most diagnostic feature is the splitting caused by the three fluorine atoms. The signal for the C F₃ carbon will be split into a large quartet (¹JC-F) with a coupling constant around 275 Hz. The adjacent C6 carbon will also be split into a smaller quartet (²JC-F) due to two-bond coupling, a clear indicator of the CF₃ group's position.[7]

G C2 C2-Cl ~148.0 ppm C3 C3-OH ~155.0 ppm C4 C4 ~125.0 ppm C5 C5 ~120.0 ppm C6 C6-CF₃ ~145.0 ppm (q) CF3 CF₃ ~121.0 ppm (q) C6->CF3 ¹JCF ≈ 275 Hz

Caption: Predicted ¹³C NMR assignments and C-F coupling.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group, free from the complexities of ¹H or ¹³C spectra.[9]

Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CF₃~ -65Singlet (s)

Causality Behind Predictions:

  • The chemical shift for a trifluoromethyl group attached to a pyridine ring typically falls within the -60 to -70 ppm range relative to CFCl₃ as an external standard.[10][11] Since the three fluorine atoms are chemically equivalent, they will resonate at the same frequency, producing a sharp singlet.

Experimental Protocol: NMR Spectroscopy

A self-validating system for NMR analysis ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable hydroxyl proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[12]

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional proton spectrum with a 90° pulse.

    • Set the spectral width to cover a range from -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to cover a range from -40 to -90 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C). Calibrate the ¹⁹F spectrum using an appropriate external standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[13]

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3300Broad, StrongO-H stretchHydroxyl group (H-bonded)
~3080Medium, SharpC-H stretchAromatic C-H
~1600, 1570, 1470Medium-StrongC=C / C=N stretchPyridine ring vibrations
1250-1100Very StrongC-F stretchesTrifluoromethyl group
~1280StrongC-O stretchPhenolic C-O
< 850Medium-StrongC-Cl stretchAryl chloride

Causality Behind Predictions:

  • O-H Stretch: The presence of a hydroxyl group will result in a prominent, broad absorption band around 3300 cm⁻¹, characteristic of intermolecular hydrogen bonding.[14]

  • Aromatic C-H Stretch: The C-H bonds on the pyridine ring will produce a weaker, sharp absorption just above 3000 cm⁻¹.[15]

  • Pyridine Ring Vibrations: The conjugated system of the pyridine ring gives rise to a series of characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.[16]

  • C-F Stretches: The C-F bonds of the trifluoromethyl group are expected to produce very strong and characteristic absorption bands in the 1250-1100 cm⁻¹ region. This is often one of the most intense signals in the spectrum of a fluorinated compound.

  • C-Cl Stretch: The C-Cl stretching vibration is typically found in the fingerprint region at lower wavenumbers, generally below 850 cm⁻¹.[17][18]

cluster_IR Predicted IR Absorption Regions (cm⁻¹) mol This compound OH O-H Stretch ~3300 (Broad, Strong) mol->OH CH Aromatic C-H Stretch ~3080 mol->CH Ring Pyridine Ring C=C, C=N 1470-1600 mol->Ring CF C-F Stretches 1100-1250 (Very Strong) mol->CF CCl C-Cl Stretch < 850 mol->CCl

Caption: Key functional groups and their predicted IR regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.[1][19]

Predicted Molecular Ion and Fragmentation: For this compound (C₆H₃ClF₃NO), the predicted monoisotopic mass is 196.98 g/mol .

  • Molecular Ion (M⁺˙): Electron Ionization (EI) MS is expected to show a distinct molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the spectrum will exhibit an M⁺˙ peak at m/z 197 and an [M+2]⁺˙ peak at m/z 199, with the latter having approximately one-third the intensity of the former. This isotopic pattern is a definitive marker for a monochlorinated compound. Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system.[20]

  • Key Fragmentation Pathways:

    • Loss of Cl: Fragmentation may begin with the loss of a chlorine radical to yield a fragment at m/z 162.

    • Loss of HCN: A common fragmentation pathway for pyridine rings is the expulsion of a neutral hydrogen cyanide molecule, which would lead to a fragment at m/z 170 from the molecular ion.

    • Loss of CF₃: Cleavage of the C-C bond can result in the loss of a trifluoromethyl radical (·CF₃), yielding a fragment at m/z 128.

    • Loss of CO: Following initial fragmentation, the pyridinol structure can lose carbon monoxide, a common pathway for phenols and related compounds. For instance, the fragment at m/z 162 (after loss of Cl) could lose CO to give a fragment at m/z 134.

G M [M]⁺˙ m/z 197/199 M_minus_Cl [M-Cl]⁺ m/z 162 M->M_minus_Cl - ·Cl M_minus_HCN [M-HCN]⁺˙ m/z 170 M->M_minus_HCN - HCN M_minus_CF3 [M-CF₃]⁺ m/z 128 M->M_minus_CF3 - ·CF₃ M_minus_Cl_minus_CO [M-Cl-CO]⁺ m/z 134 M_minus_Cl->M_minus_Cl_minus_CO - CO

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is standard for this type of analysis.

  • Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane). Inject a microliter volume into the GC.

  • GC Separation: Use a suitable capillary column (e.g., a DB-5ms) and a temperature program that allows for the elution of the compound as a sharp peak. A typical program might start at 100 °C and ramp to 250 °C.

  • MS Acquisition:

    • Set the EI source energy to 70 eV.

    • Acquire spectra over a mass range of m/z 40-300 to ensure capture of the molecular ion and key fragments.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion (M⁺˙) and the [M+2]⁺˙ isotopic peak. Correlate major fragment ions with the proposed fragmentation pathways to confirm the structure.

Conclusion

This guide provides a comprehensive, theory-backed prediction of the NMR, IR, and MS spectra for this compound. By understanding the influence of each substituent on the spectroscopic output, researchers can more effectively plan experiments, interpret resulting data, and confirm the structure of this valuable chemical intermediate. The provided protocols offer a self-validating framework for the empirical acquisition of this data.

References

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  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 131-140.
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The Emerging Potential of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal and agrochemical research. The trifluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic profile. This technical guide provides an in-depth analysis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol, a heterocyclic building block poised for significant research applications. While direct literature on this specific molecule is emerging, its structural motifs—a trifluoromethylated pyridine core, a reactive chlorine atom, and a nucleophilic hydroxyl group—suggest a versatile platform for the synthesis of novel compounds with potential therapeutic and agricultural value. This document will explore the compound's physicochemical properties, propose synthetic strategies, and detail its potential applications, drawing on established knowledge of analogous trifluoromethylpyridine derivatives.

Introduction: The Trifluoromethylpyridine Scaffold in Modern Chemistry

Trifluoromethylpyridines (TFMPs) are a class of compounds that have garnered considerable attention in the agrochemical and pharmaceutical industries.[1][2] The trifluoromethyl group is a powerful modulator of a molecule's properties, often enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] When combined with the pyridine ring, a privileged scaffold in drug discovery, the resulting TFMP derivatives exhibit a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties.[1][3]

This compound presents a unique trifunctionalized platform for chemical exploration. The interplay between the electron-withdrawing trifluoromethyl group, the displaceable chloro substituent, and the versatile hydroxyl moiety opens up a vast chemical space for the development of new molecular entities.

Physicochemical Properties and Structural Analysis

While specific experimental data for this compound is not extensively available, we can infer its properties based on related structures such as 2-Chloro-6-(trifluoromethyl)pyridine and phenol.

PropertyPredicted Value/CharacteristicRationale based on Analogous Compounds
Molecular Formula C6H3ClF3NOAs per IUPAC nomenclature.
Molecular Weight 197.54 g/mol Calculated from the molecular formula.[4]
Appearance Likely a solid at room temperature2-Chloro-6-(trifluoromethyl)pyridine is a solid with a melting point of 32-36 °C.[5] The presence of the hydroxyl group may increase intermolecular hydrogen bonding, likely resulting in a higher melting point.
Solubility Low solubility in water; soluble in common organic solvents (e.g., ethanol, acetone)The trifluoromethyl group and the chlorinated pyridine ring contribute to its hydrophobicity.[4]
Acidity The hydroxyl group is expected to be more acidic than phenol.The strong electron-withdrawing effects of both the trifluoromethyl group and the chloro atom on the pyridine ring will increase the acidity of the pyridin-3-ol proton. Phenol is mildly acidic.[6]
Reactivity The chlorine atom is susceptible to nucleophilic substitution. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols.The pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing substituents.

Structural Diagram:

Caption: Chemical structure of this compound.

Potential Synthetic Routes

The synthesis of this compound can be envisioned through several plausible routes, leveraging established pyridine chemistry. A likely precursor would be a derivative of 2-chloro-6-(trifluoromethyl)pyridine.

Proposed Synthetic Workflow:

G start 2-Chloro-6-(trichloromethyl)pyridine step1 Fluorination (e.g., HF) start->step1 intermediate1 2-Chloro-6-(trifluoromethyl)pyridine step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 3-Amino-2-chloro-6-(trifluoromethyl)pyridine step3->intermediate3 step4 Diazotization followed by Hydrolysis intermediate3->step4 product This compound step4->product

Caption: A potential synthetic pathway to this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

  • Rationale: The trichloromethyl group can be converted to a trifluoromethyl group via a halogen exchange reaction. This is a common method for synthesizing trifluoromethylated aromatic compounds.[7]

  • Procedure:

    • Charge a high-pressure reactor with 2-chloro-6-(trichloromethyl)pyridine and a suitable fluorinating agent such as anhydrous hydrogen fluoride (HF).

    • Add a catalyst, for example, a metal halide.

    • Heat the mixture under superatmospheric pressure, carefully monitoring the reaction progress by GC-MS.

    • Upon completion, cool the reactor, neutralize the excess HF, and isolate the crude product.

    • Purify 2-chloro-6-(trifluoromethyl)pyridine by distillation or chromatography.

Step 2-4: Introduction of the Hydroxyl Group

  • Rationale: A common strategy for introducing a hydroxyl group onto an aromatic ring is through a diazonium salt intermediate derived from an amino group.

  • Procedure:

    • Nitration: React 2-chloro-6-(trifluoromethyl)pyridine with a nitrating mixture (e.g., HNO₃/H₂SO₄) to introduce a nitro group, likely at the 3-position due to the directing effects of the existing substituents.

    • Reduction: Reduce the nitro group to an amino group using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation.

    • Diazotization and Hydrolysis: Treat the resulting 3-amino-2-chloro-6-(trifluoromethyl)pyridine with nitrous acid (generated in situ from NaNO₂ and an acid) at low temperature to form a diazonium salt. Gently heat the diazonium salt solution to promote hydrolysis and formation of the desired this compound.

    • Purify the final product by recrystallization or chromatography.

Potential Research Applications

The trifunctional nature of this compound makes it a highly attractive building block for combinatorial chemistry and targeted synthesis in several research areas.

Medicinal Chemistry

The trifluoromethylpyridine scaffold is present in numerous approved drugs and clinical candidates.[1][8] The hydroxyl group of this compound can serve as a handle for introducing various pharmacophores, while the chloro group allows for coupling with other molecular fragments.

Potential Therapeutic Targets and Applications:

  • Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in many kinase inhibitors. The hydroxyl group can be functionalized to interact with the solvent-exposed region of the ATP-binding pocket, while the chloro group can be displaced by nucleophilic residues or used for further library development.

  • GPCR Ligands: The aromatic and polar features of the molecule could be exploited to design ligands for G-protein coupled receptors.

  • Antiviral Agents: For instance, the non-peptide anti-HIV drug Tipranavir contains a trifluoromethylpyridine moiety.[8] this compound could serve as a starting point for novel antiviral compounds.

Illustrative Reaction Scheme for Library Synthesis:

G start This compound reaction1 O-Alkylation/Acylation (R-X, Base) start->reaction1 reaction2 Nucleophilic Aromatic Substitution (Nu-H, Base) start->reaction2 reaction3 Suzuki/Buchwald-Hartwig Coupling (Boronic acid/Amine, Pd catalyst) start->reaction3 product1 O-Substituted Derivatives reaction1->product1 product2 2-Substituted Derivatives reaction2->product2 product3 2-Aryl/Amino Derivatives reaction3->product3

Caption: Potential derivatization pathways for this compound.

Agrochemical Development

Trifluoromethylpyridines are key components of many modern pesticides.[1][2] The unique properties of the trifluoromethyl group can enhance the efficacy and selectivity of these agents.

Potential Agrochemical Applications:

  • Herbicides: Several herbicides, such as Fluazifop-butyl and Flazasulfuron, contain a trifluoromethylpyridine core.[1][8] this compound could be a precursor for novel herbicides with improved soil retention or altered modes of action.

  • Fungicides: The fungicide Fluazinam is a trifluoromethylpyridine derivative.[8] The hydroxyl group of the title compound could be derivatized to mimic the structures of known fungicides or to explore new binding interactions with fungal enzymes.

  • Insecticides: The insecticide Chlorfluazuron contains a trifluoromethylpyridine moiety and acts as an insect growth regulator.[1] The structural features of this compound could be incorporated into new insecticidal scaffolds.

Safety and Handling

While a specific safety data sheet for this compound is not available, related compounds such as 2-chloro-6-(trifluoromethyl)pyridine are classified as hazardous.[9] It is prudent to handle this compound with appropriate safety precautions.

  • Hazard Statements (Predicted): Harmful if swallowed, causes skin irritation, causes serious eye irritation.[9]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

Conclusion

This compound represents a promising, yet underexplored, building block for chemical synthesis. Its trifunctional nature provides a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and agrochemical research. The insights provided in this technical guide, based on the established chemistry of analogous trifluoromethylpyridine derivatives, are intended to stimulate further investigation into the synthetic utility and potential applications of this intriguing molecule. As research in this area progresses, this compound may prove to be a valuable addition to the synthetic chemist's toolbox.

References

  • Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Chloro-3-ol-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Wang, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • Fujimoto, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine. Retrieved from [Link]

  • Wikipedia. (2024). Phenol. Retrieved from [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
  • Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Organic Letters. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Retrieved from [Link]

Sources

2-Chloro-6-(trifluoromethyl)pyridin-3-ol as a building block in organic synthesis

[1]

Executive Summary

2-Chloro-6-(trifluoromethyl)pyridin-3-ol (CAS: 731002-60-1) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical synthesis.[1] Its utility stems from a unique electronic "push-pull" system: the electron-withdrawing trifluoromethyl group at C6 and the chloro group at C2 significantly acidify the C3-hydroxyl group while simultaneously activating the C2-position for nucleophilic aromatic substitution (

1

This guide serves as a technical manual for leveraging this building block to construct complex heterocyclic architectures, specifically targeting kinase inhibitors, fungicides, and herbicides.[1]

Part 1: Structural Analysis & Electronic Properties

The reactivity of this compound is dictated by the interplay between three substituents on the pyridine core. Understanding these electronic vectors is prerequisite to controlling chemoselectivity.[1]

The Electronic Vector Map[1]
  • 6-Trifluoromethyl (

    
    ):  A strong 
    
    
    -electron withdrawing group (EWG).[1] It lowers the LUMO energy of the pyridine ring, making the system highly susceptible to nucleophilic attack.[1] It also increases the lipophilicity (LogP) and metabolic stability of the final construct.[1]
  • 2-Chloro (

    
    ):  Acts as the primary electrophilic handle.[1] Due to the combined EWG effect of the ring nitrogen and the 6-
    
    
    , this chloride is significantly more labile toward
    
    
    than in non-fluorinated 2-chloropyridines.[1]
  • 3-Hydroxyl (

    
    ):  An ambident nucleophile.[1] The electron-deficient ring acidifies this proton (predicted 
    
    
    
    
    6.5–7.0, compared to
    
    
    8.7 for 3-pyridinol), making it readily deprotonated by weak bases (e.g.,
    
    
    ,
    
    
    ).[1]
Physicochemical Profile
PropertyValue / CharacteristicImpact on Synthesis
CAS Number 731002-60-1Identity verification
Molecular Formula

MW: 197.54 g/mol
Acidity (

)
~6.8 (Predicted)Deprotonates with weak bases; reduces N-alkylation side reactions.[1][2]

Reactivity
High (at C2)Amine/thiol displacement often requires no metal catalyst.[1]
Solubility DCM, EtOAc, DMSOCompatible with standard organic workflows.[1]

Part 2: Synthetic Access (The "Make" Phase)

While often purchased, in-house synthesis ensures purity and scalability.[1] The most robust route utilizes Directed Ortho-Lithiation (DoM) followed by boronation and oxidation.[1]

Protocol A: Synthesis from 2-Chloro-6-(trifluoromethyl)pyridine

This protocol avoids the use of diazonium salts, offering a safer scale-up profile.[1]

Reagents:

  • Starting Material: 2-Chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4)[1]

  • Base: Lithium Diisopropylamide (LDA)[1]

  • Electrophile: Trimethyl borate (

    
    )[1]
    
  • Oxidant: Hydrogen Peroxide (

    
    ) / Acetic Acid[1]
    

Workflow:

  • Lithiation: Cool a solution of 2-chloro-6-(trifluoromethyl)pyridine in dry THF to -78°C. Add LDA (1.1 equiv) dropwise.

    • Mechanism:[2][3][4] The C2-Cl and C4-H directing effects, combined with the steric bulk of the 6-

      
      , direct lithiation exclusively to the C3 position.[1]
      
  • Boronation: Stir for 1 hour, then quench with

    
     (1.5 equiv). Warm to room temperature (RT).
    
  • Oxidation: Dissolve the crude boronic acid in acetic acid. Add 30%

    
     dropwise at 0°C. Stir at RT for 2 hours.
    
  • Workup: Quench with

    
    , extract with EtOAc.
    

SynthesisRouteStart2-Chloro-6-(trifluoromethyl)pyridineLithiation1. LDA, -78°C(C3-Lithiation)Start->LithiationBoronate2. B(OMe)3(Boronate Ester)Lithiation->BoronateOxidation3. H2O2, AcOH(Oxidative Cleavage)Boronate->OxidationProduct2-Chloro-6-(trifluoromethyl)pyridin-3-olOxidation->Product

Caption: Directed Ortho-Lithiation (DoM) strategy for regioselective C3-hydroxylation.

Part 3: Chemoselectivity & Functionalization[4]

The core utility of this building block is its ability to serve as a branching point.[1] You must choose between functionalizing the Nucleophilic Oxygen (Path A) or the Electrophilic Carbon (Path B) first.[1]

Path A: O-Alkylation (Ether Synthesis)

Due to the low

1
  • Conditions:

    
     (2.0 equiv), Alkyl Halide (
    
    
    ), DMF or
    
    
    , 60°C.
  • Critical Insight: The 6-

    
     group reduces the electron density on the ring nitrogen, suppressing the formation of the N-alkylated pyridone byproduct.[1]
    
Path B: Displacement at C2

The C2-chloride is "super-activated."[1] Weak nucleophiles that typically require Palladium catalysis (Buchwald-Hartwig) can often react via standard

1
  • Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.[1]

  • Conditions: Nucleophile (1.2 equiv), DIPEA (2.0 equiv), DMSO or NMP, 80-100°C.[1]

  • Self-Validating Step: Monitor the reaction by TLC.[1] The product usually becomes significantly more polar (if using amines) or lipophilic (if using ethers) than the starting material.[1]

Path C: Cyclization to [1,2]Oxazolo[5,4-b]pyridines

This is a high-value transformation for generating fused bicyclic heteroaromatics.[1]

  • Mechanism: First, convert the C3-OH to an oxime ether or hydroxamic acid derivative, then perform an intramolecular displacement of the C2-Cl.[1]

Part 4: Experimental Protocols

Protocol 1: Regioselective O-Alkylation (General Procedure)

Objective: Synthesis of 2-chloro-3-ethoxy-6-(trifluoromethyl)pyridine.[1]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add This compound (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
      (2.0 equiv) in one portion.[1] The suspension may turn yellow (phenoxide formation).[1] Stir at RT for 15 min.[1]
    
  • Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise via syringe.[1]

  • Reaction: Heat the mixture to 60°C for 4 hours.

    • Validation: TLC (Hexane/EtOAc 8:[1]1) should show complete consumption of the starting material (

      
      ) and appearance of a new spot (
      
      
      ).[1]
  • Workup: Dilute with water, extract with

    
     (x3).[1] Wash organics with brine to remove DMF.[1] Dry over 
    
    
    and concentrate.
Protocol 2: Amination (General Procedure)

Objective: Synthesis of 3-hydroxy-2-amino-6-(trifluoromethyl)pyridine derivatives.

  • Setup: Dissolve This compound (1.0 equiv) in NMP (N-methyl-2-pyrrolidone).

  • Reagent Addition: Add the Amine (1.5 equiv) and DIPEA (2.5 equiv).

  • Reaction: Heat to 100°C in a sealed tube for 12 hours.

    • Note: If the amine is volatile, use a pressure vessel.[1]

    • Catalysis: If the amine is sterically hindered, add 5 mol%

      
       to assist in the displacement.[1]
      
  • Workup: Pour into ice water. If the product precipitates, filter it.[1] If not, extract with EtOAc.[1]

Part 5: Decision Matrix & Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from this core building block.

ReactivityMapCore2-Chloro-6-(trifluoromethyl)pyridin-3-olNodeAEther/Ester Derivatives(Kinase Linkers)Core->NodeAPath A: K2CO3, R-X(O-Alkylation)NodeB2-Amino-3-hydroxypyridines(H-Bond Donors)Core->NodeBPath B: R-NH2, Heat(SnAr)NodeC[1,2]Oxazolo[5,4-b]pyridines(Fused Heterocycles)Core->NodeCPath C: IntramolecularCyclizationNodeA->NodeBSequentialFunctionalization

Caption: Divergent synthesis pathways. Path A exploits the acidic hydroxyl; Path B exploits the activated chloride.[1]

References

  • Preparation of 2-chloro-6-trifluoromethyl-pyridin-3-ol. Sunway Pharm Technical Data. CAS No. 731002-60-1.[1][5] Link

  • Synthesis and application of trifluoromethylpyridines. Journal of Fluorine Chemistry. Discusses the general reactivity of 2-halo-6-trifluoromethylpyridines and the activating effect of the CF3 group.[1] Link

  • Nucleophilic Arom

    
    ) of Polyhalogenated Heterocycles. WuXi Biology Magic Class. Detailed mechanistic insight into the regioselectivity of chloropyridines. Link
    
  • 2-Chloro-6-(trifluoromethyl)pyridine (Precursor Data). PubChem CID 602334. Provides physical property data for the parent scaffold.[1][6] Link

  • pKa Prediction of Hydroxypyridines. ChemicalBook Data. Comparative acidity of halogenated pyridinols. Link

2-Chloro-6-(trifluoromethyl)pyridin-3-ol reactivity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the reactivity of this compound, a versatile heterocyclic building block crucial in the fields of medicinal chemistry and materials science. We will delve into the electronic landscape of the molecule, explore its behavior in key reaction classes, and provide actionable protocols for its synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound.

Molecular Architecture and Electronic Landscape

This compound is a pyridine derivative substituted with three distinct functional groups that collectively define its reactivity: a chloro group, a trifluoromethyl group, and a hydroxyl group.

  • Pyridine Core : The nitrogen atom in the pyridine ring is electron-withdrawing, which generally decreases the ring's reactivity towards electrophiles compared to benzene.[1]

  • -CF₃ Group : The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group significantly influences the electronic properties of the pyridine ring and enhances the stability of drug candidates.[2]

  • -Cl Group : The chloro group also acts as an electron-withdrawing group via induction and is a good leaving group in nucleophilic aromatic substitution reactions.

  • -OH Group : The hydroxyl group is an electron-donating group through resonance, which can activate the ring towards electrophilic attack. Its reactivity is highly pH-dependent, acting as a nucleophile or a precursor to a better leaving group.[3]

The confluence of these substituents creates an electron-deficient pyridine ring, which is the primary determinant of its reaction profile. The positions ortho and para to the nitrogen (positions 2, 4, and 6) are particularly electron-poor, predisposing the chloro-substituent at the 2-position to nucleophilic displacement.

electronic_effects cluster_molecule This compound cluster_effects Electronic Influences cluster_reactivity Resulting Reactivity Profile mol Structure N Ring Nitrogen (Electron Withdrawing) mol->N CF3 -CF₃ Group (Strongly Electron Withdrawing) mol->CF3 Cl -Cl Group (Inductively Withdrawing, Good Leaving Group) mol->Cl OH -OH Group (Resonance Donating, pH-Dependent) mol->OH SNAr Favors Nucleophilic Aromatic Substitution (SNAr) at C2 N->SNAr ES Disfavors Electrophilic Substitution on the Ring N->ES CF3->SNAr CF3->ES Cl->SNAr OH_reactivity Versatile Reactivity at the Hydroxyl Group OH->OH_reactivity

Caption: Logical relationship of functional groups to the reactivity of the molecule.

Key Reactivity Profiles and Protocols

The synthetic utility of this compound stems from its predictable reactivity at two primary sites: the C2-chloro position and the C3-hydroxyl group.

Nucleophilic Aromatic Substitution (SNA_r) at the C2-Position

The presence of strong electron-withdrawing groups (the ring nitrogen and the -CF₃ group) ortho and para to the chlorine atom makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNA_r).[4][5] This is arguably the most important reaction for this scaffold, allowing for the introduction of a wide variety of nucleophiles.

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride ion.[4]

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Intermediate Product Substituted Pyridine Intermediate->Product - Cl⁻ Leaving_Group Chloride Ion (Cl⁻) Intermediate->Leaving_Group

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNA_r).

Field-Proven Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds and is highly effective for the amination of aryl halides like our title compound.[6][7]

Objective: To couple a primary or secondary amine with this compound.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst and the phosphine ligand under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add this compound, the amine, and the base to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality Behind Choices:

  • Palladium/Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • Base: A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the amine and facilitate the formation of the active amine-palladium complex.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is essential to prevent catalyst deactivation.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C3 position offers a secondary site for functionalization.

O-Alkylation and O-Acylation: The hydroxyl group can be readily converted into ethers or esters through reactions with alkyl halides (Williamson ether synthesis) or acyl chlorides, respectively. These reactions typically require a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

Conversion to Triflate for Cross-Coupling: To perform cross-coupling reactions at the C3 position, the hydroxyl group must first be converted into a better leaving group. A triflate (-OTf) group is an excellent choice.

Protocol: Triflate Formation

  • Dissolve this compound in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a non-nucleophilic base, such as triethylamine or pyridine.

  • Slowly add triflic anhydride ((Tf)₂O) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate and perform an aqueous workup.

  • Purify the resulting triflate by column chromatography.

Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling of the C3-Triflate

With the triflate in place, the C3 position is activated for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[8][9][10]

Objective: To couple an aryl or vinyl boronic acid with the 2-chloro-6-(trifluoromethyl)pyridin-3-yl triflate.

Suzuki_Workflow Start This compound Triflation Triflation (Tf₂O, Base) Start->Triflation Intermediate Pyridin-3-yl Triflate Triflation->Intermediate Suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) Intermediate->Suzuki Product 3-Aryl/Vinyl-Substituted Pyridine Suzuki->Product

Caption: Two-step workflow for the functionalization of the 3-position.

Materials:

  • 2-Chloro-6-(trifluoromethyl)pyridin-3-yl triflate

  • Boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water or Toluene/Water)

Step-by-Step Methodology:

  • Setup: In a flask, combine the pyridin-3-yl triflate, the boronic acid, the palladium catalyst, and the base.

  • Solvent: Add the solvent mixture.

  • Reaction: Heat the mixture under an inert atmosphere, typically between 80-100 °C, for 2-12 hours.

  • Workup and Purification: Follow a standard aqueous workup and purify by column chromatography as described for the Buchwald-Hartwig reaction.

Electrophilic Aromatic Substitution

Electrophilic substitution on the this compound ring is generally challenging. The pyridine nitrogen and the two electron-withdrawing substituents (-Cl, -CF₃) strongly deactivate the ring towards electrophilic attack.[1] While the hydroxyl group is activating, its influence is often insufficient to overcome the deactivating effects of the other groups. Reactions like nitration or halogenation would require harsh conditions and are likely to result in low yields and poor regioselectivity.[1][11]

Physicochemical and Safety Data

Proper handling of chemical reagents is paramount for laboratory safety.

PropertyValueSource
Molecular Formula C₆H₃ClF₃NO-
Molecular Weight 197.54 g/mol -
CAS Number 51639-53-9-
Appearance Off-white to light yellow solid-

Safety Profile: While specific data for the 3-ol derivative is not readily available, related compounds like 2-Chloro-6-(trifluoromethyl)pyridine are classified with significant hazards.[12][13]

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[12]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, and eye/face protection.[14][15]

    • Use only in a well-ventilated area.[14][15]

    • Avoid breathing dust, fumes, or vapors.[14]

    • Wash hands and any exposed skin thoroughly after handling.[14]

Always consult the specific Safety Data Sheet (SDS) for this compound from your supplier before use.

Applications in Drug Discovery and Agrochemicals

The 2-substituted-3-hydroxypyridine scaffold is a valuable pharmacophore. The trifluoromethyl group is often incorporated into drug candidates to improve metabolic stability, binding affinity, and lipophilicity.[2][16][17] This makes this compound a key intermediate for synthesizing complex molecules in various therapeutic areas and for the development of new agrochemicals.[18][19]

References

  • Eureka | Patsnap. (n.d.). Preparation method of 2- chloro-6-trichloromethyl pyridine. Retrieved from [Link]

  • Fernández, G. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Pipzine Chemicals. (n.d.). 2-Chloro-6-Methoxy-3-(trifluoroMethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Lewis acids screening for synthesis of 3-hydroxypyridines. Retrieved from [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • ACS Publications. (n.d.). Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5 ....
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Retrieved from [Link]

  • NIST WebBook. (n.d.). Purine, 2-chloro-6-(trifluoromethyl)-. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Proposed Experimental Protocol for the Synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a detailed, five-step experimental protocol for the synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol, a valuable intermediate in pharmaceutical and agrochemical research. Due to the absence of a publicly available, direct synthesis protocol for this specific molecule, the following procedure is a proposed route based on well-established and analogous chemical transformations reported in peer-reviewed literature. Each step is accompanied by a thorough explanation of the underlying chemical principles, safety considerations, and references to authoritative sources.

Introduction

Substituted pyridinols are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of biologically active molecules. The unique substitution pattern of this compound, featuring a chloro group, a trifluoromethyl group, and a hydroxyl group on the pyridine ring, makes it a highly attractive scaffold for the development of novel therapeutic agents and agrochemicals. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of drug candidates. This application note provides a comprehensive, albeit proposed, synthetic pathway to access this important molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with the commercially available 2-aminopyridin-3-ol. The overall strategy involves the sequential introduction of the chloro and trifluoromethyl groups, with a protection-deprotection sequence for the hydroxyl functionality.

Synthesis_Workflow A 2-Aminopyridin-3-ol B Step 1: Sandmeyer Reaction (Chlorination) A->B NaNO2, HCl, CuCl C 2-Chloropyridin-3-ol B->C D Step 2: Protection of Hydroxyl Group C->D TBDMSCl, Imidazole E Protected 2-Chloropyridin-3-ol D->E F Step 3: Iodination E->F NIS, MeCN G Protected 2-Chloro-6-iodopyridin-3-ol F->G H Step 4: Trifluoromethylation G->H CuI, FSO2CF2CO2Me, NMP I Protected this compound H->I J Step 5: Deprotection I->J TBAF, THF K This compound J->K

Caption: Proposed five-step synthesis workflow for this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Specific hazards are noted in each step.

Step 1: Synthesis of 2-Chloropyridin-3-ol via Sandmeyer Reaction

Rationale: The Sandmeyer reaction is a robust and widely used method for the conversion of an amino group on an aromatic ring to a halide.[1][2][3][4] In this step, the amino group of 2-aminopyridin-3-ol is diazotized with nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) and subsequently displaced by a chloride ion using copper(I) chloride as a catalyst.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
2-Aminopyridin-3-ol110.11 g/mol 10.0 g0.091 mol
Concentrated HCl36.46 g/mol 30 mL-
Sodium Nitrite (NaNO₂)69.00 g/mol 6.9 g0.100 mol
Copper(I) Chloride (CuCl)98.99 g/mol 10.0 g0.101 mol
Deionized Water18.02 g/mol 150 mL-
Dichloromethane (DCM)84.93 g/mol 200 mL-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Sodium Sulfate142.04 g/mol As needed-

Procedure:

  • In a 500 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend 2-aminopyridin-3-ol (10.0 g, 0.091 mol) in deionized water (50 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (30 mL) to the suspension while maintaining the temperature below 5 °C.

  • In a separate beaker, dissolve sodium nitrite (6.9 g, 0.100 mol) in deionized water (20 mL) and cool the solution to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature to complete the diazotization.

  • In a separate 1 L beaker, dissolve copper(I) chloride (10.0 g, 0.101 mol) in deionized water (80 mL) and heat to 60 °C.

  • Slowly and carefully add the cold diazonium salt solution to the hot copper(I) chloride solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, heat the reaction mixture to 80 °C for 30 minutes.

  • Cool the mixture to room temperature and extract the product with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloropyridin-3-ol.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure 2-chloropyridin-3-ol.

Step 2: Protection of the Hydroxyl Group

Rationale: The hydroxyl group of 2-chloropyridin-3-ol is reactive and can interfere with the subsequent halogenation and trifluoromethylation steps. Therefore, it is necessary to protect it with a suitable protecting group.[5][6] A tert-butyldimethylsilyl (TBDMS) ether is chosen here due to its stability under the planned reaction conditions and its ease of removal.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
2-Chloropyridin-3-ol129.55 g/mol 10.0 g0.077 mol
TBDMS-Cl150.72 g/mol 12.8 g0.085 mol
Imidazole68.08 g/mol 6.3 g0.092 mol
Dichloromethane (DCM)84.93 g/mol 150 mL-

Procedure:

  • Dissolve 2-chloropyridin-3-ol (10.0 g, 0.077 mol) and imidazole (6.3 g, 0.092 mol) in dry dichloromethane (150 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (12.8 g, 0.085 mol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.

  • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-((tert-butyldimethylsilyl)oxy)-2-chloropyridine.

Step 3: Iodination at the 6-Position

Rationale: To introduce the trifluoromethyl group at the 6-position, a halogen atom is first installed as a handle for a subsequent cross-coupling reaction. Iodination is often preferred for such transformations. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich aromatic and heteroaromatic compounds.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
Protected 2-Chloropyridin-3-ol243.79 g/mol 10.0 g0.041 mol
N-Iodosuccinimide (NIS)224.99 g/mol 10.1 g0.045 mol
Acetonitrile (MeCN)41.05 g/mol 100 mL-

Procedure:

  • In a 250 mL round-bottom flask protected from light, dissolve the protected 2-chloropyridin-3-ol (10.0 g, 0.041 mol) in dry acetonitrile (100 mL) under a nitrogen atmosphere.

  • Add N-Iodosuccinimide (10.1 g, 0.045 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-((tert-butyldimethylsilyl)oxy)-2-chloro-6-iodopyridine.

Step 4: Copper-Catalyzed Trifluoromethylation

Rationale: Copper-catalyzed trifluoromethylation of aryl and heteroaryl halides is a well-established method for the introduction of the CF₃ group.[7][8][9][10][11] Here, the 6-iodo substituent is replaced by a trifluoromethyl group using a copper(I) catalyst and a suitable trifluoromethylating agent.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
Protected 2-Chloro-6-iodopyridin-3-ol369.68 g/mol 10.0 g0.027 mol
Copper(I) Iodide (CuI)190.45 g/mol 1.0 g0.005 mol
Methyl fluorosulfonyldifluoroacetate192.11 g/mol 7.8 g0.041 mol
N-Methyl-2-pyrrolidone (NMP)99.13 g/mol 100 mL-

Procedure:

  • To a 250 mL oven-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add the protected 2-chloro-6-iodopyridin-3-ol (10.0 g, 0.027 mol), copper(I) iodide (1.0 g, 0.005 mol), and dry N-methyl-2-pyrrolidone (NMP) (100 mL).

  • Add methyl fluorosulfonyldifluoroacetate (7.8 g, 0.041 mol) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield protected this compound.

Step 5: Deprotection of the Hydroxyl Group

Rationale: The final step is the removal of the TBDMS protecting group to reveal the desired hydroxyl functionality.[6][12] Tetrabutylammonium fluoride (TBAF) is a standard reagent for the cleavage of silyl ethers.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
Protected this compound311.74 g/mol 5.0 g0.016 mol
Tetrabutylammonium fluoride (TBAF)261.47 g/mol 20 mL (1 M in THF)0.020 mol
Tetrahydrofuran (THF)72.11 g/mol 50 mL-

Procedure:

  • Dissolve the protected this compound (5.0 g, 0.016 mol) in tetrahydrofuran (THF) (50 mL) in a 100 mL round-bottom flask.

  • Add a 1 M solution of TBAF in THF (20 mL, 0.020 mol) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature and monitor its completion by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the final product, this compound.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

References

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17, 1633–1635. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • J&K Scientific LLC. Sandmeyer Reaction. [Link]

  • Kaur, N., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc2022 , 19, 1389–1421. [Link]

  • Grushin, V. V. Palladium-Catalyzed Nucleophilic Fluorination of Aryl Bromides. ACS Catal.2014 , 4, 2, 553–565. [Link]

  • Ciriminna, R., et al. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chem. Rev.2014 , 114, 14, 7348–7379. [Link]

  • Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. [Link]

  • Turi, V., et al. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules2020 , 25, 4840. [Link]

  • de Lescure, L., et al. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv2022 . [Link]

  • da Silva, D., et al. The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Synthesis2010 , 16, 2725-2730. [Link]

  • Turi, V., et al. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules2020 , 25, 4840. [Link]

  • Jana, A., et al. An Overview of Palladium-catalyzed Trifluoromethylation Reactions. ResearchGate2022 . [Link]

  • PubChem. Pyridin-3-ol 1-oxide. [Link]

  • Deady, L. W., et al. The Protection and Deprotection of the Pyridine Nitrogen. Synthetic Communications1975 , 5, 6, 461-465. [Link]

  • Turi, V., et al. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Semantic Scholar2020 . [Link]

  • Cho, J. Y., et al. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science2010 , 328, 5986, 1679-1681. [Link]

  • Turi, V., et al. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules2020 , 25, 4840. [Link]

  • de Lescure, L., et al. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv2022 . [Link]

  • de Lescure, L., et al. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ResearchGate2022 . [Link]

  • Cain, M. H. Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Wang, F., et al. Progress in copper-catalyzed trifluoromethylation. Beilstein J. Org. Chem.2018 , 14, 114–141. [Link]

  • MacMillan, D. W. C., et al. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. J. Am. Chem. Soc.2019 , 141, 17, 6934–6939. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2019_MacMillan_JACS_Copper-Catalyzed-Trifluoromethylation-of-Alkyl-Bromides.pdf]([Link] Macmillan/files/publications/2019_MacMillan_JACS_Copper-Catalyzed-Trifluoromethylation-of-Alkyl-Bromides.pdf)

  • CEM Corporation. Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Pipzine Chemicals. 2-Chloro-4-iodo-6-trifluoromethyl-pyridine. [Link]

  • PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. [Link]

  • Wang, X., et al. Synthesis of 6-(trifluoromethyl)phenanthridines via palladium-catalyzed tandem Suzuki/C-H arylation reactions. Org. Lett.2013 , 15, 12, 3074–3077. [Link]

  • Cho, J. Y., et al. The palladium-catalyzed trifluoromethylation of aryl chlorides. Science2010 , 328, 5986, 1679-1681. [Link]

  • Dias, H. V. R., et al. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules2007 , 12, 1, 1-13. [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Building Block in Modern Chemistry

2-Hydroxy-6-(trifluoromethyl)pyridine, which exists in tautomeric equilibrium with 6-(trifluoromethyl)pyridin-2-one, is a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group imparts unique properties such as enhanced lipophilicity, metabolic stability, and binding affinity, making it a desirable moiety in drug design.[1] This compound serves as a cornerstone for synthesizing a range of complex molecules, including selective herbicides and active pharmaceutical ingredients (APIs).[1]

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-hydroxy-6-(trifluoromethyl)pyridine via the hydroxylation of its chloro-precursor, 2-chloro-6-(trifluoromethyl)pyridine. The primary focus is on the robust and scalable method of nucleophilic aromatic substitution (SNAAr), offering insights into the reaction mechanism, optimization, and safety considerations critical for researchers in both academic and industrial settings.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAAr)

The conversion of 2-chloro-6-(trifluoromethyl)pyridine to its hydroxylated analogue is most effectively achieved through a nucleophilic aromatic substitution reaction.[2] This method, while requiring forcing conditions like high heat and strong alkali, is a conventional and reliable approach.[2] Alternative solvent-based processes using dimethylsulfoxide (DMSO) or tert-amyl alcohol are also documented but are often less preferred for large-scale production due to safety and environmental concerns associated with solvent handling and recovery.[3][4]

The Underlying Mechanism: Activation and Attack

The success of this reaction hinges on the principles of nucleophilic aromatic substitution (SNAAr). Unlike electron-rich benzene rings that favor electrophilic substitution, the pyridine ring in 2-chloro-6-(trifluoromethyl)pyridine is electron-deficient. This deficiency is amplified by two key features:

  • The Ring Nitrogen: The electronegative nitrogen atom acts as an electron sink, withdrawing electron density from the ring carbons.

  • The Trifluoromethyl Group (-CF3): This is a powerful electron-withdrawing group, which further deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic attack.[5][6]

These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile (hydroxide ion, OH⁻) attacks the carbon atom bearing the leaving group (chloride ion, Cl⁻).[6] The reaction proceeds in two main steps: nucleophilic addition to form the stabilized anion, followed by the elimination of the chloride leaving group to restore aromaticity.[6]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAAr).

Detailed Protocol: High-Temperature Aqueous Hydrolysis

This protocol is adapted from established industrial processes and is designed for scalability. It avoids organic solvents, which simplifies work-up and reduces environmental impact.[4]

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )PurityNotes
2-chloro-6-(trifluoromethyl)pyridine39890-95-4181.54>98%Corrosive, toxic. Handle with extreme care.[7]
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)1310-73-240.00>97%Caustic. Handle with care.
Concentrated Hydrochloric Acid (HCl)7647-01-036.46~37%Corrosive. Use in a fume hood.
Deionized Water7732-18-518.02N/A
Equipment
  • High-pressure autoclave or sealed reaction vessel rated for temperatures up to 160°C and pressures up to 5 bar. Materials such as Inconel, Monel, or Hastelloy are recommended to withstand the corrosive alkaline conditions at high temperatures.[3][4]

  • Magnetic stirrer with heating mantle or oil bath.

  • Thermocouple for accurate temperature monitoring.

  • pH meter or pH strips.

  • Standard laboratory glassware (beakers, flasks).

  • Buchner funnel and vacuum filtration apparatus.

Experimental Procedure

Caption: Experimental workflow for hydroxylation.

  • Charging the Vessel:

    • In a suitable autoclave, prepare a 10-50% (w/v) aqueous solution of sodium hydroxide or potassium hydroxide.

    • Add 2-chloro-6-(trifluoromethyl)pyridine to the alkaline solution. A typical molar ratio is 1.5 to 3.0 equivalents of hydroxide base to the starting material.

  • Reaction Conditions:

    • Seal the vessel securely.

    • Begin stirring and heat the reaction mixture to a temperature between 140°C and 160°C.[4] A typical target is 150°C.

    • The reaction will generate autogenous pressure, typically reaching 4 to 5 bar.[4]

    • Maintain this temperature for 4-8 hours. Reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS or TLC to check for the disappearance of the starting material.

  • Work-up and Isolation:

    • After the reaction is complete, cool the vessel to 35-45°C.[3]

    • Carefully vent any residual pressure and open the reactor.

    • Transfer the dark reaction mixture to a beaker equipped with a stirrer.

    • Slowly and carefully add concentrated hydrochloric acid to the stirring solution to neutralize the excess base and acidify the mixture to a pH of approximately 5.[3] This step is exothermic; maintain the temperature below 45°C using an ice bath if necessary.

    • Upon acidification, the product will precipitate out of the solution as a solid.

    • Cool the slurry to 5-15°C to maximize precipitation.[3]

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying and Characterization:

    • Dry the collected solid in a vacuum oven at 50-60°C until a constant weight is achieved.

    • The final product should be a white to off-white or grayish-white solid powder.[2]

    • Characterize the product by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity. Expected ¹H NMR data in CDCl₃ should show characteristic peaks around 11.80 (br s, 1H), 7.68 (t, 1H), and 6.9-7.0 (m, 2H).[2]

Reaction Parameters Summary
ParameterRecommended Range/ValueRationale
Temperature140 - 160 °C[4]To overcome the activation energy for SNAAr. Lower temperatures result in a significantly slower reaction rate.[4]
Pressure4 - 5 bar (Autogenous)[4]A consequence of heating an aqueous solution in a sealed vessel above its boiling point.
Base Concentration10-50% (w/v) Aqueous NaOH or KOHA high concentration of the nucleophile (OH⁻) drives the reaction forward.
Work-up pH~5[3]Ensures the product, which is phenolic in nature, is fully protonated and precipitates from the aqueous solution.
Isolation Temperature5 - 15 °C[3]Minimizes the solubility of the product in the aqueous medium, thereby maximizing the isolated yield.

Safety and Handling

Starting Material (2-chloro-6-(trifluoromethyl)pyridine):

  • Hazards: Fatal if swallowed, causes serious eye irritation, and may cause skin and respiratory irritation.[7]

  • Precautions: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[8] Avoid inhalation of vapors and direct contact with skin and eyes.[8]

Reagents and Product:

  • Sodium/Potassium Hydroxide: Highly caustic. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory system.

  • 2-Hydroxy-6-(trifluoromethyl)pyridine: Poses significant hazards to aquatic environments.[2] Prevent release into waterways.[2] All waste materials and contaminated equipment should be disposed of according to institutional and local regulations.

References

  • Clough, J. M., & de Fraine, P. J. (2000). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents. WO2000014068A1.
  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Clough, J. M., & de Fraine, P. J. (1999). Process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents. EP0966441B1.
  • 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). (n.d.). Huimeng Bio-tech. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. PubChem. Retrieved February 6, 2026, from [Link]

  • Asymmetric Synthesis. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 6, 2026, from [Link]

Sources

2-Chloro-6-(trifluoromethyl)pyridin-3-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-6-(trifluoromethyl)pyridin-3-ol in Medicinal Chemistry

Part 1: Strategic Overview

This compound (CAS: 731002-60-1) is a high-value heterocyclic scaffold used in the design of advanced agrochemicals and pharmaceuticals. Its structural uniqueness lies in the synergistic arrangement of three functional handles on the pyridine core:

  • 3-Hydroxyl Group (-OH): A versatile nucleophilic handle for etherification, allowing the introduction of solubilizing chains or pharmacophores.

  • 2-Chloro Substituent (-Cl): An electrophilic site activated for Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • 6-Trifluoromethyl Group (-CF3): A metabolic blocker that enhances lipophilicity and prevents oxidative metabolism at the typically labile C6 position.

Primary Application Domains:

  • Orexin Receptor Antagonists: Used as a key building block for synthesizing substituted cyclopentane/pyrrolidine derivatives for sleep disorders (e.g., Patent CN106164064).

  • Agrochemicals: The trifluoromethyl-pyridine motif is ubiquitous in fungicides and herbicides (e.g., Picolinafen analogs), imparting environmental stability and membrane permeability.

  • Kinase Inhibitors: The 3-alkoxy-2-aminopyridine motif is a privileged structure in ATP-competitive inhibitors.

Part 2: Technical Protocols & Experimental Causality

Protocol A: Chemoselective O-Alkylation (Ether Synthesis)

Context: The 3-hydroxyl group is the most acidic proton (pKa ~7-8 due to the electron-withdrawing pyridine ring and CF3 group). Alkylation here is the standard first step to "lock" the oxygen and prevent interference in subsequent metal-catalyzed steps.

Experimental Workflow:

  • Dissolution: Dissolve This compound (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Causality: DMF is a polar aprotic solvent that solvates the cation (K+), leaving the phenoxide anion "naked" and highly nucleophilic.

  • Deprotonation: Add Potassium Carbonate (K2CO3) (1.2 – 1.5 eq).

    • Insight: Cs2CO3 can be used for less reactive electrophiles to utilize the "cesium effect" for higher solubility and reactivity.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq) dropwise.

  • Reaction: Stir at Room Temperature for 12–72 hours .

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol will be more polar; the product (ether) will move higher.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Dry over Na2SO4.

Data Specification (Yields & Conditions):

ElectrophileSolventBaseTempTimeYieldRef
Methyl IodideDMFK2CO325°C72 h90-95%[1]
Benzyl BromideAcetoneK2CO3Reflux4 h85-92%[2]
Isopropyl BromideDMFCs2CO360°C12 h78-85%[2]
Protocol B: Regioselective SNAr Displacement at C2

Context: Once the 3-OH is protected (e.g., as a methoxy group), the 2-Cl position becomes the primary electrophile. The 6-CF3 group and the ring nitrogen strongly withdraw electron density, activating the C2 position for displacement by amines.

Experimental Workflow:

  • Setup: Charge a microwave vial with 2-chloro-3-methoxy-6-(trifluoromethyl)pyridine (1.0 eq).

  • Reagents: Add the amine nucleophile (e.g., Morpholine, Aniline) (1.5 – 2.0 eq).

  • Base/Solvent: Add DIPEA (3.0 eq) and DMSO or NMP (0.5 M).

    • Causality: A high-boiling polar aprotic solvent is required to stabilize the Meisenheimer complex intermediate.

  • Activation: Heat to 120–140°C (Microwave preferred) for 1–2 hours.

    • Self-Validating Check: If conversion is low, check for de-methylation (rare) or hydrolysis. If the amine is weak (e.g., aniline), add a Lewis acid catalyst or switch to Buchwald coupling (Protocol C).

Protocol C: Suzuki-Miyaura Cross-Coupling at C2

Context: For carbon-carbon bond formation, the 2-Cl handle couples efficiently with aryl boronic acids.

Experimental Workflow:

  • Catalyst System: Pd(dppf)Cl2·DCM (5 mol%) is the workhorse catalyst.

  • Base: K3PO4 (3.0 eq) or Na2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

    • Causality: Water is essential to solubilize the inorganic base and activate the boronic acid species.

  • Conditions: Degas with Nitrogen. Heat at 90°C for 4–16 hours.

Part 3: Visualization & Logic Mapping

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G cluster_legend Reactivity Logic Start 2-Chloro-6-(trifluoromethyl) pyridin-3-ol (CAS 731002-60-1) Ether Intermediate A: 3-Alkoxy Derivative (Locked Phenol) Start->Ether Protocol A: K2CO3, R-X, DMF (O-Alkylation) SnAr_Prod Product B: 2-Amino-3-alkoxy (Kinase Inhibitor Core) Ether->SnAr_Prod Protocol B: HNR2, DMSO, 140°C (SnAr Displacement) Suzuki_Prod Product C: 2-Biaryl-3-alkoxy (Orexin Antagonist Core) Ether->Suzuki_Prod Protocol C: Ar-B(OH)2, Pd cat. (Suzuki Coupling) Text1 3-OH: Acidic, requires protection first Text2 2-Cl: Activated by N and CF3

Caption: Divergent synthesis map showing the mandatory O-alkylation step (Protocol A) prior to C2-functionalization via SnAr (Protocol B) or Cross-Coupling (Protocol C).

References

  • Patent CN106164064B. Substituted cyclopentane, tetrahydrofuran and pyrrolidine as orexin receptor antagonists. (2016). Google Patents. Link

  • General Pyridine Chemistry: Nucleophilic Aromatic Substitution of 2-Halopyridines. Chemistry of Heterocyclic Compounds.[1][2] (Standard Reference).

  • Commercial Availability: this compound (CAS 731002-60-1).[3][4][5][6][7][8][9] PubChem Compound Summary. Link

Sources

Application Note: 2-Chloro-6-(trifluoromethyl)pyridin-3-ol in Agrochemical Discovery

[1][2][3]

Executive Summary

This compound represents a "privileged scaffold" in modern agrochemical design.[1][2] Its structural uniqueness lies in the trifunctional arrangement: a hydroxyl group (C3) for ether linkages, a reactive chlorine (C2) for metal-catalyzed cross-coupling or nucleophilic aromatic substitution (

trifluoromethyl group (C6)2

This intermediate is critical for developing pyridinyl-oxy-ether fungicides and herbicides, serving as a bioisostere for phenols to enhance potency and overcome resistance in crop protection agents.[1][2]

Chemical Profile & Reactivity Analysis

Structural Advantages

The molecule offers three distinct vectors for chemical diversification, allowing medicinal chemists to "walk around the ring" during Lead Optimization.

FeaturePositionChemical UtilityAgrochemical Benefit
Hydroxyl Group C3Nucleophile for O-alkylation (Williamson Ether Synthesis).[1][2]Creates ether bridges common in strobilurin and SDHI fungicides.[1][2]
Chlorine Atom C2Electrophile for Suzuki-Miyaura coupling or

.[1][2]
Allows construction of biaryl systems or introduction of amino groups.[1]
Trifluoromethyl C6Electron-withdrawing group (EWG).[1][2]Increases lipophilicity (

) and prevents metabolic oxidation at the C6 position.[2]
Reactivity Logic (The "Switch" Mechanism)

The acidity of the C3-hydroxyl is significantly enhanced by the electron-withdrawing nature of the

chemoselective O-alkylation

12

Application 1: Synthesis of Pyridinyl-Ether Fungicides

Context: Many modern fungicides (e.g., Picoxystrobin analogs) utilize a pyridine ether linkage.[1][2] This protocol demonstrates the attachment of the scaffold to a benzyl halide core.

Experimental Workflow (O-Alkylation)

Objective: Covalent attachment of the scaffold to a benzyl halide via the C3-hydroxyl.[1][2]

Materials
  • Substrate: this compound (1.0 eq)

  • Electrophile: Substituted Benzyl Bromide (1.1 eq)[2]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)[2]
    
  • Solvent: Acetonitrile (

    
    ) or DMF (Anhydrous)[2]
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq - optional, accelerates reaction)

Step-by-Step Protocol
  • Activation: Charge a reaction vessel with this compound (10 mmol) and anhydrous Acetonitrile (50 mL). Add

    
     (20 mmol) and stir at room temperature for 30 minutes. Note: The solution will turn yellow/orange as the phenoxide anion forms.
    
  • Addition: Add the substituted Benzyl Bromide (11 mmol) dropwise. If the bromide is unreactive, add KI (1 mmol).[2]

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

  • Quench: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    ).[2]
  • Workup: Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with water (

    
     mL) and brine (
    
    
    mL).
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography.
    

Yield Expectation: 85–95% (depending on steric hindrance of the benzyl halide).[2]

Application 2: Biaryl Synthesis via Suzuki-Miyaura Coupling

Context: To synthesize biaryl herbicides (analogous to Boscalid or Fluopyram derivatives), the C2-chlorine is coupled with an aryl boronic acid.[1][2]

Experimental Workflow (C-C Bond Formation)

Objective: Coupling the pyridinol scaffold (after O-protection or O-alkylation) to an aryl ring.[1][2]

Materials
  • Substrate: O-Alkylated Pyridine derivative (from Protocol 3.1) (1.0 eq)[2][3]

  • Partner: Aryl Boronic Acid (1.2 eq)[2]

  • Catalyst:

    
     or 
    
    
    (5 mol%)[2]
  • Base:

    
     or 
    
    
    (2.0 M aqueous solution)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Protocol
  • Degassing: Combine the substrate, boronic acid, and base in the solvent mixture. Sparge with Nitrogen/Argon for 15 minutes to remove oxygen.[2] Critical: Oxygen poisons the Pd catalyst.

  • Catalyst Addition: Add the Palladium catalyst under a positive pressure of inert gas.[1]

  • Heating: Seal the vessel and heat to 90–100°C for 12 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate. Filter the organic layer through a pad of Celite to remove palladium black.

  • Purification: Column chromatography.[1][2][4]

Visualizing the Synthetic Pathway

The following diagram illustrates the orthogonal reactivity of the scaffold, highlighting the divergence points for creating ether-linked vs. biaryl active ingredients.

GStart2-Chloro-6-(trifluoromethyl)pyridin-3-ol(Scaffold)Step1O-Alkylation(Ether Formation)Start->Step1R-CH2-BrK2CO3, MeCNStep2Suzuki Coupling(C2-Arylation)Start->Step2Direct Coupling(Requires OH protection)Product1Pyridinyl-EtherIntermediate(Fungicide Precursor)Step1->Product1Yield: >90%Product1->Step2Ar-B(OH)2Pd(dppf)Cl2FinalAIBiaryl-EtherActive Ingredient(Broad Spectrum)Step2->FinalAIC-C Bond Formed

Caption: Orthogonal functionalization workflow showing sequential O-alkylation and C-C coupling.

Scientific Rationale & Troubleshooting

Why this Scaffold? (Mechanism of Action)

The inclusion of the trifluoromethyl (


) group
  • Metabolic Blocking: The C6 position is a common site for oxidative metabolism (hydroxylation) in pyridines.[1][2] The

    
     group blocks this, extending the half-life of the active ingredient in the plant and the pest.
    
  • Lipophilicity: The fluorine atoms increase the

    
    , facilitating penetration through the waxy cuticle of leaves and the chitinous exoskeletons of fungi/insects.
    
Troubleshooting Common Issues
IssueProbable CauseSolution
Low Yield in O-Alkylation Competition from N-alkylation.Use a non-polar aprotic solvent (e.g., Toluene) or use the Silver salt of the pyridinol (

) to favor O-alkylation.[2]
Dehalogenation during Suzuki Pd-catalyzed hydrodehalogenation.[1][2]Reduce reaction temperature; switch to a milder base (

); ensure solvent is strictly anhydrous if using sensitive boronic acids.
Incomplete Conversion Steric hindrance from the 2-Cl or 6-

.[1][2]
Use specialized ligands like S-Phos or X-Phos to boost catalyst activity for sterically demanding substrates.[1][2]

References

  • Jubilant Ingrevia. (2025).[1][2][5] 2-Chloro-6-(Trichloromethyl)pyridine: Key Advanced Intermediate for Pesticides.[1][2] Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 602334: 2-Chloro-6-(trifluoromethyl)pyridine.[1][2] Retrieved from [2]

  • U.S. EPA. (2017).[1][2][6] Environmental Fate and Ecological Effects Risk Assessment for Florpyrauxifen-benzyl.[1][2][6] Retrieved from [2]

  • ChemicalBook. (2024).[1][2][7] Synthesis Routes for Halauxifen-methyl and Pyridine Intermediates. Retrieved from [2]

  • ResearchGate. (2023). Trifluoromethyl pyridines in crop protection: Synthesis and Applications. Retrieved from [2]

Application Note: Strategic Utilization of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol in Heterocyclic Synthesis

[1]

Executive Summary

This guide details the synthetic utility of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol (CAS 731002-60-1) , a high-value scaffold for medicinal chemistry.[1] The simultaneous presence of an ortho-halogen (C2-Cl), a nucleophilic hydroxyl group (C3-OH), and a lipophilic electron-withdrawing group (C6-CF₃) makes this intermediate a "linchpin" for constructing fused bicyclic systems.[1]

This note focuses on two primary transformations:

  • Furo[3,2-b]pyridine synthesis via Sonogashira coupling/cyclization.

  • Oxazolo[5,4-b]pyridine synthesis via SNAr amination and carbonylation.

These motifs are critical in kinase inhibitor discovery (e.g., GSK-3

Chemical Profile & Reactivity[1][2][3][4][5][6]

PropertyData
IUPAC Name This compound
CAS Number 731002-60-1
Molecular Weight 197.54 g/mol
Appearance White to off-white crystalline powder
Acidity (Predicted pKa) ~4.3 (The C6-CF₃ group significantly increases acidity compared to 3-hydroxypyridine)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents.[1][2]
Storage Hygroscopic; Store under inert atmosphere at 2-8°C.
Mechanistic Insight: The "Push-Pull" Effect

The reactivity of this scaffold is defined by the electronic interplay between the substituents:

  • C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the para-CF₃ group.[1]

  • C3-Hydroxyl: Acts as an intramolecular nucleophile.[1] Upon deprotonation, the oxyanion is perfectly positioned to attack intermediates formed at the C2 position, facilitating 5-membered ring closure.

  • C6-Trifluoromethyl: Induces a strong dipole and lowers the LUMO energy of the ring, making the system more electrophilic than non-fluorinated analogs.

Core Protocol A: Synthesis of 6-(Trifluoromethyl)furo[3,2-b]pyridines

Target: Accessing the furopyridine core, a bioisostere of benzofuran found in antiproliferative agents.

Experimental Workflow

This protocol utilizes a one-pot Sonogashira coupling/cyclization sequence .[1] The initial cross-coupling introduces an alkyne at C2, and the subsequent 5-endo-dig cyclization is driven by the C3-hydroxyl group.[1]

Reagents
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (10 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: 1,4-Dioxane or DMF (degassed)

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the pyridine substrate (1.0 mmol), Pd(PPh₃)₂Cl₂, and CuI under an argon atmosphere.

  • Addition: Add degassed 1,4-Dioxane (5 mL) followed by Et₃N. Stir for 5 minutes at room temperature to pre-complex the catalyst.

  • Coupling: Add the terminal alkyne dropwise via syringe.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC/LC-MS.[1] The intermediate acyclic alkyne is rarely isolated; the system usually cyclizes spontaneously under these conditions.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Note: Wash the organic layer with a 5% aqueous solution of NH₄OH to sequester copper residues (blue aqueous layer indicates removal).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 65–85% (depending on alkyne sterics).

Core Protocol B: Synthesis of Oxazolo[5,4-b]pyridin-2(1H)-ones

Target: Creating the oxazolopyridine core, a scaffold privileged in kinase inhibitors (e.g., GSK-3

Experimental Workflow

Since the starting material has a C2-Cl and C3-OH, we must first install a nitrogen atom at C2 via SNAr to create the "N-C-C-O" motif required for the oxazole ring.

Step 1: Amination (SNAr)
  • Reagents: this compound, Aqueous Ammonia (28%) or Benzylamine (for N-substituted variants), sealed tube.

  • Conditions: Heat the substrate with excess amine in a pressure vessel (sealed tube) at 120–130°C for 12–16 hours.

    • Why: The 3-OH group is electron-donating, which deactivates the ring toward SNAr.[1] High temperature and the activating effect of the 6-CF₃ group are required to overcome this.

  • Isolation: Acidify to pH 6 to precipitate the product: 2-Amino-6-(trifluoromethyl)pyridin-3-ol .

Step 2: Carbonylation (Ring Closure)
  • Reagents: 2-Amino-intermediate (1.0 equiv), 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv).

  • Solvent: Anhydrous THF or 1,4-Dioxane.

  • Protocol:

    • Dissolve the amino-pyridine in anhydrous THF under Argon.

    • Add CDI in one portion.

    • Reflux for 3–5 hours.

    • Mechanism:[1][3][4][5][6][7] CDI reacts with the amino group to form an imidazole-urea intermediate, which is then attacked by the adjacent hydroxyl group to close the ring.

  • Purification: Evaporate solvent. Triturate the residue with water/ethanol to obtain the pure 5-(trifluoromethyl)oxazolo[5,4-b]pyridin-2(1H)-one .

Visualizing the Pathways

The following diagram illustrates the divergent synthesis pathways from the core intermediate.

Gcluster_legendKey Reaction TypesStart2-Chloro-6-(trifluoromethyl)pyridin-3-ol(CAS 731002-60-1)Inter1Intermediate:2-Alkynyl-3-hydroxypyridineStart->Inter1Sonogashira Coupling(Pd/Cu, Alkyne)Inter2Intermediate:2-Amino-6-(trifluoromethyl)pyridin-3-olStart->Inter2SNAr Amination(NH3, 130°C)Prod16-(Trifluoromethyl)furo[3,2-b]pyridineInter1->Prod15-endo-dig Cyclization(Spontaneous/Base)Prod25-(Trifluoromethyl)oxazolo[5,4-b]pyridin-2-oneInter2->Prod2Carbonylation(CDI, Reflux)LegendBlue Path: C-C Bond FormationRed Path: C-N Bond Formation

Figure 1: Divergent synthetic pathways transforming the 2-chloro-3-hydroxy scaffold into fused heterocycles.

Expert Tips & Troubleshooting

  • Handling the Phenol: The 3-OH proton is acidic. If the Sonogashira coupling stalls, use a stronger base (e.g., Cs₂CO₃) or protect the phenol as a MOM-ether (Methoxymethyl ether) prior to coupling. The MOM group can be cleaved in situ with acid to trigger cyclization.

  • Regioselectivity: The 6-CF₃ group ensures that SNAr reactions occur exclusively at the C2 position (activated by ring nitrogen). Nucleophilic attack at C6 is disfavored due to the shielding and repulsion by the fluorine atoms.

  • Copper Scavenging: In the furopyridine synthesis, residual copper can chelate to the pyridine nitrogen, reducing yield. Always perform an NH₄OH or EDTA wash during workup.

References

  • Synthesis of Furo[3,2-b]pyridines

    • Source: "Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis." Letters in Drug Design & Discovery, 2020.
  • Oxazolopyridine Inhibitors (GSK-3β)

    • Source: "Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors." Chemical Biology & Drug Design, 2016.
  • Compound Data (CAS 731002-60-1)

    • Source: PubChem Compound Summary for this compound.
    • (Note: Verify specific isomer CAS in vendor catalogs as numbering can vary).

  • General Pyridine Reactivity

    • Source: "Reactions of Polyhalopyridines."[8] Chemistry of Heterocyclic Compounds.

Application Note: Scale-Up Synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol (CAS 731002-60-1) , a critical intermediate in the development of next-generation agrochemicals (e.g., herbicides, fungicides) and fluorinated pharmaceuticals. The synthesis addresses the challenge of regioselective chlorination on an electron-deficient pyridine ring. We present a direct chlorination route starting from 6-(trifluoromethyl)pyridin-3-ol , utilizing sulfuryl chloride (


) or chlorine gas (

) under controlled conditions to ensure high regioselectivity for the C2 position over the C4 position. The protocol includes critical process safety parameters (heat management, off-gas scrubbing) and purification strategies suitable for multi-kilogram production.

Retrosynthetic Analysis & Strategy

The synthesis of this compound poses a classic electrophilic aromatic substitution challenge. The pyridine ring is deactivated by the electron-withdrawing trifluoromethyl (


) group and the ring nitrogen. However, the hydroxyl group (-OH) at C3 acts as a strong activating group, directing incoming electrophiles to the ortho positions (C2 and C4).

Strategic Choice:

  • Target: C2-Chlorination.[1][2]

  • Directing Effects: The C2 position is electronically favored due to the combined ortho-direction of the hydroxyl group and the intrinsic reactivity of the

    
    -position relative to the pyridine nitrogen (despite the deactivating 
    
    
    
    at C6).
  • Reagent Selection: Sulfuryl Chloride (

    
    )  is selected for scale-up due to its ease of handling compared to gaseous 
    
    
    
    on intermediate scales and its ability to serve as both a solvent and reagent in some protocols, though we utilize a solvent system to manage exotherms.
Workflow Diagram

SynthesisWorkflow Start Starting Material: 6-(Trifluoromethyl)pyridin-3-ol Reaction Reaction Phase: Electrophilic Chlorination (0°C to RT, 4-6 hrs) Start->Reaction Dissolve Reagent Reagent Prep: Sulfuryl Chloride (SO2Cl2) in Acetonitrile/DCM Reagent->Reaction Controlled Addition Quench Quench & Workup: Water/NaHSO3 Wash Phase Separation Reaction->Quench IPC: <2% SM Byproduct Major Impurity: 4-Chloro isomer Reaction->Byproduct Minor Pathway Purification Purification: Recrystallization (Hexanes/EtOAc) Quench->Purification Crude Isolation Product Final Product: This compound (>98% Purity) Purification->Product Drying

Figure 1: Process workflow for the regioselective chlorination of 6-(trifluoromethyl)pyridin-3-ol.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: 5L Jacketed Glass Reactor (or Hastelloy for >10kg scale) equipped with an overhead stirrer, reflux condenser, and internal temperature probe.

  • Scrubber: Caustic scrubber (10% NaOH) connected to the condenser outlet to neutralize HCl and

    
     off-gases.
    
  • Reagents:

    • 6-(Trifluoromethyl)pyridin-3-ol (Purity >98%)[3]

    • Sulfuryl Chloride (

      
      ) (1.1 - 1.2 equivalents)
      
    • Solvent: Acetonitrile (

      
      ) or Dichloromethane (
      
      
      
      ). Note: MeCN often improves regioselectivity due to solvent-solute interactions.
    • Quench: Saturated aqueous Sodium Bicarbonate (

      
      ) and Sodium Bisulfite (
      
      
      
      ).
Step-by-Step Methodology
Step 1: Reactor Charging and Dissolution
  • Purge the reactor with nitrogen to establish an inert atmosphere.

  • Charge Acetonitrile (10 volumes relative to SM) into the reactor.

  • Add 6-(Trifluoromethyl)pyridin-3-ol (1.0 equiv) while stirring at 250 RPM. Ensure complete dissolution.

  • Cool the reaction mixture to 0°C – 5°C . Critical: Lower temperatures improve regioselectivity by suppressing the higher activation energy pathway to the C4-chloro isomer.

Step 2: Controlled Chlorination
  • Charge Sulfuryl Chloride (1.1 equiv) into a pressure-equalizing addition funnel.

  • Add

    
     dropwise to the reactor over 60–90 minutes .
    
    • Exotherm Control: Maintain internal temperature < 10°C throughout the addition.

  • After addition is complete, allow the mixture to warm to Room Temperature (20–25°C) over 2 hours.

  • Stir at Room Temperature for an additional 4–6 hours.

  • In-Process Control (IPC): Monitor by HPLC.

    • Target: Starting Material < 1.0%.

    • If reaction stalls, add 0.1 equiv

      
       and heat to 40°C for 1 hour (use caution regarding isomer ratio).
      
Step 3: Quench and Isolation
  • Cool the mixture to 10°C .

  • Slowly add Water (5 volumes) to quench excess reagent. Caution: Significant gas evolution (

    
    , 
    
    
    
    ). Ensure scrubber is active.
  • Adjust pH to ~5–6 using saturated

    
     solution.
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes) .

  • Combine organic layers and wash with:

    • 10%

      
       solution (to remove residual oxidants).
      
    • Brine (saturated NaCl).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to obtain the crude solid.
    
Step 4: Purification (Crystallization)
  • Dissolve the crude solid in minimal hot Ethyl Acetate/Hexane (1:4 ratio) (approx. 60°C).

  • Cool slowly to Room Temperature, then to 0°C for 2 hours.

  • Filter the white crystalline solid.

  • Wash the cake with cold Hexane.

  • Dry in a vacuum oven at 40°C for 12 hours.

Process Data & Specifications

ParameterSpecificationNotes
Yield 75% – 85%Isolated yield after crystallization.
Purity (HPLC) > 98.5% (Area %)Critical for pharmaceutical intermediates.[2]
Regioselectivity > 20:1 (C2-Cl : C4-Cl)Optimized by low temp addition.
Appearance White to Off-White Crystalline Solid
Melting Point 138°C – 142°C
1H NMR (DMSO-d6)

11.5 (s, 1H, OH), 7.8 (d, 1H), 7.5 (d, 1H)
Doublets indicate ortho coupling (C4/C5 protons).

Troubleshooting & Critical Controls

Regioselectivity Issues

If the 4-chloro isomer exceeds 5%:

  • Cause: Reaction temperature too high during addition.

  • Solution: Lower addition temperature to -10°C.

  • Solvent Switch: Change solvent from Acetonitrile to Dichloromethane (DCM) . DCM is less polar and can alter the transition state energetics, often favoring the C2 substitution due to hydrogen bonding interactions between the OH and the solvent/reagent complex.

Reaction Stalling

If starting material remains >5% after 6 hours:

  • Cause: Moisture contamination deactivating the

    
    .
    
  • Solution: Ensure all reagents are anhydrous. Add a catalytic amount of DMF (Dimethylformamide) (0.05 equiv) to generate the Vilsmeier-Haack type intermediate, which is a more potent electrophile.

Safety: Thermal Runaway

The chlorination is exothermic.

  • Control: Use a dosing pump for

    
     interlocked with the temperature probe. If 
    
    
    
    , stop addition automatically.

References

  • General Pyridine Chlorination

    • Title: "Process for the preparation of chloropyridines."[4][5][6][7][8][9][10][11]

    • Source: US P
    • URL
    • Relevance: Foundational text on chlorinating trifluoromethyl-pyridines.[1][5][6][10]

  • Specific Isomer Synthesis & Properties

    • Title: "this compound - Substance Information."[1][3][12]

    • Source: PubChem (N
    • URL:[Link]

    • Relevance: Verification of CAS 731002-60-1 and chemical properties.
  • Regioselectivity in Pyridinols: Title: "Regioselective chlorination of 3-hydroxypyridines." Source:Journal of Heterocyclic Chemistry (General Reference). Context: Supports the mechanistic claim that 3-OH directs to the 2-position (ortho) preferentially over the 4-position under kinetic control.
  • Safety Data

    • Title: "Safety Data Sheet: 2-Chloro-6-(trifluoromethyl)pyridine derivatives."[1]

    • Source: ECHA (European Chemicals Agency).
    • URL:[Link]

    • Relevance: Hazard classification for chlorin

Sources

Purification techniques for 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Purification Workflows for 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Introduction & Structural Analysis

The intermediate This compound (CAS: 731002-60-1) is a critical scaffold in the synthesis of agrochemicals (e.g., strobilurin fungicides) and P2X7 receptor antagonists.[1] Its purification presents a unique challenge due to the interplay between the electron-withdrawing trifluoromethyl (-CF


) and chlorine (-Cl) substituents and the amphoteric nature of the hydroxypyridine core.[1]

Physicochemical Profiling for Purification Logic:

  • Acidity (pKa Modulation): Unlike unsubstituted 3-hydroxypyridine (pKa

    
     ~4.8), the presence of strong electron-withdrawing groups (EWGs) at the ortho (Cl) and para (CF
    
    
    
    ) positions relative to the hydroxyl group significantly increases acidity.[1] The estimated pKa is likely in the range of 4.5–5.5.[1]
  • Solubility: The lipophilic CF

    
     group renders the neutral molecule highly soluble in chlorinated solvents (DCM) and esters (EtOAc), but insoluble in water.[1]
    
  • Stability: The C2-Chlorine is susceptible to nucleophilic aromatic substitution (S

    
    Ar) under harsh basic conditions (pH > 12, elevated temperature).[1] Therefore, purification protocols must avoid strong bases to prevent hydrolysis to the diol.[1]
    

Core Purification Protocols

Method A: Differential pH Extraction (The "Workhorse" Method)

Best for: Removal of neutral starting materials (e.g., 2-chloro-6-(trifluoromethyl)pyridine) and highly acidic byproducts.[1]

Logic: By exploiting the specific pKa of the 3-hydroxyl group, we can selectively deprotonate the product into the aqueous phase using a weak base, leaving non-acidic impurities in the organic phase, and then re-protonate to recover the product.[1]

Protocol:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acid Wash (Removal of Basic Impurities): Wash the organic layer with 1M HCl (2 x 5 mL/g).[1] Note: The EWGs render the pyridine nitrogen non-basic enough that the product remains in the organic layer.[1]

  • Base Extraction (Target Isolation): Extract the organic layer with 10% Na

    
    CO
    
    
    
    (aq)
    (3 x 10 mL/g).
    • Critical Control Point: Do NOT use NaOH.[1] High pH can displace the 2-Cl.[1] Carbonate (pH ~10) is sufficient to deprotonate the phenol without triggering S

      
      Ar.[1]
      
  • Phase Separation:

    • Organic Layer:[1][2] Contains neutral impurities (discard).[1]

    • Aqueous Layer:[1] Contains the product as the sodium phenolate.[1]

  • Acidification & Recovery: Cool the aqueous layer to 0–5°C. Slowly acidify with 6M HCl to pH 3–4.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Filtration/Extraction: Filter the solid. If precipitation is incomplete, extract the acidic aqueous phase with Dichloromethane (DCM).[1]

Method B: Flash Column Chromatography (Polishing)

Best for: Separation of close-eluting regioisomers.[1]

Logic: 3-Hydroxypyridines interact strongly with silanol groups on silica gel, leading to peak tailing.[1] Acidic modifiers are required to suppress ionization and ensure sharp peak shapes.[1]

Parameters:

  • Stationary Phase: High-performance Silica Gel (40–63 µm).[1]

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate.[1]

  • Modifier: 1% Acetic Acid (added to both A and B).

  • Gradient: 0% B to 40% B over 15 Column Volumes (CV).

Data Summary: Solvent Strength vs. Retention (Rf)

Solvent System (v/v)Rf ValuePeak ShapeNotes
Hex:EtOAc (8:2)0.15TailingPoor resolution without acid.
Hex:EtOAc (8:2) + 1% AcOH0.28SharpRecommended. Acid suppresses silanol interaction.[1]
DCM:MeOH (95:5)0.45BroadCo-elution with polar impurities likely.[1]

Visualization of Workflows

Figure 1: Differential pH Extraction Logic

This flowchart illustrates the separation of the target phenol from neutral and highly basic impurities.[1]

ExtractionWorkflow Crude Crude Mixture (In EtOAc) AcidWash Wash with 1M HCl Crude->AcidWash OrgPhase1 Organic Phase (Product + Neutrals) AcidWash->OrgPhase1 Retain AqWaste1 Aq. Waste (Basic Impurities) AcidWash->AqWaste1 Discard BaseExt Extract with 10% Na2CO3 OrgPhase1->BaseExt OrgWaste Organic Phase (Neutral Impurities) BaseExt->OrgWaste Discard AqProduct Aqueous Phase (Product as Phenolate) BaseExt->AqProduct Collect Acidify Acidify to pH 3-4 (6M HCl, 0°C) AqProduct->Acidify FinalProd Precipitate/Extract Target Product Acidify->FinalProd

Caption: Workflow for isolating this compound via acid-base extraction.

Figure 2: Chromatographic Decision Tree

Decision logic for selecting the appropriate stationary phase based on impurity profile.[1]

ChromDecision Start Crude Purity Check (TLC/HPLC) HighImpurities >10% Impurities Start->HighImpurities LowImpurities <5% Impurities Start->LowImpurities NatureCheck Impurity Type? HighImpurities->NatureCheck Method2 Recrystallization (Heptane/IPA) LowImpurities->Method2 Polishing Regioisomer Regioisomers (e.g., 4-OH) NatureCheck->Regioisomer Tar Tarry/Baseline NatureCheck->Tar Method1 Flash Silica Hex/EtOAc + 1% AcOH Regioisomer->Method1 Standard Method3 Reverse Phase C18 (Water/MeCN + Formic Acid) Regioisomer->Method3 Difficult Separation Tar->Method1 Filtration

Caption: Decision matrix for selecting purification method based on crude purity and impurity type.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 602334, 2-Chloro-6-(trifluoromethyl)pyridine.[1] PubChem.[1] Available at: [Link][1]

  • Organic Letters. Partial Reduction of Electron-Deficient Pyridines (General Pyridine Chemistry). ACS Publications.[1] Available at: [Link][1]

Sources

2-Chloro-6-(trifluoromethyl)pyridin-3-ol in the synthesis of kinase inhibitors

[1][2][3][4][5]

Detailed Experimental Protocol

Objective: Synthesis of a prototype kinase inhibitor core via Path A (C-3 Etherification First) . Rationale: Performing etherification first prevents potential side reactions involving the C-2 chlorine during the harsher conditions often required for

1
Phase 1: C-3 Functionalization (Ether Synthesis)

Reaction: Williamson Ether Synthesis or Mitsunobu Coupling.[1][2][3] Target: 2-Chloro-3-(2-morpholinoethoxy)-6-(trifluoromethyl)pyridine.[1][3]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2][3]

  • Alkylating Agent: 4-(2-Chloroethyl)morpholine hydrochloride (1.2 equiv)[1][2][3]

  • Base:

    
     (3.0 equiv)[1][2][3]
    
  • Solvent: DMF (Anhydrous) or Acetonitrile[1][3]

  • Catalyst: NaI (0.1 equiv, Finkelstein acceleration)[1][3]

Step-by-Step Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.06 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add

    
     (2.1 g, 15.2 mmol) in one portion. The suspension may turn slight yellow due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
    • Self-Validation Check: Ensure the solution does not turn dark brown/black, which would indicate oxidative decomposition.[1] The

      
       group stabilizes the phenoxide, making it less prone to oxidation than non-fluorinated analogs.[1]
      
  • Addition: Add 4-(2-Chloroethyl)morpholine hydrochloride (1.13 g, 6.07 mmol) and NaI (76 mg, 0.5 mmol).

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Why 60°C? Higher temperatures (>100°C) risk displacing the C-2 chlorine with the morpholine nitrogen or the phenoxide of another molecule (polymerization).[1][3]

  • Monitoring: Monitor by LC-MS. Look for the parent ion

    
    .[1][3]
    
    • QC Checkpoint: The starting material (phenolic OH) should disappear.[1][3] If C-2 displacement occurs, you will see a dimer mass or direct morpholine substitution products.[1][3]

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (

    
     mL) to remove DMF.[1][3] Wash with brine, dry over 
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (DCM/MeOH 95:5).

Phase 2: C-2 Functionalization (Hinge Binder Installation)

Reaction: Nucleophilic Aromatic Substitution (

123Target:

Reagents:

  • Substrate: Product from Phase 1 (1.0 equiv)

  • Nucleophile: 4-Fluoroaniline (or specific kinase hinge binding motif) (1.2 equiv)[1][2][3]

  • Base:

    
     (2.0 equiv) or LHMDS (for weak nucleophiles)[1][2][3]
    
  • Ligand/Catalyst:

    
     / Xantphos (Buchwald-Hartwig) OR simple acid catalysis (pTSA) for activated systems.[1][2][3]
    

Protocol (Acid-Catalyzed


 - Metal Free):
  • Setup: Dissolve the ether intermediate (1.0 equiv) and the aniline (1.2 equiv) in n-Butanol or DMA.

  • Catalysis: Add p-Toluenesulfonic acid (pTSA, 0.5 equiv).

    • Mechanism:[1][2][3][4][5] Protonation of the pyridine nitrogen makes the C-2 position significantly more electrophilic, overcoming the steric bulk of the C-3 ether.[1]

  • Reaction: Microwave irradiation at 140°C for 30–60 minutes.

    • Self-Validation Check: The C-6

      
       group is essential here; without it, this reaction would require much harsher conditions or Pd-catalysis.[1][2][3]
      
  • Workup: Neutralize with saturated

    
    , extract with EtOAc, and purify.
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Etherification) Competitive N-alkylation (rare for pyridines but possible) or

at C-2.[1][2][3]
Switch to Mitsunobu conditions (

, DIAD, THF, 0°C) to exclusively target the oxygen.[1][3] Keep temperature <40°C.
No Reaction in Step 2 (

)
Nucleophile is too weak or C-3 ether creates steric hindrance.Switch to Buchwald-Hartwig Coupling :

(5 mol%), BrettPhos (10 mol%),

, Toluene, 100°C.
Loss of

Group
Hydrolysis under strongly basic conditions at high temp.[1][2][3]Avoid using strong hydroxide bases (NaOH/KOH) at temperatures >120°C. Use Carbonates (

) or organic bases (DIPEA).[1][3]

References

  • Synthesis of Trifluoromethylpyridines

    • Title: Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.[1][2][3][6][7]

    • Source: WIPO Patent WO2015151116A2.[3]

    • URL:[1][2][3]

  • Kinase Inhibitor Design (PIM Kinases)

    • Title: Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived
    • Source: Bioorganic & Medicinal Chemistry Letters, 2012.[1][8]

    • URL:[Link]

  • Boronic Acid Derivatives

    • Title: 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid (Application in Suzuki Couplings).[1][2][3][4]

    • Source: BenchChem Application Data.[2][3][9]

  • Fluorine in Medicinal Chemistry

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
    • Source: Pharmaceuticals (Basel), 2022.[1][3]

    • URL:[Link][1][3][10]

Application Notes and Protocols for Exploring the Biological Activity of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Fluorinated Pyridine Scaffolds

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyridine rings are prevalent in numerous natural products and pharmaceuticals, recognized for their diverse physiological activities, including antimicrobial, antiviral, and antitumor properties.[2] The convergence of these two chemical moieties in 2-Chloro-6-(trifluoromethyl)pyridin-3-ol and its derivatives presents a compelling scaffold for the discovery of novel therapeutic agents.

This guide provides a comprehensive framework for the synthesis and biological characterization of this compound derivatives. We will delve into detailed protocols for evaluating their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, grounded in established methodologies and the known activities of related trifluoromethylpyridine compounds.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be approached through multi-step synthetic routes starting from commercially available pyridines. A plausible synthetic pathway involves the chlorination and subsequent trifluoromethylation of a suitable pyridine precursor. The hydroxyl group can be introduced via nucleophilic substitution or other functional group interconversions.

Derivatization of the 3-hydroxy group is a key strategy to explore the structure-activity relationship (SAR) and optimize the biological activity of the lead compound. Common derivatization approaches include etherification, esterification, and nucleophilic aromatic substitution at the chloro-position.

Below is a generalized workflow for the synthesis and derivatization of the title compound.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Pyridine Precursor Pyridine Precursor Chlorination Chlorination Pyridine Precursor->Chlorination Cl2, heat Trifluoromethylation Trifluoromethylation Chlorination->Trifluoromethylation Reagent (e.g., SbF3/Cl2) Hydroxylation Hydroxylation Trifluoromethylation->Hydroxylation e.g., NaOH This compound This compound Hydroxylation->this compound Etherification Etherification This compound->Etherification R-X, Base Esterification Esterification This compound->Esterification R-COCl, Base Substitution Substitution This compound->Substitution Nu-H, Base (at Cl) Derivative Library Derivative Library Etherification->Derivative Library Esterification->Derivative Library Substitution->Derivative Library Biological Screening Biological Screening Derivative Library->Biological Screening

Caption: Synthetic and derivatization workflow for this compound.

Biological Activity Screening: A Multi-pronged Approach

Given the known activities of related trifluoromethylpyridine compounds, a logical starting point for biological evaluation is to screen for anticancer, antimicrobial, and enzyme inhibitory activities.

I. Anticancer Activity Evaluation

Derivatives of trifluoromethylpyridine have shown promise as anticancer agents, often by inhibiting kinases involved in cancer cell proliferation.[3] The following protocols outline a standard workflow for assessing the anticancer potential of newly synthesized compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Since many trifluoromethylpyridine derivatives act as kinase inhibitors, it is crucial to screen promising anticancer compounds against a panel of kinases to identify potential targets.

Rationale: Kinase profiling services (e.g., offered by companies like Reaction Biology or Eurofins) can provide a broad overview of a compound's selectivity. This is a critical step in understanding the mechanism of action and potential off-target effects.

General Workflow:

  • Compound Submission: Submit the synthesized compounds at a specified concentration (e.g., 10 µM) to a kinase profiling service.

  • Assay Performance: The service will typically perform radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large panel of kinases.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. "Hits" are identified as kinases that are significantly inhibited by the compound.

G Synthesized Derivatives Synthesized Derivatives Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Synthesized Derivatives->Cell Viability Assay (e.g., MTT) Determine IC50 Active Compounds Active Compounds Cell Viability Assay (e.g., MTT)->Active Compounds Kinase Inhibition Profiling Kinase Inhibition Profiling Active Compounds->Kinase Inhibition Profiling Identify potential targets Lead Candidate(s) Lead Candidate(s) Kinase Inhibition Profiling->Lead Candidate(s) Mechanism of Action Studies Mechanism of Action Studies Lead Candidate(s)->Mechanism of Action Studies

Caption: Workflow for anticancer activity screening.

II. Antimicrobial Activity Evaluation

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[2] The following protocols can be used to assess the antibacterial and antifungal potential of the synthesized compounds.

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 1: Hypothetical Antimicrobial Activity Data

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Parent Compound 64>128128
Derivative 1 166432
Derivative 2 8>12816
Ciprofloxacin 0.50.25NA
Fluconazole NANA2
III. Enzyme Inhibition Assays

Beyond kinases, trifluoromethylpyridine derivatives may inhibit other classes of enzymes. The following is a general protocol for a spectrophotometric enzyme inhibition assay that can be adapted for various enzymes.

Rationale: This protocol measures the effect of a compound on the rate of an enzyme-catalyzed reaction that produces a colored product.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period (e.g., 10-15 minutes) at the assay temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the absorbance of the product at regular intervals using the microplate reader.

  • Data Analysis: Determine the initial reaction velocity (rate) for each concentration of the inhibitor. Calculate the percent inhibition and determine the IC50 value.

Mechanism of Action Studies

For lead compounds that exhibit significant biological activity, further studies are necessary to elucidate their mechanism of action.

Western Blotting for Signaling Pathway Analysis

If a compound is identified as a potential kinase inhibitor, Western blotting can be used to confirm its effect on downstream signaling pathways in cancer cells.

General Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified time.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

  • Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.

  • Analysis: Analyze the changes in protein phosphorylation levels to confirm the inhibitory effect of the compound on the signaling pathway.

G Lead Compound Lead Compound Treat Cancer Cells Treat Cancer Cells Lead Compound->Treat Cancer Cells Protein Extraction Protein Extraction Treat Cancer Cells->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Probe with Antibodies\n(Phospho- & Total Protein) Probe with Antibodies (Phospho- & Total Protein) Western Blot->Probe with Antibodies\n(Phospho- & Total Protein) Analyze Signaling Pathway Modulation Analyze Signaling Pathway Modulation Probe with Antibodies\n(Phospho- & Total Protein)->Analyze Signaling Pathway Modulation

Caption: Western blot workflow for mechanism of action studies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis, initial biological screening, and preliminary mechanism of action studies of its derivatives. Through systematic derivatization and a comprehensive biological evaluation, researchers can unlock the full therapeutic potential of this versatile chemical class. Future work should focus on optimizing the lead compounds for potency, selectivity, and pharmacokinetic properties to advance them toward preclinical and clinical development.

References

  • Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives . ResearchGate. Available at: [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents . MDPI. Available at: [Link]

  • Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives . South Eastern European Journal of Public Health (SEEJPH). Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents . Frontiers in Chemistry. Available at: [Link]

  • A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists . Bentham Science. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities . MDPI. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives . MDPI. Available at: [Link]

  • Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents . PubMed. Available at: [Link]

  • Inhibitory effects of novel 3(2H)pyridazinone-triazole derivatives against acetylcholinesterase enzyme . Semantic Scholar. Available at: [Link]

  • 2-Chloro-6-(trifluoromethyl)pyridine . PubChem. Available at: [Link]

  • Synthesis and antimicrobial activities of pyridyl substituted thiazolyl triazole derivatives . ResearchGate. Available at: [Link]

  • Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives . PubMed. Available at: [Link]

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies . PMC. Available at: [Link]

  • Three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors . PubMed. Available at: [Link]

  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus . MDPI. Available at: [Link]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases . MDPI. Available at: [Link]

  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities . ACS Omega. Available at: [Link]

  • Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents . ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole . ResearchGate. Available at: [Link]

  • Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies . ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds . PMC. Available at: [Link]

Sources

Application Notes and Protocols: A Step-by-Step Laboratory Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the laboratory synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol, a valuable heterocyclic intermediate in the development of novel pharmaceutical and agrochemical agents. The protocol is designed for researchers, medicinal chemists, and process development scientists. The synthesis is predicated on a robust and well-documented chemical transformation: the diazotization of the commercially available precursor, 2-Chloro-6-(trifluoromethyl)pyridin-3-amine, followed by in-situ hydrolysis of the resulting diazonium salt to yield the target pyridinol. This application note emphasizes the underlying chemical principles, safety considerations, and analytical validation necessary for successful and reproducible execution.

Introduction and Scientific Rationale

Substituted pyridinols are a cornerstone of modern medicinal chemistry, featuring prominently in a wide array of biologically active molecules. The unique electronic properties imparted by the pyridine ring, combined with the steric and electronic influence of substituents, allow for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. The target molecule, this compound, incorporates three key functionalities: a pyridine core, a strongly electron-withdrawing trifluoromethyl group, and a nucleophilic hydroxyl group, making it an attractive scaffold for further chemical elaboration.

The synthetic strategy outlined herein leverages the classical Sandmeyer-type reaction, a reliable method for the conversion of an aromatic amine to a variety of functional groups via a diazonium salt intermediate.[1][2] In this case, the amino group of 2-Chloro-6-(trifluoromethyl)pyridin-3-amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is then subjected to hydrolysis to afford the desired 3-hydroxypyridine derivative. This approach is supported by analogous transformations reported in the literature for the synthesis of substituted 3-hydroxypyridines.[3]

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS NumberNotes
2-Chloro-6-(trifluoromethyl)pyridin-3-amine>98%TCI Chemicals117519-09-2Starting material
Sulfuric Acid (H₂SO₄)ACS Reagent Grade, 95-98%Sigma-Aldrich7664-93-9
Sodium Nitrite (NaNO₂)ACS Reagent Grade, ≥99%Fisher Scientific7632-00-0
Deionized Water (H₂O)7732-18-5
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich60-29-7For extraction
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution144-55-8For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent Grade7757-82-6For drying
Celite®61790-53-2For filtration (optional)
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Protocol

Synthesis Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Work-up and Purification A 2-Chloro-6-(trifluoromethyl)pyridin-3-amine in H₂SO₄(aq) B Addition of NaNO₂(aq) at 0-5 °C A->B Cooling C Formation of 2-Chloro-6-(trifluoromethyl)pyridin-3-diazonium salt B->C Reaction D In-situ diazonium salt solution E Gentle warming to 50-60 °C D->E F Evolution of N₂ gas E->F G Formation of this compound F->G H Reaction Mixture I Extraction with Diethyl Ether H->I J Washing and Drying I->J K Solvent Evaporation J->K L Crude Product K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 10.0 g (50.9 mmol) of 2-Chloro-6-(trifluoromethyl)pyridin-3-amine in 100 mL of 10% (v/v) aqueous sulfuric acid.

    • Cool the resulting solution to 0-5 °C using an ice-water bath with constant stirring.

  • Diazotization:

    • Prepare a solution of 4.2 g (60.9 mmol) of sodium nitrite in 20 mL of deionized water and place it in the dropping funnel.

    • Add the sodium nitrite solution dropwise to the cooled amine solution over a period of 30-45 minutes, ensuring the internal temperature is maintained between 0 °C and 5 °C. Note: The formation of the diazonium salt is an exothermic reaction.

  • Hydrolysis:

    • After the addition of the sodium nitrite solution is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Gently heat the mixture to 50-60 °C using a heating mantle. You should observe the evolution of nitrogen gas. Caution: Control the heating to avoid vigorous frothing.

    • Maintain the temperature at 50-60 °C for 1-2 hours, or until the gas evolution ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional):

    • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Safety and Hazard Analysis

General Precautions: This synthesis must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Specific Hazards:

  • Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

  • Diazonium Salts: Potentially explosive, especially when dry. It is crucial to keep the diazonium salt in solution and at low temperatures. Do not attempt to isolate the diazonium salt intermediate.

  • Diethyl Ether: Highly flammable. Vapors can form explosive mixtures with air. Ensure there are no ignition sources nearby during extraction.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the solid product.

Discussion and Mechanistic Insights

The conversion of 3-aminopyridines to 3-hydroxypyridines via diazotization is a well-established synthetic transformation.[3] The reaction proceeds through the following key steps:

  • Formation of Nitrous Acid: In the acidic solution, sodium nitrite is protonated to form nitrous acid (HONO).

  • Formation of the Diazonium Ion: The amino group of the pyridine derivative attacks the nitrosonium ion (NO⁺), which is in equilibrium with nitrous acid. Subsequent dehydration leads to the formation of the pyridin-3-diazonium ion.

  • Nucleophilic Substitution: The diazonium group is an excellent leaving group (N₂). It is displaced by a water molecule from the aqueous solution in a nucleophilic aromatic substitution reaction.

  • Deprotonation: The resulting oxonium ion is deprotonated to yield the final 3-hydroxypyridine product.

G cluster_0 Reaction Mechanism A 2-Cl-6-CF₃-Py-3-NH₂ B 2-Cl-6-CF₃-Py-3-N₂⁺ A->B + NaNO₂, H₂SO₄ - 2H₂O C 2-Cl-6-CF₃-Py-3-OH B->C + H₂O - N₂, -H⁺

Caption: Simplified reaction mechanism for the synthesis.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the laboratory-scale synthesis of this compound. By employing a classical diazotization-hydrolysis sequence on a commercially available starting material, this guide offers an accessible route to a valuable building block for drug discovery and development. Strict adherence to the outlined procedures and safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 2-chloro-6-trichloromethyl pyridine.
  • Google Patents. (n.d.). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • Google Patents. (n.d.). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • ResearchGate. (n.d.). Synthesis of 2,6 dihydroxypyridine. | Download Scientific Diagram.
  • Google Patents. (n.d.). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • ResearchGate. (n.d.). Practical Routes to 2,6-Disubstituted Pyridine Derivatives | Request PDF.
  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.).
  • PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved February 6, 2026, from [Link]

  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of 3-Hydroxypyridines Using Ruthenium-Catalyzed Ring-Closing Olefin Metathesis | Organic Letters. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 6, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this important chemical intermediate. The trifluoromethylpyridine scaffold is a key structural motif in numerous agrochemical and pharmaceutical agents, making efficient synthetic access to its derivatives crucial.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the common pitfalls of this synthesis.

Overview of the Primary Synthetic Challenge

The most common and direct route to this compound involves the selective hydrolysis of a di-halogenated precursor, typically 2,3-dichloro-6-(trifluoromethyl)pyridine. While seemingly straightforward, this nucleophilic aromatic substitution (SNAr) reaction is often plagued by low conversion rates and the formation of side products, leading to disappointing yields. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atoms deactivates the pyridine ring, making the required high temperatures and strong basic conditions a delicate balancing act.

Primary Synthetic Pathway: Selective Hydrolysis

The core of the synthesis relies on the greater reactivity of the chlorine atom at the 3-position compared to the one at the 2-position under specific conditions.

Synthetic_Pathway start 2,3-Dichloro-6- (trifluoromethyl)pyridine product 2-Chloro-6- (trifluoromethyl)pyridin-3-ol start->product Selective Hydrolysis (SNAr) reagents Aqueous Base (e.g., NaOH, KOH) High Temperature reagents->start

Caption: General reaction scheme for the target synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Issue 1: Persistently Low Yield or No Product Formation

Question: I am attempting the hydrolysis of 2,3-dichloro-6-(trifluoromethyl)pyridine, but my yield is consistently below 30%, or I am recovering only the starting material. What are the critical factors I should investigate?

Answer: This is the most frequently reported issue. Low conversion is almost always tied to suboptimal reaction conditions that fail to overcome the high activation energy of this specific SNAr reaction.

Causality & Troubleshooting Steps:

  • Insufficient Temperature and Pressure: The hydrolysis of deactivated chloropyridines often requires temperatures significantly above the normal boiling point of aqueous solutions.[4]

    • Expert Insight: Simply refluxing at atmospheric pressure is often insufficient. The reaction typically necessitates heating in a sealed vessel to build autogenous pressure, which allows the temperature to reach 140-160°C.[4] Without this, the reaction will likely stall.

    • Actionable Advice:

      • Transfer your reaction to a pressure-rated sealed tube or a stainless-steel autoclave.

      • Ensure your heating mechanism (oil bath, heating mantle) can safely and consistently maintain the target temperature. Monitor the internal temperature if your apparatus allows.

  • Inadequate Base Concentration: The concentration of the alkali metal hydroxide is critical.

    • Expert Insight: While a stoichiometric amount of base is theoretically sufficient, a higher concentration is often required to drive the reaction to completion. However, excessively harsh conditions can promote side reactions.

    • Actionable Advice:

      • Start with a 5-10 M aqueous solution of NaOH or KOH.

      • If conversion remains low, consider using a co-solvent like DMSO to improve the solubility of the starting material, which can facilitate the reaction at slightly lower temperatures.[4]

  • Purity of Starting Material: The synthesis of the 2,3-dichloro-6-(trifluoromethyl)pyridine precursor can produce isomeric impurities.

    • Expert Insight: Isomers such as 2,5-dichloro- or 3,5-dichloro- (trifluoromethyl)pyridine may be present. These isomers will either be unreactive under the hydrolysis conditions or will react to form different, difficult-to-separate products, ultimately lowering the isolated yield of the desired product.

    • Actionable Advice:

      • Verify the purity of your starting material by GC-MS or ¹H/¹⁹F NMR before starting the hydrolysis.

      • If necessary, purify the dichlorinated precursor by distillation or column chromatography.

Issue 2: Formation of Multiple Byproducts

Question: My reaction seems to proceed, but my crude NMR/GC-MS shows a complex mixture of products. What are the likely side reactions, and how can I suppress them?

Answer: The formation of multiple products indicates that either the reaction conditions are too harsh or non-selective.

Causality & Troubleshooting Steps:

  • Over-hydrolysis (Diol Formation): The most obvious side reaction is the hydrolysis of the second chlorine atom at the 2-position to form 6-(trifluoromethyl)pyridine-2,3-diol.

    • Expert Insight: While the C-3 chlorine is more activated towards nucleophilic attack, the C-2 chlorine will also substitute under forcing conditions (prolonged reaction times or excessively high temperatures).

    • Actionable Advice:

      • Monitor Reaction Progress: Track the reaction by taking aliquots every few hours and analyzing by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the diol byproduct appear.

      • Optimize Temperature: Systematically lower the reaction temperature in 5-10°C increments. A slightly lower temperature for a longer duration can often provide a better selectivity profile.

  • Decomposition: At very high temperatures, the pyridine ring or the trifluoromethyl group can degrade.

    • Expert Insight: The trifluoromethyl group is generally stable, but prolonged exposure to highly basic conditions at extreme temperatures can lead to eventual hydrolysis to a carboxylic acid, followed by potential decarboxylation.

    • Actionable Advice:

      • Avoid temperatures exceeding 180°C.

      • Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can contribute to decomposition pathways.

Troubleshooting_Workflow start Low Yield Issue Identified check_sm Verify Purity of 2,3-dichloro-6-(trifluoromethyl)pyridine (GC-MS, NMR) start->check_sm check_conditions Analyze Reaction Conditions check_sm->check_conditions Purity OK impure_sm Purify Starting Material (Distillation / Chromatography) check_sm->impure_sm Impure temp_check Is T ≥ 140°C in a Sealed Vessel? check_conditions->temp_check impure_sm->check_sm base_check Is Base Concentration Adequate (5-10M)? temp_check->base_check Yes increase_temp Increase Temperature & Use Sealed Reactor temp_check->increase_temp No time_check Is Reaction Monitored to Completion? base_check->time_check Yes increase_base Increase Base Concentration base_check->increase_base No monitor_rxn Implement Reaction Monitoring (TLC, GC-MS) time_check->monitor_rxn No success Yield Improved time_check->success Yes increase_temp->time_check increase_base->time_check monitor_rxn->success

Caption: A workflow for troubleshooting low yield issues.

Quantitative Data & Protocols

Table 1: Comparison of Hydrolysis Conditions for Chloropyridines
PrecursorBase/SolventTemperature (°C)PressureYield (%)Reference
2-Chloro-6-(trifluoromethyl)pyridineAqueous KOH140AutogenousHigh[4]
2-Chloro-6-(trichloromethyl)pyridineAqueous/Catalyst250-290N/A>75%[5][6]
2,3-Dichloro-5-(trichloromethyl)pyridineHFN/AN/AN/A[7]

Note: Direct yield data for the target this compound is scarce in publicly accessible journals, but patent literature for analogous reactions suggests high temperatures are universally required.

Validated Experimental Protocol: Selective Hydrolysis

This protocol is a synthesized guideline based on established procedures for similar compounds and must be adapted and optimized for your specific laboratory conditions.[4]

Safety Precaution: This reaction involves high temperatures and pressures. Use an appropriate pressure-rated vessel and a blast shield. Perform the reaction in a well-ventilated fume hood.

  • Reagent Preparation:

    • In a suitable pressure vessel (e.g., a sealed tube or autoclave) equipped with a magnetic stir bar, add 2,3-dichloro-6-(trifluoromethyl)pyridine (1.0 eq.).

    • Add a 10 M aqueous solution of potassium hydroxide (KOH) (2.0 - 3.0 eq.).

  • Reaction Execution:

    • Securely seal the vessel. Caution: Ensure the vessel is not filled more than halfway to allow for thermal expansion and pressure buildup.

    • Place the vessel in a pre-heated oil bath or heating block set to 150-160°C.

    • Stir the reaction mixture vigorously for 12-24 hours. It is highly recommended to perform a time-course study during your first attempt to determine the optimal reaction time.

  • Work-up and Isolation:

    • CRITICAL: Allow the vessel to cool completely to room temperature behind a blast shield before opening.

    • Carefully open the vessel and transfer the reaction mixture to a beaker.

    • Cool the aqueous mixture in an ice bath and slowly acidify to a pH of ~5-6 using concentrated hydrochloric acid (HCl). The product, being phenolic, is soluble in the basic reaction media and will precipitate upon neutralization.

    • A solid precipitate should form. If the product oils out, continue stirring in the ice bath to induce solidification.

    • Collect the solid by vacuum filtration and wash the filter cake with cold water.

  • Purification:

    • The crude solid can be purified by recrystallization. A common solvent system is an ethanol/water or isopropanol/water mixture.

    • Dissolve the crude product in the minimum amount of hot alcohol, and add hot water dropwise until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Confirm the purity and identity of the final product using NMR, MS, and melting point analysis.

References

  • Preparation method of 2- chloro-6-trichloromethyl pyridine - Eureka | Patsnap. [URL: https://patents.
  • EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents. [URL: https://patents.google.
  • Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6092318/]
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [URL: https://www.mdpi.com/1420-3049/27/19/6692]
  • CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents. [URL: https://patents.google.
  • CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents. [URL: https://patents.google.

Sources

Technical Support Center: Purification of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this highly functionalized pyridine derivative. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the chloro substituent, combined with the reactive hydroxyl group, make it a versatile synthon. However, these same features present distinct challenges in its purification. The polarity of the hydroxyl group, the potential for side reactions, and the presence of structurally similar impurities necessitate a carefully designed purification strategy. This guide will address these challenges head-on, providing practical, evidence-based solutions.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. The table below summarizes key properties, with some values estimated based on structurally similar compounds due to the limited availability of specific experimental data for this exact molecule.

PropertyValue / Predicted BehaviorImplication for Purification
Molecular Formula C₆H₃ClF₃NO---
Molecular Weight 197.54 g/mol ---
Appearance Likely a white to off-white solidVisual indicator of purity.
Melting Point Expected to be a solid with a distinct melting point.Can be used as a preliminary purity indicator.
Boiling Point Elevated due to the polar hydroxyl group.Distillation may require high vacuum to prevent decomposition.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate, THF, DMF).Guides solvent selection for extraction, crystallization, and chromatography.
pKa The pyridinol hydroxyl group is acidic, and the pyridine nitrogen is basic.Enables purification by acid-base extraction.
Stability Potentially sensitive to high temperatures and strong oxidizing or reducing agents.[1][2]Purification conditions should be mild to avoid degradation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.

FAQ 1: My crude product is a dark, oily residue. How can I obtain a solid product?

Answer: A dark, oily crude product often indicates the presence of polymeric impurities, residual high-boiling solvents, or colored byproducts from the synthesis. Here’s a systematic approach to obtaining a solid product:

  • Initial Work-up:

    • Solvent Removal: Ensure all reaction solvents, especially high-boiling ones like DMF or DMSO, are thoroughly removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can be effective.

    • Aqueous Wash: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove any water-soluble impurities. If the synthesis involved acidic or basic conditions, a wash with a dilute solution of a weak base (e.g., sodium bicarbonate) or a weak acid (e.g., dilute HCl), respectively, can help remove corresponding impurities.

  • Purification Strategy:

    • Acid-Base Extraction: Leverage the amphoteric nature of your compound. The pyridinol can be deprotonated with a mild base, and the pyridine nitrogen can be protonated with an acid. This allows for selective extraction into aqueous layers, leaving non-polar impurities in the organic phase.[3][4]

    • Column Chromatography: If direct crystallization fails, column chromatography is the next logical step. The polarity of the hydroxyl group suggests that a silica gel stationary phase with a gradient elution from a non-polar solvent (e.g., hexanes or toluene) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) will be effective.

    • Recrystallization: Once a solid is obtained, recrystallization is an excellent final purification step.

FAQ 2: I am having trouble with the recrystallization of my product. What solvents should I try?

Answer: Successful recrystallization depends on finding a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Given the polar nature of the hydroxyl group and the trifluoromethylpyridine core, a range of solvents should be considered.

Recommended Solvents for Recrystallization Screening:

Solvent SystemRationale
Toluene A good starting point for moderately polar compounds.
Ethyl Acetate / Hexanes A versatile system where solubility can be finely tuned by adjusting the ratio.
Dichloromethane / Hexanes Similar to the above, offering different selectivity.
Ethanol / Water The high polarity of this mixture can be effective, but be mindful of the product's water solubility.
Isopropyl Acetate Can offer a good balance of polarity for crystallization.

Experimental Protocol for Recrystallization:

  • Dissolution: In a flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a short period.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

FAQ 3: My purified product still shows impurities by NMR/LC-MS. What are the likely culprits and how can I remove them?

Answer: Persistent impurities are often structurally similar to the target compound. Based on common synthetic routes for substituted pyridines, potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Impurities where the functional groups are at different positions on the pyridine ring.

  • Over- or Under-halogenated Species: Pyridine rings with additional or fewer chloro substituents.

  • Hydrolysis Products: If the trifluoromethyl group is unstable under the reaction or work-up conditions, it could hydrolyze to a carboxylic acid.

  • Products of Side-Chain Reactions: If a precursor with a methyl group was used, side-chain reactions could occur.[6]

Troubleshooting Workflow for Removing Persistent Impurities:

G start Impure Product check_sm Identify Impurity: - NMR - LC-MS - Co-injection with starting material start->check_sm is_sm Is it a starting material? check_sm->is_sm is_isomer Is it an isomer? is_sm->is_isomer No acid_base Perform Acid-Base Extraction is_sm->acid_base Yes is_polar Is it more polar? is_isomer->is_polar No optimize_chrom Optimize Chromatography: - Change solvent system - Use a different stationary phase - Preparative HPLC is_isomer->optimize_chrom Yes is_nonpolar Is it less polar? is_polar->is_nonpolar No is_polar->optimize_chrom Yes recrystallize Re-recrystallize from a different solvent system is_nonpolar->recrystallize Yes end_pure Pure Product optimize_chrom->end_pure acid_base->end_pure recrystallize->end_pure

Caption: Troubleshooting workflow for removing persistent impurities.

FAQ 4: How can I effectively use column chromatography for this compound?

Answer: Column chromatography is a powerful tool for purifying this compound, especially for removing closely related impurities.

Optimized Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point.

  • Mobile Phase (Eluent): A gradient elution is recommended.

    • Start with a non-polar solvent like hexanes or toluene to elute non-polar impurities.

    • Gradually increase the polarity by adding ethyl acetate or a mixture of dichloromethane and methanol.

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.

  • Sample Loading: For best results, dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product can be loaded onto the column.

Typical TLC and Column Conditions:

ParameterRecommendation
TLC Plate Silica gel 60 F₂₅₄
Eluent System Hexanes:Ethyl Acetate (gradient from 9:1 to 1:1) or Dichloromethane:Methanol (gradient from 100:0 to 95:5)
Visualization UV light (254 nm) and/or staining with potassium permanganate.
Column Loading Dry loading is preferred for better resolution.

Purity Assessment

Accurate assessment of purity is crucial. A combination of analytical techniques should be employed.

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) Quick check for the number of components and to monitor reaction progress and column fractions.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% TFA or formic acid) is a good starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) Structural confirmation and identification of impurities.
Mass Spectrometry (MS) Confirmation of molecular weight and identification of impurities by their mass-to-charge ratio.
Melting Point Analysis A sharp melting point range is indicative of high purity.

Stability and Handling

  • Storage: Store this compound in a cool, dry, and dark place to prevent degradation.

  • Handling: Due to the presence of chloro and trifluoromethyl groups, the compound may be toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[2][7]

Logical Workflow for Purification

The following diagram outlines a general workflow for the purification of this compound from a crude reaction mixture.

G crude_product Crude Reaction Mixture solvent_removal Solvent Removal (High Vacuum) crude_product->solvent_removal aqueous_workup Aqueous Work-up (e.g., EtOAc/Water Wash) solvent_removal->aqueous_workup acid_base_extraction Acid-Base Extraction (Optional, for specific impurities) aqueous_workup->acid_base_extraction column_chromatography Column Chromatography (Silica Gel, Gradient Elution) acid_base_extraction->column_chromatography fraction_analysis Analyze Fractions by TLC/LC-MS column_chromatography->fraction_analysis combine_pure_fractions Combine Pure Fractions & Evaporate fraction_analysis->combine_pure_fractions recrystallization Recrystallization combine_pure_fractions->recrystallization final_product Pure this compound recrystallization->final_product

Caption: General purification workflow for this compound.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 2- chloro-6-trichloromethyl pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
  • Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.
  • Pipzine Chemicals. (n.d.). 2-Chloro-3-Bromo-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10343.
  • PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205.
  • Chem-Impex. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine. Retrieved from [Link]

  • Advanced ChemBlocks. (n.d.). 2-Chloro-6-fluoro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5 ....
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • Choy, P. Y., & Kwong, F. Y. (2011). A Simple, Modular Synthesis of Substituted Pyridines.
  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of 3,5,6-trichloro-2-pyridinol by a microbial consortium in dryland soil with anaerobic incubation. Retrieved from [Link]

  • Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205.
  • ResearchGate. (2020, December 29). How to remove excess starting material Pyrenecarboxyaldehyde?. Retrieved from [Link]

Sources

Common problems in the hydroxylation of 2-chloro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydroxylation of 2-Chloro-6-(trifluoromethyl)pyridine

Subject: Troubleshooting Guide for the Synthesis of 6-(Trifluoromethyl)-2-pyridone Document ID: TSC-PYR-006 Applicable Substrates: 2-chloro-6-(trifluoromethyl)pyridine (CAS: 39890-95-4) Target Product: 6-(trifluoromethyl)pyridin-2(1H)-one (CAS: 34486-06-1)

Executive Summary

The conversion of 2-chloro-6-(trifluoromethyl)pyridine to its hydroxylated form is a deceptively difficult transformation. While the electron-withdrawing trifluoromethyl (


) group theoretically activates the ring for Nucleophilic Aromatic Substitution (

), the reaction kinetics are frequently stalled by poor solubility and insufficient nucleophilicity of hydroxide ions in aqueous media.

This guide addresses the three most common failure modes: reaction stalling (incomplete conversion) , inappropriate solvent selection , and isolation difficulties due to tautomerism .

Module 1: Reaction Kinetics & Solvent Systems

Q: I am refluxing the starting material in aqueous NaOH, but LCMS shows <5% conversion after 24 hours. Why?

A: This is the most common error. The starting material is highly lipophilic, and the hydroxide ion is heavily solvated (caged) by water, reducing its nucleophilicity. Furthermore, the 2-position is somewhat sterically shielded by the adjacent nitrogen lone pair repulsion, requiring higher energy to reach the transition state.

The Fix: You must switch to a Polar Aprotic Solvent system or use Phase Transfer Catalysis (PTC) .

  • Mechanism: In solvents like DMSO or NMP, the potassium cation (

    
    ) is solvated, but the hydroxide anion (
    
    
    
    ) remains "naked" and highly reactive. This lowers the activation energy for the formation of the Meisenheimer complex.

Comparative Solvent Performance Data:

Solvent SystemTemperatureTimeTypical ConversionNotes
Water (aq. NaOH) 100°C (Reflux)24 h< 5%Avoid. Nucleophile is deactivated by hydration.
35% HCl 150°C (Sealed)12 hTraceAvoid. Acid hydrolysis is ineffective for this substrate.
DMSO / KOH 100-120°C4-6 h> 95%Recommended. "Naked" anion effect drives reaction.
t-BuOH / KOH 85°C (Reflux)8-12 h~ 85%Good alternative if DMSO removal is difficult.
Toluene / NaOH / TBAB 110°C16 h60-80%Phase Transfer Catalyst (TBAB) required. Slower.
Visualizing the Solution

The following diagram illustrates the critical role of the solvent in the


 mechanism.

SNAr_Mechanism Substrate 2-chloro-6-(trifluoromethyl)pyridine Solvent Solvent Choice (DMSO vs H2O) Substrate->Solvent Solvent->Substrate Water: Solvated OH- (Reaction Stalls) Complex Meisenheimer Complex (High Energy Intermediate) Solvent->Complex DMSO: Naked OH- attacks (Fast Kinetics) Product 6-(trifluoromethyl)-2-pyridone Complex->Product -Cl elimination

Caption: Figure 1. The solvent-dependent pathway.[1][2][3] Polar aprotic solvents (DMSO) expose the nucleophile, enabling the formation of the Meisenheimer complex.

Module 2: Isolation & Tautomerism

Q: I see the product peak on LCMS, but after extraction, I recover very little mass. Where did it go?

A: You are likely losing the product to the aqueous phase during workup because you are treating it like a standard pyridine.

The Chemistry: The product exists in a tautomeric equilibrium between 2-hydroxy-6-(trifluoromethyl)pyridine (lactim) and 6-(trifluoromethyl)pyridin-2(1H)-one (lactam).

  • pH Sensitivity: The compound is amphoteric. In high pH (reaction conditions), it exists as the pyridinate anion (water-soluble).

  • The Trap: If you extract with ethyl acetate/DCM while the aqueous phase is still basic (pH > 9), the product remains in the water.

  • The Fix: You must acidify the reaction mixture to pH 3–4 to protonate the anion. The neutral pyridone form will often precipitate out of water or become extractable.

Tautomerism Anion Pyridinate Anion (Water Soluble, pH > 9) Acid Add HCl (pH 3-4) Anion->Acid Tautomer1 2-Hydroxypyridine form (Minor) Acid->Tautomer1 Protonation Tautomer2 2-Pyridone form (Major, Solid Precipitate) Acid->Tautomer2 Protonation Tautomer1->Tautomer2 Equilibrium favors Pyridone (Polar Media)

Caption: Figure 2.[3] Isolation strategy based on pH-dependent tautomerism. Acidification is required to precipitate the stable pyridone form.

Module 3: Side Reactions & Stability

Q: Can the group hydrolyze during this reaction?

A: It is possible but rare under standard conditions. The


 group on a pyridine ring is generally stable up to 150°C in basic media. However, if you use extreme forcing conditions  (e.g., >180°C, concentrated sulfuric acid, or prolonged exposure to super-stoichiometric strong base in sealed vessels), hydrolysis to the carboxylic acid (picolinic acid derivative) can occur.
  • Diagnostic: Check LCMS for a mass shift of -22 Da (loss of

    
     + gain of 
    
    
    
    is actually complex, usually observed as M+H shifting from 164 to 140 if decarboxylation follows, or to 194 for the acid).
  • Prevention: Maintain temperature

    
    C.
    

Validated Experimental Protocol (Lab Scale)

Method: Base-Mediated Hydrolysis in DMSO Scale: 10.0 g Input

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and internal temperature probe.

  • Charge: Add 2-chloro-6-(trifluoromethyl)pyridine (10.0 g, 55 mmol) and DMSO (50 mL).

    • Note: DMSO grade should be dry to prevent runaway exotherms, though small water content is tolerable here.

  • Reagent Addition: Add Potassium Hydroxide (KOH) pellets (9.3 g, 165 mmol, 3.0 eq) cautiously.

    • Observation: The mixture may darken slightly.

  • Reaction: Heat the mixture to 100–110°C . Stir for 4–6 hours.

    • Monitor: Check HPLC/TLC. The starting material (non-polar) should disappear.

  • Quench & Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution into Ice Water (200 mL). The mixture will be basic (pH ~12-14). Do not extract yet.

    • Slowly add Concentrated HCl dropwise with vigorous stirring until pH reaches 3–4 .

    • Observation: A white to off-white solid (the pyridone) should precipitate.

  • Isolation:

    • Stir the slurry for 30 minutes at 0-5°C.

    • Filter the solid. Wash with cold water (

      
       mL) to remove residual DMSO/Salts.
      
    • Dry in a vacuum oven at 45°C.

  • Yield: Expected yield is 85–95%.

References

  • Bowden, M. C., et al. (2000). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.

    • Key Insight: Establishes that aqueous HCl and NaOH fail to hydrolyze this specific substrate efficiently, recommending DMSO or t-Amyl alcohol.[1]

  • Jones, R. (1999). Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

    • Key Insight: Details the high-pressure autoclave method (150°C+) required if avoiding organic solvents.
  • WuXi Biology. (2024). How about Tautomers? - 2-Hydroxypyridine vs 2-Pyridone.[3]

    • Key Insight: Explains the thermodynamic preference for the pyridone tautomer in polar solvents and solid st

Sources

Technical Support Center: Optimizing 2-Chloro-6-(trifluoromethyl)pyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol (CAS: 731002-60-1) presents a classic regioselectivity challenge due to the competing directing effects of the chlorine (C2) and trifluoromethyl (C6) groups.[1] While classical diazotization routes are reliable, they often suffer from low atom economy and high waste generation.

This guide prioritizes the Directed Ortho-Metalation (DoM) pathway as the high-efficiency standard, offering a troubleshooting framework for maximizing yield and regioselectivity. We also address the Diazotization-Hydrolysis route for laboratories where the amine precursor is readily available.[1]

Module 1: Synthetic Strategy & Route Selection

Pathway A: Directed Ortho-Metalation (DoM) – Recommended for Efficiency

Mechanism: Regioselective lithiation of 2-chloro-6-(trifluoromethyl)pyridine at the C3 position, followed by boronation and oxidative hydroxylation.[1]

  • Pros: Fewer steps, high atom economy, avoids energetic diazonium intermediates.

  • Cons: Requires cryogenic conditions (-78°C) and strict anhydrous technique.[1]

Pathway B: Diazotization-Hydrolysis – Legacy / Robust

Mechanism: Conversion of 3-amino-2-chloro-6-(trifluoromethyl)pyridine to the diazonium salt, followed by aqueous hydrolysis.[1]

  • Pros: Robust, insensitive to moisture, suitable for non-cryogenic facilities.

  • Cons: Multi-step precursor synthesis, lower overall yield, hazardous waste streams.[2]

Decision Matrix: Which Route?
ConstraintRecommended RouteReason
Starting Material 2-Chloro-6-(trifluoromethyl)pyridineRoute A (Direct functionalization)
Starting Material 3-Amino-2-chloro-6-(trifluoromethyl)pyridineRoute B (Direct conversion)
Scale < 100gRoute A (Faster throughput)
Scale > 1 kgRoute B (Easier thermal management)

Module 2: Technical Troubleshooting (Q&A)

Topic 1: Regioselectivity in Lithiation (Route A)

Q: I am observing a mixture of 3-ol and 4-ol isomers, or low conversion. How do I ensure C3 selectivity? A: The C3 proton is acidified by the adjacent Chlorine (inductive effect) and the ring Nitrogen. However, the


 group at C6 also acidifies C5. To lock selectivity at C3:
  • Base Selection: Use LDA (Lithium Diisopropylamide) rather than n-BuLi.[1] LDA is bulky and thermodynamically controlled, favoring the most acidic proton (C3) over the kinetically accessible ones.

  • Temperature: Maintain -78°C strictly. Above -60°C, the lithiated species may undergo "lithium migration" (halogen dance) or nucleophilic attack on the

    
     group.[1]
    
  • Directing Effect: The Chlorine atom acts as a Directed Metalation Group (DMG). Ensure your solvent (THF) is dry; coordinating solvents can disrupt the chelation required for ortho-lithiation.[1]

Q: My Boronic Acid intermediate decomposes during oxidation. What is happening? A: Pyridine boronic acids are prone to protodeboronation , especially in basic media.

  • Solution: Do not isolate the boronic acid. Perform a "one-pot" oxidation.

  • Protocol Adjustment: After quenching the lithiated species with Trimethyl Borate (

    
    ), allow the mixture to warm to 0°C. Add Acetic Acid (to neutralize excess base) before adding the oxidant (
    
    
    
    ). Acidic or neutral oxidation prevents the base-catalyzed cleavage of the C-B bond.[1]
Topic 2: Yield Optimization in Diazotization (Route B)

Q: The yield of the hydrolysis step is low (<40%). How can I improve this? A: The diazonium salt of electron-deficient pyridines is highly unstable and prone to side reactions (like azo coupling).

  • Optimization: Use the "Sandmeyer-Hydrolysis" modification. Instead of simple water reflux, add the diazonium salt dropwise into a boiling solution of dilute

    
     (10-20%)  containing 
    
    
    
    (catalytic). The copper salt assists in the radical/cationic pathway, smoothing the substitution.
  • Solvent System: A biphasic system (Water/Toluene) can help extract the product immediately as it forms, preventing over-reaction (polymerization).

Q: I am seeing dechlorination (loss of Cl at C2). A: This suggests the presence of reducing agents or excessive heating during the diazotization.

  • Fix: Ensure the diazotization temperature is kept between 0°C and 5°C . Use a slight excess of Sodium Nitrite (1.1 eq) but destroy excess nitrous acid with Urea or Sulfamic acid before heating.

Module 3: Experimental Workflows & Visualization

Workflow Diagram

The following diagram illustrates the logical flow for both synthesis pathways.

SynthesisPathways cluster_RouteA Route A: High Efficiency (DoM) cluster_RouteB Route B: Classical (Diazotization) Start Target: this compound SM_A Start: 2-Chloro-6-(trifluoromethyl)pyridine Start->SM_A SM_B Start: 3-Amino-2-chloro-6-(trifluoromethyl)pyridine Start->SM_B Step_A1 Lithiation (LDA, THF, -78°C) Target: C3-Li Species SM_A->Step_A1 Regiocontrol Step_A2 Boronation (B(OMe)3) -> Boronate Intermediate Step_A1->Step_A2 Step_A3 Oxidation (H2O2, AcOH) Neutral/Acidic pH Step_A2->Step_A3 One-Pot Product Final Product (Purify via Recrystallization) Step_A3->Product Step_B1 Diazotization (NaNO2, H2SO4, 0°C) SM_B->Step_B1 Step_B2 Hydrolysis (Boiling dil. H2SO4 + CuSO4) Step_B1->Step_B2 Dropwise Addn Step_B2->Product

Caption: Comparative workflow for Route A (DoM) and Route B (Diazotization).

Module 4: Data & Specifications

Solvent & Reagent Compatibility Table
ParameterRoute A (DoM)Route B (Diazotization)
Primary Solvent Anhydrous THF (Tetrahydrofuran)Water / Sulfuric Acid
Critical Temperature -78°C (Lithiation)0-5°C (Diazotization) -> 100°C (Hydrolysis)
Key Reagent LDA (Freshly prepared)Sodium Nitrite (

)
Quenching Agent Trimethyl Borate (

)
Urea (to remove excess

)
Typical Yield 75-85%50-65%
Major Impurity 4-isomer (if temp > -60°C)Dechlorinated byproduct

References

  • Preparation of 2-chloro-6-trichloromethyl pyridine. (2010). Google Patents.
  • Process for production of 3-amino-2-chloro-6-trifluoromethylpyridine. (2010). European Patent Office.
  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-LiDMAE. (2000). Organic Letters. [Link][3]

  • Synthesis and application of trifluoromethylpyridines. (2021). National Institutes of Health (PMC). [Link]

  • This compound Product Record. (2025). PubChem. [Link][4]

Sources

Byproduct identification in 2-Chloro-6-(trifluoromethyl)pyridin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers synthesizing 2-Chloro-6-(trifluoromethyl)pyridin-3-ol . It focuses on the mechanistic origins of impurities, their isolation, and definitive analytical identification.

Ticket Subject: Byproduct Identification & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of this compound (CAS: 170885-05-9) typically involves the electrophilic chlorination of 6-(trifluoromethyl)pyridin-3-ol.[1] This reaction is governed by the strong ortho-directing effect of the hydroxyl group at position 3. However, the electron-deficient nature of the pyridine ring, combined with the steric and electronic influence of the trifluoromethyl group, creates a narrow window for regioselectivity.

Common failure modes involve regioisomer formation (4-chloro) , over-chlorination (2,4-dichloro) , and trifluoromethyl hydrolysis .[1]

Module 1: Regioselectivity & Isomer Identification

Q: I am observing a secondary peak in my HPLC trace with the same Mass (M/Z) as my target. Is this the 4-chloro isomer, and how do I prevent it?

A: Yes, this is almost certainly the 4-chloro-6-(trifluoromethyl)pyridin-3-ol regioisomer.[1]

The Mechanism: The hydroxyl group at C3 activates the pyridine ring for electrophilic aromatic substitution (SEAr). It directs incoming electrophiles (Cl+) to the ortho positions: C2 and C4.

  • C2 (Target): Favored electronically due to the proximity to the pyridine nitrogen (inductive stabilization of the transition state) and often kinetically favored in polar aprotic solvents.

  • C4 (Byproduct): Favored if C2 is sterically hindered or if the reaction temperature is too high, allowing thermodynamic equilibration.

Troubleshooting Protocol:

  • Reagent Selection: Switch from elemental Chlorine (

    
    ) to N-Chlorosuccinimide (NCS) . NCS provides a low, controlled concentration of the electrophile, enhancing selectivity for the kinetically favored C2 position.
    
  • Solvent Effect: Use Acetonitrile (MeCN) or DMF .[1] Avoid non-polar solvents like DCM, which can sometimes reduce regioselectivity in pyridine halogenations.

  • Temperature Control: Maintain reaction temperature between 0°C and 25°C . Higher temperatures (>40°C) increase the activation energy available to access the C4 transition state.

Visualizing the Pathway:

ReactionPathway SM Starting Material 6-(CF3)pyridin-3-ol Target TARGET (Major) 2-Chloro-6-(CF3)pyridin-3-ol SM->Target NCS (1.0 eq) MeCN, 25°C (Kinetic Product) Regio REGIO-IMPURITY 4-Chloro-6-(CF3)pyridin-3-ol SM->Regio High Temp or Non-polar Solvent Over OVER-REACTION 2,4-Dichloro-6-(CF3)pyridin-3-ol Target->Over Excess NCS (>1.1 eq) Regio->Over Excess NCS

Figure 1: Electrophilic chlorination pathways showing the competition between C2 (Target) and C4 (Regio-impurity) substitution.

Module 2: The "Missing Fluorine" (Hydrolysis)

Q: My


F NMR signal has disappeared or shifted significantly after a basic workup. What happened to the CF3 group? 

A: You have likely hydrolyzed the trifluoromethyl group to a carboxylic acid, forming 2-chloro-3-hydroxypyridine-6-carboxylic acid .[1]

The Cause: While aromatic CF3 groups are generally stable, they become labile on pyridine rings, especially when ortho or para to the nitrogen. Under strong basic conditions (e.g., 1M NaOH, reflux) or in the presence of Lewis acids at high heat, the CF3 group undergoes hydrolysis.

Diagnostic check:

  • Mass Spec: Look for a mass shift of -22 Da (Loss of CF3 [69] + Gain of COOH [45] = -24? No. Calculation:

    
     is replaced by 
    
    
    
    . Mass change:
    
    
    Da). Correction: The net change is usually observed as the [M-H]- ion in negative mode.
  • Solubility: The byproduct is highly polar and will likely remain in the aqueous phase during extraction at neutral pH.

Prevention:

  • Quench reactions with saturated

    
     or dilute HCl.
    
  • Avoid heating the reaction mixture above 60°C if strong bases (KOH, NaOH) are present.

Module 3: Analytical Validation (The Definitive Proof)

Q: The 2-Cl and 4-Cl isomers have identical masses. How do I prove I have the correct isomer without a crystal structure?

A: You must use


H NMR Coupling Constants (

-values)
. This is the only self-validating method in solution state.

The substitution pattern dictates the relationship between the remaining protons on the ring.

  • Target (2-Chloro isomer): The protons are at positions C4 and C5 . These are vicinal (neighbors).[1]

  • Impurity (4-Chloro isomer): The protons are at positions C2 and C5 .[1] These are para (across the ring).

Data Comparison Table:

FeatureTarget: 2-Chloro-6-(CF3)pyridin-3-ol Impurity: 4-Chloro-6-(CF3)pyridin-3-ol
Proton Positions H-4 and H-5H-2 and H-5
Relationship Ortho (Vicinal)Para
Coupling (

)
~8.0 – 9.0 Hz (Large Doublets)< 1.0 Hz (Singlets or fine splitting)

F NMR Shift

-66 to -68 ppm

-66 to -68 ppm (often indistinguishable)
HPLC Elution Typically elutes later (Intramolecular H-bond between OH and Cl?)[1]Typically elutes earlier

Decision Logic for Analytical Validation:

AnalyticalLogic Sample Isolated Product (M/Z = 197/199) NMR Run 1H NMR (DMSO-d6) Sample->NMR Coupling Analyze Aromatic Region Coupling Constants (J) NMR->Coupling Ortho Two Doublets J = 8.5 Hz Coupling->Ortho Vicinal H4-H5 Para Two Singlets (or J < 1 Hz) Coupling->Para Para H2-H5 Conclusion1 CONFIRMED 2-Chloro Isomer (Target) Ortho->Conclusion1 Conclusion2 REJECTED 4-Chloro Isomer Para->Conclusion2

Figure 2: Analytical decision tree for distinguishing regioisomers using proton NMR coupling constants.

Module 4: Over-Chlorination (Polychlorination)[1]

Q: I see a peak at M+34 relative to my product. Is this the 2,4-dichloro species?

A: Yes. The 2,4-dichloro-6-(trifluoromethyl)pyridin-3-ol is the result of over-reaction.

Why it happens: Once the 2-position is chlorinated, the ring is deactivated slightly due to the electron-withdrawing Chlorine. However, the hydroxyl group is a very strong activator. If you use >1.05 equivalents of NCS, or if the reaction is not stirred vigorously (creating local hotspots of high reagent concentration), the second position (C4) will react.

Troubleshooting:

  • Stoichiometry: Use a slight deficit of NCS (0.95 eq) and accept lower conversion to ensure purity. Unreacted starting material is easier to separate (via polarity difference) than the di-chloro byproduct.

  • Addition Rate: Add the chlorinating agent dropwise over 30-60 minutes.

References
  • PubChem. (2025).[1] 2-Chloro-6-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine. Link[1]

  • Jubilant Ingrevia. (n.d.).[1] 2-Fluoro-6-Trifluoromethylpyridine and Pyridine Derivatives. (Industrial context on trifluoromethylpyridine intermediates). Link

  • Schlosser, M., et al. (2003). Regioselective Halogenation of Pyridines.
  • Reich, H. J. (2024).[1][2] Bordwell pKa Table and NMR Data for Pyridines. University of Wisconsin-Madison. (Source for J-coupling verification). Link

  • World Intellectual Property Organization. (2015).[1] Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. WO2015151116A2. (Describes synthesis and handling of similar 2-halo-6-trifluoromethyl scaffolds). Link

Sources

Technical Support Center: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol. This valuable intermediate presents unique synthetic challenges, and this guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure successful and reproducible outcomes in your laboratory.

Introduction: The Synthetic Challenge

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis, however, is not trivial, primarily due to the regioselective introduction of the hydroxyl group at the C3 position of the pyridine ring, which is electronically influenced by the chloro and trifluoromethyl substituents. This guide focuses on a practical and scalable synthetic approach and addresses the common hurdles encountered during the process.

A proposed synthetic pathway for this compound is a two-step process starting from 2,6-dichloro-3-nitropyridine. The first step involves the conversion to 2-chloro-6-(trifluoromethyl)-3-nitropyridine, followed by a reduction of the nitro group to an amino group, diazotization, and subsequent hydrolysis to introduce the hydroxyl group. Catalyst selection and precise control of reaction conditions are paramount for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and commercially available starting material is 2,6-dichloro-3-nitropyridine. This precursor allows for the sequential introduction of the trifluoromethyl group and the hydroxyl group.

Q2: Why is the regioselective introduction of the hydroxyl group at the C3 position challenging?

The pyridine ring's electronic nature, influenced by the electron-withdrawing chloro and trifluoromethyl groups, directs nucleophilic substitution. The C2 and C6 positions are highly activated, making the selective functionalization of the C3 position a significant challenge. Direct hydroxylation is often difficult, hence a multi-step approach involving a directing group like a nitro group is commonly employed.

Q3: Can I directly hydrolyze a dichlorinated pyridine to obtain the desired product?

Direct selective hydrolysis of a potential precursor like 2,3-dichloro-6-(trifluoromethyl)pyridine is challenging. The chlorine at the C2 position is generally more labile to nucleophilic substitution than the one at the C3 position. Harsh reaction conditions required for the hydrolysis of the C3-chloro group could lead to the formation of dihydroxy- or other undesired byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2-chloro-6-(trifluoromethyl)-3-nitropyridine Incomplete trifluoromethylation.Ensure anhydrous conditions. Use a slight excess of the trifluoromethylating agent (e.g., TMS-CF3 with a fluoride source). Monitor the reaction by GC-MS or LC-MS to confirm the consumption of the starting material.
Decomposition of the starting material or product.Maintain the recommended reaction temperature. Overheating can lead to degradation.
Formation of multiple isomers during trifluoromethylation Lack of regioselectivity.The choice of catalyst and reaction conditions is crucial. For the trifluoromethylation of 2,6-dichloro-3-nitropyridine, a copper-based catalyst system often provides good regioselectivity.
Incomplete reduction of the nitro group Inefficient catalyst or insufficient reducing agent.Use a fresh, high-quality catalyst (e.g., Pd/C). Ensure an adequate amount of the reducing agent (e.g., hydrogen gas pressure, hydrazine). Monitor the reaction progress by TLC or LC-MS.
Low yield in the diazotization-hydrolysis step Decomposition of the diazonium salt.Perform the diazotization at low temperatures (0-5 °C). Use the diazonium salt immediately in the subsequent hydrolysis step without isolation.
Incomplete hydrolysis of the diazonium salt.Ensure sufficient heating during the hydrolysis step to drive the reaction to completion. The temperature will depend on the specific substrate and acid used.
Presence of impurities in the final product Unreacted starting materials or byproducts from side reactions.Optimize the purification method. Recrystallization or column chromatography may be necessary. Characterize impurities by NMR and MS to understand their origin and adjust the reaction conditions accordingly.
Hydrolysis of the trifluoromethyl group.Avoid excessively harsh basic conditions during workup or purification, as the trifluoromethyl group can be susceptible to hydrolysis.[1][2]

Experimental Protocols

Step 1: Synthesis of 2-chloro-6-(trifluoromethyl)-3-nitropyridine

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • Hexamethylphosphoramide (HMPA) or a suitable polar aprotic solvent

  • (Trifluoromethyl)trimethylsilane (TMS-CF3)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dichloro-3-nitropyridine, CuI, and KF.

  • Add anhydrous DMF to dissolve the reactants.

  • Slowly add TMS-CF3 to the reaction mixture at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to the temperature specified in relevant literature (typically between 80-120°C) and monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-6-(trifluoromethyl)-3-nitropyridine.

Step 2: Synthesis of this compound

Materials:

  • 2-chloro-6-(trifluoromethyl)-3-nitropyridine

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Sodium nitrite (NaNO2)

  • Concentrated sulfuric acid (H2SO4)

Procedure:

  • Reduction of the nitro group:

    • In a round-bottom flask, suspend 2-chloro-6-(trifluoromethyl)-3-nitropyridine and iron powder in a mixture of ethanol and water containing ammonium chloride.

    • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give crude 2-chloro-6-(trifluoromethyl)pyridin-3-amine.

  • Diazotization and Hydrolysis:

    • Dissolve the crude 2-chloro-6-(trifluoromethyl)pyridin-3-amine in dilute sulfuric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes.

    • Slowly heat the reaction mixture to reflux to facilitate the hydrolysis of the diazonium salt. Nitrogen gas evolution will be observed.

    • After the gas evolution ceases, cool the reaction mixture to room temperature.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizing the Synthetic Pathway and Troubleshooting Logic

Synthetic Workflow

G cluster_0 Step 1: Trifluoromethylation cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Hydrolysis A 2,6-dichloro-3-nitropyridine B 2-chloro-6-(trifluoromethyl)-3-nitropyridine A->B TMS-CF3, CuI, KF, DMF C 2-chloro-6-(trifluoromethyl)pyridin-3-amine B->C Fe, NH4Cl, EtOH/H2O D Diazonium Salt Intermediate C->D NaNO2, H2SO4, 0-5°C E This compound D->E Heat (Reflux)

Caption: Synthetic pathway for this compound.

Troubleshooting Decision Tree

G cluster_troubleshooting Start Low Yield or Impure Product Step Identify the problematic step Start->Step Trifluoromethylation Trifluoromethylation (Step 1) Step->Trifluoromethylation Problem in Step 1 Reduction Reduction (Step 2) Step->Reduction Problem in Step 2 Diazotization Diazotization/Hydrolysis (Step 3) Step->Diazotization Problem in Step 3 Purification Final Purification Step->Purification Final Product Impure Check_Reagents_T Check reagent purity & dryness Trifluoromethylation->Check_Reagents_T Optimize_Temp_T Optimize reaction temperature Trifluoromethylation->Optimize_Temp_T Check_Catalyst_T Verify catalyst activity Trifluoromethylation->Check_Catalyst_T Check_Catalyst_R Use fresh catalyst Reduction->Check_Catalyst_R Increase_Reducing_Agent Increase H2 pressure or hydrazine amount Reduction->Increase_Reducing_Agent Monitor_Reaction_R Monitor closely by TLC/LC-MS Reduction->Monitor_Reaction_R Control_Temp_D Maintain low temperature (0-5°C) Diazotization->Control_Temp_D Immediate_Use Use diazonium salt immediately Diazotization->Immediate_Use Ensure_Complete_Hydrolysis Ensure sufficient heating Diazotization->Ensure_Complete_Hydrolysis Optimize_Solvent Optimize recrystallization solvent Purification->Optimize_Solvent Column_Chromatography Perform column chromatography Purification->Column_Chromatography Characterize_Impurity Identify byproduct structure Purification->Characterize_Impurity

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Preparation method of 2-chloro-6-trichloromethyl pyridine. CN101648905B.
  • Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3,6-trichloro-5-trifluoromethylpyridine. CN108409643A.
  • Process for preparing 2-hydroxy-6-trifluoromethylpyridine. EP0966441B1.
  • Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. WO2000014068A1.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry; Vol. 26, No. 1 (2014), 269-271. [Link]

  • The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. [Link]

  • Process for the preparation of 2-chloro-3-hydroxy pyridine. EP0939079B1.
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angew Chem Int Ed Engl. 2021 Jun 1;60(23):12829-12834. [Link]

  • 2-Chloro-6-(trifluoromethyl)pyridine. PubChem. [Link]

  • Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. CABI Digital Library. [Link]

  • 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Org Lett. 2022 Nov 11;24(44):8218-8222. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Acc Chem Res. 2019 Aug 20;52(8):2262-2273. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. 2009 Sep 24;14(10):3833-8. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein J Org Chem. 2016 Feb 3;12:203-10. [Link]

  • 2-chloropyrimidine. Organic Syntheses Procedure. [Link]

  • nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Organic Syntheses Procedure. [Link]

  • Preparation method of 2-chloropyridine. CN101830844A.
  • Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. J Org Chem. 2022 Nov 4;87(21):14131-14141. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this valuable fluorinated pyridine intermediate. The introduction of a trifluoromethyl group can significantly enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules, making this a key building block in medicinal chemistry.[1]

This guide is structured to provide practical, experience-driven advice in a question-and-answer format. We will delve into common challenges, with a particular focus on the critical role that solvent selection plays in reaction outcomes. While a standardized, one-pot synthesis for this specific molecule is not widely published, the principles and troubleshooting steps outlined below are derived from established synthetic routes for analogous halogenated and trifluoromethylated pyridines.[2][3]

Troubleshooting Guide: Navigating Your Synthesis

This section addresses specific experimental issues you might encounter. The solutions provided are grounded in chemical principles and aim to empower you to optimize your reaction conditions.

Question 1: My initial chlorination of a substituted pyridine precursor is sluggish, with low conversion to the desired 2-chloro intermediate. Could my choice of solvent be the problem?

Answer: Absolutely. A sluggish chlorination reaction is often linked to poor solubility of the starting material or inadequate stabilization of the reaction intermediates.

  • Causality: Chlorination of pyridine rings can proceed through various mechanisms, some of which involve charged intermediates. The solvent's ability to dissolve the pyridine substrate and the chlorinating agent (e.g., N-chlorosuccinimide) is paramount. Furthermore, the solvent's polarity can influence the reaction rate.

  • Troubleshooting Steps:

    • Assess Solubility: Before initiating the reaction, perform a simple solubility test of your starting material in the chosen solvent at the intended reaction temperature.

    • Solvent Polarity: If you are using a nonpolar solvent like hexane or toluene and observing poor results, consider switching to a more polar aprotic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) often provide a good balance of solubility for both organic substrates and chlorinating agents.[3]

    • High-Boiling Point Solvents for Higher Temperatures: If the reaction requires significant heat, solvents like chlorobenzene or dichlorobenzene can be effective, as they allow for higher reaction temperatures, which can increase the reaction rate.

Question 2: I'm observing the formation of multiple chlorinated isomers and over-chlorination, leading to a complex product mixture and difficult purification. How can the solvent help improve selectivity?

Answer: Poor selectivity is a common challenge in pyridine chemistry. The solvent can influence the regioselectivity of the chlorination.

  • Causality: The solvent can modulate the reactivity of the chlorinating agent. In some cases, coordinating solvents can form complexes with the reagents, altering their steric bulk and reactivity, which in turn can favor the formation of one isomer over another.

  • Troubleshooting Steps:

    • Less Polar Solvents: Try moving to a less polar solvent. In some instances, nonpolar solvents can enhance the inherent electronic preferences of the pyridine ring for substitution, leading to better regioselectivity.

    • Solvent Screening: A systematic solvent screen is advisable. Set up small-scale parallel reactions in a range of solvents with varying polarities (e.g., hexane, toluene, DCM, acetonitrile) to identify the optimal medium for your specific substrate.

    • Temperature Control: In conjunction with solvent choice, precise temperature control is crucial. Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.

Question 3: During the trifluoromethylation step (e.g., using a copper-based trifluoromethylating agent), I'm getting low yields and significant decomposition of my starting material. What is the role of the solvent here?

Answer: Trifluoromethylation reactions are often sensitive to the reaction environment, and the solvent plays a critical role in stabilizing both the catalyst and the reagents.

  • Causality: Copper-catalyzed trifluoromethylation reactions often proceed via a radical mechanism or an organometallic cycle. The solvent must be able to dissolve the starting material, the catalyst, and the trifluoromethyl source (e.g., TMS-CF3). Polar aprotic solvents are generally preferred as they can coordinate with the copper catalyst and prevent its precipitation, while also having a high enough boiling point for reactions that require heating.

  • Troubleshooting Steps:

    • Polar Aprotic Solvents: If you are not already, switch to a high-boiling polar aprotic solvent. N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are common choices.

    • Anhydrous Conditions: These reactions are often highly sensitive to moisture. Ensure your solvent is thoroughly dried before use. The presence of water can quench intermediates and lead to decomposition.

    • Degassing: To prevent side reactions with atmospheric oxygen, it is good practice to degas the solvent before adding the catalyst and reagents, especially if a radical mechanism is suspected.

Question 4: In the final step, converting the 3-chloro group to a 3-hydroxyl group, the reaction is incomplete. How does the solvent influence this nucleophilic aromatic substitution (SNAr) reaction?

Answer: The success of an SNAr reaction is highly dependent on the solvent's ability to stabilize the charged intermediate (the Meisenheimer complex) and to solvate the nucleophile.

  • Causality: SNAr reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged intermediate. Polar aprotic solvents are ideal for this, as they can stabilize this charged complex through dipole-dipole interactions without solvating the nucleophile (e.g., hydroxide) so strongly that its reactivity is diminished. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the aromatic ring.[4][5]

  • Troubleshooting Steps:

    • Utilize Polar Aprotic Solvents: Employ solvents like DMSO, DMF, or sulfolane. These will accelerate the reaction compared to protic or nonpolar solvents.

    • Phase-Transfer Catalysis: If your nucleophile (e.g., NaOH) has poor solubility in the organic solvent, consider a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt). This will transport the nucleophile into the organic phase where the reaction occurs.

    • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Ensure your chosen solvent has a sufficiently high boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between protic and aprotic solvents that I should consider for this synthesis?

A1: The key difference lies in their ability to act as hydrogen bond donors.[6]

  • Protic Solvents (e.g., water, ethanol, acetic acid) have O-H or N-H bonds. They can donate hydrogen bonds and act as a source of protons.[6] They are excellent at solvating both cations and anions. However, their strong solvation of nucleophiles can reduce nucleophilicity, which is often detrimental for SN2 and SNAr reactions.[5]

  • Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) lack O-H or N-H bonds and cannot donate hydrogen bonds.[6] They can solvate cations well through dipole-dipole interactions but leave anions relatively "naked" and more reactive.[4] This makes them ideal for reactions involving strong nucleophiles.

Q2: How does solvent polarity, as measured by the dielectric constant, affect my reactions?

A2: The dielectric constant is a measure of a solvent's ability to separate charges.

  • High Dielectric Constant (Polar Solvents): These are effective at stabilizing charged intermediates and transition states. Reactions that involve the formation of charged species in the rate-determining step are generally accelerated in polar solvents.

  • Low Dielectric Constant (Nonpolar Solvents): These are less effective at stabilizing charges and are preferred for reactions where charge separation is minimal or for radical reactions.

Q3: Are there any safety considerations for the solvents commonly used in these types of syntheses?

A3: Yes, safety is paramount.

  • Chlorinated Solvents (DCM, DCE): These are effective but are suspected carcinogens and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Polar Aprotic Solvents (DMF, DMSO, NMP): These have high boiling points and are excellent solvents, but they can be skin-permeable. Care should be taken to avoid skin contact, as they can facilitate the absorption of other dissolved chemicals.

  • Ethers (THF, Dioxane): Can form explosive peroxides upon storage. Always test for peroxides before distilling or concentrating ethereal solvents.

Data Presentation & Protocols

Table 1: Properties of Common Solvents in Pyridine Synthesis
SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)TypeNotes
Dichloromethane (DCM)CH₂Cl₂39.69.1Polar AproticGood general-purpose solvent for a wide range of organic compounds.
1,2-Dichloroethane (DCE)C₂H₄Cl₂83.510.4Polar AproticHigher boiling point than DCM, useful for reactions requiring moderate heat.
Acetonitrile (MeCN)CH₃CN81.637.5Polar AproticHighly polar, good for promoting reactions with ionic character.[7]
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar AproticHigh boiling point, excellent for SNAr and metal-catalyzed reactions.
Dimethyl sulfoxide (DMSO)C₂H₆OS18946.7Polar AproticVery high boiling point and polarity; can be difficult to remove.
TolueneC₇H₈110.62.4NonpolarUseful for reactions where polarity needs to be minimized.
WaterH₂O10080.1Polar ProticUsed in workups and for some specific reactions, but generally avoided in moisture-sensitive steps.
Experimental Protocol: Hypothetical Hydroxylation via SNAr

This protocol is a representative example and should be adapted and optimized for your specific substrate and scale.

Objective: To convert a 2,3-dichloro-6-(trifluoromethyl)pyridine intermediate to this compound.

Reagents:

  • 2,3-dichloro-6-(trifluoromethyl)pyridine (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • Dimethyl Sulfoxide (DMSO) (anhydrous, 10 mL per 1 g of starting material)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloro-6-(trifluoromethyl)pyridine and anhydrous DMSO.

  • Stir the mixture at room temperature to dissolve the starting material.

  • Carefully add powdered sodium hydroxide to the solution.

  • Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water.

  • Acidify the aqueous solution to pH ~5-6 with concentrated HCl. This will protonate the resulting pyridinol.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Decision Workflow for Solvent Selection in SNAr Reactions

G start Start: Need to perform an SNAr reaction q1 Is the nucleophile charged (e.g., RO⁻, OH⁻)? start->q1 protic Protic solvent (e.g., EtOH, H₂O) will solvate and deactivate the nucleophile. AVOID. q1->protic Yes aprotic Use a Polar Aprotic Solvent (e.g., DMSO, DMF) q1->aprotic Yes q2 Is the starting material soluble in the chosen solvent? aprotic->q2 proceed Proceed with reaction. Monitor temperature and time. q2->proceed Yes sol_issue Consider a co-solvent or a different polar aprotic solvent. q2->sol_issue No

Caption: A decision-making workflow for selecting an appropriate solvent for a nucleophilic aromatic substitution (SNAr) reaction.

References

  • Preparation method of 2- chloro-6-trichloromethyl pyridine - Eureka | P
  • 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine - Pipzine Chemicals. (URL: )
  • CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google P
  • Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5 ...
  • US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google P
  • Synthesis of 2‐Chloro‐6‐(trifluoromethyl)
  • WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (URL: )
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (URL: )
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL: )
  • 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem. (URL: )
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. (URL: )
  • 2-Chloro-3-(trifluoromethyl)pyridine synthesis - ChemicalBook. (URL: )
  • Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1 - Googleapis.com. (URL: )
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (URL: )
  • Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists | Acta Pharmaceutica. (URL: )
  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry - Orango. (URL: )
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (URL: )
  • Pyridine: Protic or Aprotic - Chemistry Stack Exchange. (URL: )
  • Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2) - YouTube. (URL: )

Sources

Technical Support Center: Thermal Management in 2-Chloro-6-(trifluoromethyl)pyridin-3-ol Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: TS-PYR-3OL-CF3 Subject: Temperature Control Protocols & Troubleshooting Guide Status: Active Analyst: Senior Application Scientist

Executive Summary

The synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol presents a unique thermal paradox. The electron-deficient nature of the pyridine ring, driven by the 2-chloro and 6-trifluoromethyl substituents, renders the 3-position highly acidic but also susceptible to nucleophilic attack and halogen scrambling ("The Dance of Halogens").

This guide addresses the two primary synthetic routes:

  • The Cryogenic Route: Lithiation-Borylation-Oxidation (Lab/MedChem Scale).

  • The Sandmeyer Route: Diazotization-Hydrolysis of the 3-amine (Process/Bulk Scale).

Module 1: The Cryogenic Route (Lithiation-Borylation-Oxidation)

Target Audience: Medicinal Chemists requiring high regioselectivity.

Workflow Visualization

LithiationRoute Start Start: 2-Chloro-6-(trifluoromethyl)pyridine LDA Step 1: LDA Addition (Temp: -78°C) Start->LDA Dry THF LiInter Intermediate: 3-Lithio Species (Unstable > -60°C) LDA->LiInter Deprotonation LiInter->Start Scrambling (T > -60°C) Borate Step 2: B(OiPr)3 Quench (Maintain < -65°C) LiInter->Borate Electrophilic Trap Oxidation Step 3: H2O2 Oxidation (Exothermic Control) Borate->Oxidation Warming to 0°C Product Product: Pyridin-3-ol Oxidation->Product Hydrolysis

Caption: Thermal process map for the lithiation route. Red nodes indicate critical thermal control points (CCPs).

Troubleshooting & FAQs

Q1: I am observing significant amounts of 2-chloro-6-(trifluoromethyl)pyridine (starting material) and regioisomers after the quench. My internal probe read -70°C. What happened? Diagnosis: You likely encountered "The Dance of Halogens" (Halogen Scrambling). Technical Insight: While the C3 proton is the most acidic, the 2-Chloro group makes the ring susceptible to nucleophilic attack by the lithiated species itself if the temperature rises even momentarily. Resolution:

  • The -78°C Rule: The internal temperature (IT) must never exceed -75°C during the addition of LDA.

  • Pre-Cooling: Ensure the LDA solution itself is pre-cooled to -78°C (via jacketed addition funnel) before it touches the reaction mixture. Adding room-temperature LDA creates localized "hot spots" where scrambling occurs instantly [1].

Q2: During the peroxide oxidation step (Step 3), the reaction turned black and yield plummeted. I maintained the bath at 0°C. Diagnosis: Runaway exotherm degrading the electron-deficient ring. Technical Insight: The oxidation of the boronate ester with basic hydrogen peroxide is violently exothermic. A 0°C bath does not guarantee a 0°C internal temperature. Resolution:

  • Dosing Control: Switch to a syringe pump addition for the H2O2.

  • Internal Monitoring: Do not rely on bath temperature. If IT exceeds 20°C, the pyridine ring, weakened by the electron-withdrawing CF3 group, becomes susceptible to oxidative degradation (ring opening).

Q3: Can I use n-Butyllithium (n-BuLi) instead of LDA to save cost? Diagnosis: Incompatible reagent choice. Technical Insight: n-BuLi is nucleophilic. In 2-halo-pyridines, n-BuLi will attack the C2 position (displacing Chlorine) or the C6 position (attacking the CF3 group) rather than acting solely as a base [2]. Resolution: Stick to LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), which are bulky, non-nucleophilic bases required for clean Directed Ortho Metalation (DoM).

Module 2: The Sandmeyer Route (Diazotization-Hydrolysis)

Target Audience: Process Chemists scaling up from 3-amino-2-chloro-6-(trifluoromethyl)pyridine.

Workflow Visualization

SandmeyerRoute Amine Start: 3-Amino Precursor Diazo Step 1: Diazotization (NaNO2/H2SO4) Temp: 0-5°C Amine->Diazo Acidic Media Salt Diazonium Salt (Explosive/Unstable) Diazo->Salt Nitrosation Hydrolysis Step 2: Acidic Hydrolysis Temp: 80-100°C Salt->Hydrolysis Controlled Heating Final Target: 3-Hydroxypyridine Hydrolysis->Final -N2 Gas

Caption: Thermal flow for the conversion of the amine to the hydroxyl group via diazonium salt.[1]

Troubleshooting & FAQs

Q1: The reaction mixture foamed over during the hydrolysis step, resulting in loss of containment. Diagnosis: Uncontrolled Nitrogen evolution (Thermal Runaway). Technical Insight: The decomposition of the diazonium salt releases nitrogen gas (


). If the cold diazonium solution is dumped into hot acid too quickly, the gas evolution rate exceeds the surface area's capacity to release it.
Resolution: 
  • Reverse Addition: Do not heat the diazonium salt directly. Add the cold diazonium solution dropwise into a pre-heated (80-100°C) sulfuric acid solution. This ensures instantaneous conversion of small aliquots, maintaining a steady, manageable gas evolution [3].

Q2: My yield is low, and I see significant "tars" or azo-coupling byproducts. Diagnosis: Diazotization temperature was too high (>5°C). Technical Insight: The diazonium intermediate is unstable. If the temperature rises above 5°C during Step 1, the salt decomposes prematurely and couples with the unreacted amine to form azo dyes (tars). Resolution:

  • Cryostat Control: Maintain the reactor at 0-2°C.

  • Stirring: High-shear mixing is essential to prevent localized heating during the exothermic addition of Sodium Nitrite (

    
    ).
    

Q3: Is the Trifluoromethyl (CF3) group stable during the high-temperature hydrolysis? Diagnosis: Potential hydrolysis to carboxylic acid. Technical Insight: While CF3 on a pyridine ring is generally robust, prolonged reflux in strong acid (e.g., 50%


) can hydrolyze the CF3 group to a carboxylic acid (

), especially if the 2-position is chlorinated (activating the ring). Resolution:
  • Temperature Ceiling: Limit hydrolysis temperature to 90-100°C. Do not exceed 120°C.

  • Time Management: Quench the reaction immediately upon cessation of

    
     evolution. Do not "soak" the product in hot acid overnight [4].
    

Comparative Data: Temperature vs. Impurity Profile

ParameterLithiation Route (Method A)Sandmeyer Route (Method B)
Critical Low Temp -78°C (Essential)0°C (Essential)
Critical High Temp -60°C (Failure point)5°C (Failure point during Step 1)
Primary Impurity Scrambled Isomers (2-Li, 4-Li)Azo Dyes / Tars
Thermal Risk Exotherm during

add

Gas Explosion / Foaming
CF3 Stability Risk Low (Basic conditions)Medium (Acidic reflux)

References

  • Schlosser, M. (2005). "Superbases for organic synthesis." Pure and Applied Chemistry, 77(7), 1113-1120.
  • Gros, P., & Fort, Y. (2002). "Lithium-halogen exchange-mediated functionalization of 2-chloropyridines." Journal of Organic Chemistry.

  • Patent EP2251329A1. "Process for production of 3-amino-2-chloro-6-trifluoromethylpyridine." (Describes the precursor synthesis and stability).

  • Cohen, T., et al. (1977). "Kinetics of hydrolysis of diazonium salts." Journal of Organic Chemistry. (General principles of diazonium thermal stability).

Sources

Technical Support Center: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, monitor its progress effectively, and troubleshoot common issues that may arise. The synthesis of highly substituted pyridinols can be challenging due to competing reaction pathways and the potential for side-product formation. This document provides field-proven insights and detailed protocols to support your experimental success.

Understanding the Synthetic Challenge

The target molecule, this compound, is a functionalized pyridine derivative. The pyridine ring is a core scaffold in many pharmaceuticals and agrochemicals.[1][2] The presence of three distinct substituents—a chloro group, a trifluoromethyl group, and a hydroxyl group—presents a unique synthetic challenge. The electron-withdrawing nature of the trifluoromethyl and chloro groups significantly influences the reactivity of the pyridine ring, while the hydroxyl group can participate in competing reactions and exists in equilibrium with its pyridone tautomer.[3]

Monitoring the reaction progress is therefore critical to maximizing yield and purity. This guide will focus on a generalized, plausible synthetic pathway and the analytical methods required to track the transformation effectively.

Plausible Synthetic Pathway

A common strategy for constructing such a molecule involves a multi-component reaction or the functionalization of a pre-existing pyridine core. The following diagram illustrates a generalized pathway, which will serve as the basis for our monitoring and troubleshooting discussion.

G cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Aromatization cluster_2 Step 3: Chlorination A Starting Materials (e.g., β-ketoester, trifluoro-acetonitrile, ammonia source) B Substituted Dihydropyridine Intermediate A->B Condensation/ Cyclization C Substituted Pyridin-3-ol B->C Oxidation (e.g., O2, DDQ) D This compound (Final Product) C->D Selective Chlorination (e.g., NCS, SO2Cl2)

Caption: A generalized three-step synthetic pathway.

Frequently Asked Questions (FAQs) on Reaction Monitoring

Effective monitoring is the cornerstone of a successful synthesis. It allows for timely adjustments and provides insights into reaction kinetics and purity.

Q1: What are the primary methods for monitoring the synthesis of this compound?

A1: The most effective methods are a combination of Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages.

Technique Primary Use Advantages Limitations
TLC Rapid, qualitative check of reaction progress (disappearance of starting materials, appearance of products).Fast, inexpensive, requires minimal sample.Low resolution, not quantitative, can be difficult to interpret with closely related compounds.
GC-MS Quantitative analysis of volatile components, identification of byproducts.High sensitivity and resolution, provides molecular weight information.[4][5]Requires derivatization for non-volatile compounds (like the hydroxyl group), high temperatures can degrade sensitive molecules.
¹H & ¹⁹F NMR Structural confirmation of intermediates and final product, purity assessment.Provides detailed structural information, non-destructive, can be quantitative.Higher cost, requires more sample, slower than TLC.

Q2: How should I set up a TLC system for this reaction?

A2: A well-chosen TLC system is crucial for separating the polar starting materials, the less polar intermediate, and the final product.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F254) are typically effective.

  • Mobile Phase (Eluent): Start with a 70:30 mixture of a non-polar solvent (like Hexane or Heptane) and a polar solvent (like Ethyl Acetate). You may need to adjust the polarity based on the observed separation. For the final, more polar pyridinol product, you might need to increase the ethyl acetate concentration or add a small amount of methanol (1-2%).

  • Visualization: Use a UV lamp (254 nm) to visualize aromatic compounds. Additionally, staining with potassium permanganate (KMnO₄) can help visualize compounds without a strong UV chromophore, especially the hydroxylated product.

Q3: What specific signals should I look for in the ¹H and ¹⁹F NMR spectra to confirm product formation?

A3: NMR is the definitive method for structural elucidation.

  • ¹H NMR: Look for the disappearance of signals corresponding to the starting materials. Key signals for the product would include two distinct aromatic protons on the pyridine ring. The chemical shifts will be influenced by the three substituents. The hydroxyl (-OH) proton may appear as a broad singlet, and its position can vary depending on the solvent and concentration.

  • ¹⁹F NMR: This is a powerful tool due to the trifluoromethyl group. You should observe a singlet for the -CF₃ group. The disappearance of any fluorine-containing starting materials and the appearance of this new signal is a strong indicator of product formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

G cluster_0 Troubleshooting Workflow cluster_1 Analysis & Solution Start Observe Issue Problem1 Problem Low or No Product Formation Start->Problem1 Problem2 Problem Multiple Unidentified Spots on TLC Start->Problem2 Problem3 Problem Formation of Dark Tar/Polymer Start->Problem3 Cause1 Potential Causes • Inactive Reagents • Incorrect Temperature • Insufficient Reaction Time Problem1->Cause1 Cause2 Potential Causes • Side Reactions (e.g., over-chlorination) • Isomer Formation • Degradation of Product Problem2->Cause2 Cause3 Potential Causes • High Reaction Temperature • Presence of Oxygen (if sensitive) • Unstable Intermediates Problem3->Cause3 Solution1 Solutions • Verify Reagent Purity • Optimize Temperature • Extend Reaction Time & Monitor Cause1->Solution1 Solution2 Solutions • Analyze by GC-MS/NMR • Adjust Stoichiometry • Purify via Column Chromatography Cause2->Solution2 Solution3 Solutions • Lower Reaction Temperature • Run Under Inert Atmosphere (N2/Ar) • Isolate Intermediates if Possible Cause3->Solution3 G cluster_0 Analytical Workflow A Sample from Reaction Mixture B Dilute / Quench A->B C Spot on TLC Plate B->C F Prepare Sample (Derivatize if needed) B->F D Develop & Visualize C->D E Interpret Rf Values (Qualitative Check) D->E I Analyze Spectra / Chromatogram (Quantitative & Structural Data) E->I Compare Results G Inject into GC-MS / Prepare NMR Tube F->G H Acquire Data G->H H->I

Caption: Workflow for reaction sampling and analysis.

References

  • Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine.
  • Google Patents. (2011). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
  • Google Patents. (n.d.). Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5....
  • ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
  • ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Schmalz, H.-G., et al. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • da Silva, J. C. J., et al. (2019). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of the Brazilian Chemical Society.
  • ACS GCI Pharmaceutical Roundtable. (2024). Pyridine Ring Synthesis. Retrieved from [Link]

  • Fronczek, F. R., et al. (2013). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Beilstein Journal of Organic Chemistry.
  • Hamana, M. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Retrieved from [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. Retrieved from [Link]

  • Tu, S., et al. (2013). Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Beilstein Journal of Organic Chemistry.
  • Boyer Research. (2021). 12 - Synthesis of Pyridines. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 2-Chloro-6-(trifluoromethyl)pyridin-3-ol During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Chloro-6-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable, yet sensitive, building block. We will explore the root causes of its instability during common laboratory workup procedures and provide robust, field-tested protocols and troubleshooting advice to maximize your yield and purity.

Understanding the Instability: A Molecular Perspective

The stability of any compound is intrinsically linked to its structure. For this compound, a combination of electronic and functional group effects creates a molecule susceptible to degradation under common workup conditions.

Q: What makes this compound so prone to decomposition?

A: The instability arises from three key features of its molecular architecture:

  • Potent Electron-Withdrawing Groups: The pyridine ring is substituted with two powerful electron-withdrawing groups: a chlorine atom at the 2-position and a trifluoromethyl (-CF3) group at the 6-position. These groups significantly lower the electron density of the aromatic ring. This has two major consequences:

    • It makes the pyridine nitrogen less basic.

    • It dramatically increases the acidity of the hydroxyl proton at the 3-position, making it behave like an electron-deficient phenol.[1]

  • Acidic Phenolic Hydroxyl Group: The 3-pyridinol moiety is analogous to a phenol. The acidity of this -OH group (pKa likely lower than phenol's ~10) means it is readily deprotonated by even mild bases to form a pyridinolate anion.[2] This anion is highly electron-rich and extremely susceptible to air oxidation.

  • Activated Pyridine Ring: The electron-deficient nature of the ring, particularly when protonated on the nitrogen under acidic conditions, makes it a target for nucleophilic attack. Furthermore, the chlorine at the 2-position is activated towards nucleophilic aromatic substitution.

Q: What are the most likely decomposition pathways I should be aware of?

A: Decomposition can occur under basic, acidic, and even neutral conditions if care is not taken. The primary pathways to consider are:

  • Base-Catalyzed Oxidation: In the presence of a base (e.g., NaOH, K₂CO₃) and oxygen (from air), the deprotonated pyridinolate can oxidize to form highly colored quinone-like species and, eventually, polymeric tars. This is often observed as a rapid darkening of the solution (e.g., purple, brown, or black).

  • Acid-Catalyzed Reactions: Strong acids will protonate the pyridine nitrogen. This makes the compound highly water-soluble, leading to extraction losses. It also further activates the ring, potentially leading to hydrolysis or other unwanted side reactions if heated or left for extended periods.[3][4]

  • Decomposition on Silica Gel: Standard silica gel is slightly acidic and can act as a Lewis acid catalyst.[5][6] The polar, acidic nature of your compound can cause it to bind irreversibly or decompose directly on the column, leading to significant yield loss and severe tailing (streaking) during chromatography.

The following diagram illustrates the main points of instability that must be controlled during a workup.

cluster_main This compound cluster_stress Workup Stressors cluster_decomp Decomposition Pathways Compound C₆H₃ClF₃NO Base Strong Base (e.g., NaOH) + Air (O₂) Compound->Base Deprotonation Acid Strong Acid (e.g., HCl) Compound->Acid Protonation Silica Acidic Silica Gel Compound->Silica Adsorption Oxidation Oxidative Degradation (Colored Impurities, Tars) Base->Oxidation Loss Extraction Loss & Potential Hydrolysis Acid->Loss Chromatography Irreversible Adsorption & On-Column Decomposition Silica->Chromatography

Caption: Key stressors leading to decomposition during workup.

Troubleshooting Guide: From Symptom to Solution

This table outlines common problems encountered during the workup and purification of this compound, their probable causes, and recommended solutions.

Symptom Observed Potential Cause(s) Recommended Solution & Validation
Reaction mixture or organic layer turns dark purple/brown/black during a basic wash (e.g., NaHCO₃, K₂CO₃). Air Oxidation of the Pyridinolate Anion. The deprotonated compound is highly sensitive to oxygen.Action: Work quickly and at low temperatures (0-5 °C). Use degassed solvents for extraction and washing. If possible, perform the workup under an inert atmosphere (N₂ or Ar). Use a milder base like saturated sodium bicarbonate over carbonates or hydroxides. Validation: TLC/LC-MS analysis should show a clean product spot without the formation of new, often baseline, impurities.
Low recovery of product in the organic layer after extraction. 1. Partitioning into Aqueous Layer: The compound has moderate polarity and some water solubility. Under acidic conditions, it becomes a highly water-soluble pyridinium salt. 2. Emulsion Formation: The polar nature can lead to emulsions, trapping the product.Action: Avoid acidic washes if possible. If you must remove a basic impurity, use a very dilute acid (e.g., 0.1 M HCl), then immediately back-extract the aqueous layer multiple times with ethyl acetate or dichloromethane. To break emulsions, add brine (saturated NaCl solution). Validation: Spot both the organic and aqueous layers on a TLC plate to confirm where your product is.
Significant streaking/tailing of the product spot on a silica TLC plate. Strong Interaction with Acidic Silica. The basic pyridine nitrogen and acidic hydroxyl group bind strongly to the acidic silanol groups on the silica surface.[7]Action: Prepare your TLC elution solvent with a basic modifier. Add 0.5-1% triethylamine (TEA) or a few drops of 7N ammonia in methanol to your solvent system. This will neutralize the acidic sites on the silica.[6] Validation: The TLC spot should become much more compact and well-defined.
Low yield after silica gel column chromatography; colored bands remain on the column. Decomposition on the Column. The prolonged contact time with acidic silica gel is causing degradation.Action: Do not use untreated silica gel. Deactivate the silica by preparing your column slurry in an eluent containing 0.5-2% triethylamine .[5][8] Alternatively, use a less acidic stationary phase like neutral alumina or consider reversed-phase (C18) chromatography.[7][9] Validation: The product should elute as a clean band with good recovery.
Product appears to decompose during solvent evaporation (rotovap). Thermal Decomposition. The compound is heat-sensitive, especially if trace amounts of acid or base are present.Action: Concentrate all solutions at low temperature (<30 °C). If water is present, co-evaporate with toluene to remove it azeotropically at low temperatures. Do not dry the product on the rotovap for an extended period.

Recommended Protocols for Workup and Purification

Adherence to a mild and carefully planned procedure is critical for success.

Protocol 1: Optimized Mild Aqueous Workup

This protocol is designed to minimize contact with harsh reagents and atmospheric oxygen.

  • Initial Quench & Dilution (Perform at 0 °C):

    • Cool the completed reaction mixture in an ice bath.

    • Slowly add a pre-chilled, degassed aqueous solution (e.g., saturated NH₄Cl or plain water) to quench any reactive reagents.

    • Dilute the mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Use solvents that have been sparged with N₂ or Argon for 15-20 minutes.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • If the reaction was acidic, wash the organic layer once with a chilled, degassed saturated sodium bicarbonate (NaHCO₃) solution. Observe for any color change. If the solution darkens, proceed immediately to the next step.

    • Wash the organic layer twice with chilled, degassed brine. This helps remove water and break any potential emulsions.

    • Self-Validation Step: After each wash, you can spot a small aliquot of the aqueous layer on a TLC plate to ensure you are not losing your product.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator with the bath temperature below 30 °C .

    • Do not evaporate to complete dryness if the product is an oil. It is better to leave a small amount of solvent and proceed directly to purification.

start Completed Reaction Mixture quench 1. Quench at 0°C (Degassed aq. NH₄Cl) start->quench dilute 2. Dilute (Degassed EtOAc or DCM) quench->dilute extract 3. Transfer to Separatory Funnel dilute->extract wash_bicarb 4. Wash with Sat. NaHCO₃ (Chilled, Degassed, 1x) extract->wash_bicarb wash_brine 5. Wash with Brine (Chilled, Degassed, 2x) wash_bicarb->wash_brine dry 6. Dry Organic Layer (Anhydrous Na₂SO₄) wash_brine->dry concentrate 7. Concentrate in vacuo (Bath Temp < 30°C) dry->concentrate end Crude Product for Purification concentrate->end

Caption: Recommended workflow for a mild aqueous workup.

Protocol 2: Purification by Deactivated Silica Gel Chromatography

Standard silica gel chromatography is often the cause of failure. This modified protocol is essential.

  • Prepare the Eluent:

    • Determine a suitable solvent system using TLC (e.g., Hexanes/Ethyl Acetate, DCM/Methanol).

    • To the chosen solvent system, add 1% triethylamine (v/v) . For example, to 1 L of eluent, add 10 mL of TEA. Mix thoroughly.

  • Pack the Column:

    • Pack your glass column with silica gel using the TEA-modified eluent as a slurry.

    • Flush the packed column with at least two column volumes of the modified eluent to ensure all acidic sites are neutralized.

  • Load and Run the Column:

    • Dissolve your crude product in a minimal amount of DCM or the eluent.

    • Optional (Recommended): For best results, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elute the column with the TEA-modified eluent, collecting fractions and monitoring by TLC (also developed in a TEA-modified solvent).

  • Product Isolation:

    • Combine the pure fractions.

    • Evaporate the solvent at low temperature (<30 °C). Note that removing the final traces of triethylamine may require placing the sample under high vacuum for a short period.

Frequently Asked Questions (FAQs)

  • Q: My compound still seems to be degrading even with these precautions. What else can I do? A: Consider protecting the hydroxyl group. A silyl ether (e.g., TBS ether) or a benzyl ether protecting group would be stable to the workup and purification conditions. This adds steps to your synthesis but can be a very robust solution for a particularly problematic reaction.

  • Q: Can I use a different base besides triethylamine to deactivate my silica? A: Yes, a common alternative is to add ~1% of a 7N solution of ammonia in methanol to your eluent. However, triethylamine is often more convenient as it is readily removed under vacuum.

  • Q: Is recrystallization a good alternative to chromatography? A: Absolutely. If you can obtain a solid crude product and find a suitable solvent system (e.g., ethyl acetate/hexanes, toluene, or ethanol/water), recrystallization is an excellent method that avoids contact with silica gel entirely.

  • Q: How should I store the final, purified this compound? A: Due to its sensitivity to air and light, the purified compound should be stored in a sealed vial under an inert atmosphere (argon or nitrogen), protected from light (e.g., in an amber vial or wrapped in foil), and kept in a freezer (-20 °C) for long-term stability.

References

Sources

Validation & Comparative

Characterization of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol by 1H NMR: A Comparative Solvent Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 2-Chloro-6-(trifluoromethyl)pyridin-3-ol CAS: 1227598-64-8 (Representative) Application: Critical scaffold in medicinal chemistry (kinase inhibitors) and agrochemicals due to the metabolic stability conferred by the trifluoromethyl group and the functional versatility of the hydroxyl and chloro substituents.

This guide provides a technical comparison of NMR solvent systems for the characterization of this compound. Unlike simple alkanes, the spectral quality of this hydroxypyridine is heavily dictated by solvent-solute interactions—specifically hydrogen bonding and tautomeric equilibria. This document outlines the optimal protocols to resolve the aromatic spin system and validate the substitution pattern against potential regioisomers.

Structural Analysis & Spin System

Before acquisition, the researcher must understand the theoretical spin system to interpret the data correctly.

  • Aromatic Region: The molecule possesses two aromatic protons at positions C4 and C5.

    • H4: Located ortho to the electron-donating hydroxyl group (-OH). Expect an upfield shift relative to H5.

    • H5: Located ortho to the strongly electron-withdrawing trifluoromethyl group (-CF3). Expect a significant downfield shift.

    • Coupling: H4 and H5 are vicinal. They will appear as an AB system (two doublets) with a coupling constant (

      
      ) typical of pyridine 3,4-coupling (~8.0–9.0 Hz).
      
  • Exchangeable Region: The hydroxyl proton (-OH) is sensitive to solvent choice, concentration, and water content.

Visualization: Structural Coupling Map

G Mol 2-Chloro-6-(trifluoromethyl) pyridin-3-ol H4 Proton H4 (Ortho to OH) ~7.3 - 7.6 ppm Mol->H4 H5 Proton H5 (Ortho to CF3) ~7.8 - 8.2 ppm Mol->H5 OH Hydroxyl Proton (Exchangeable) Mol->OH H4->H5 Vicinal Coupling (3J ~8.5 Hz) OH->H4 Resonance Shielding CF3 CF3 Group (Deshielding) CF3->H5 Inductive Deshielding

Figure 1: Structural connectivity and predicted magnetic interactions. Note the vicinal coupling between H4 and H5, which is the primary diagnostic peak shape.

Comparative Assessment: Solvent Systems

The choice of solvent is the single most critical variable in characterizing this molecule. The table below compares the three standard solvents used in drug discovery.

Table 1: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended)CDCl3 (Chloroform-d)MeOD (Methanol-d4)
Solubility Excellent. Dissolves polar hydroxypyridines readily.Moderate. May require heating or dilution.Good.
-OH Signal Visible. Sharp singlet (if dry) or broad hump at >10 ppm.Unreliable. Often broad, invisible, or shifts unpredictably due to concentration.Invisible. Disappears due to Deuterium exchange (-OD).
Resolution High. Excellent separation of H4/H5 doublets.Moderate. Peaks may overlap with solvent residual if not careful.High. Simplifies spectrum by removing OH coupling.
Use Case Full Characterization. Essential for proving the existence of the -OH group.Quick Check. Routine monitoring of reactions.Clean Aromatic Region. Best if -OH signal obscures aromatic peaks.
Detailed Analysis
Option A: DMSO-d6 (The Gold Standard)
  • Mechanism: DMSO acts as a hydrogen bond acceptor.[1] It "locks" the hydroxyl proton in place, slowing the chemical exchange rate on the NMR time scale.

  • Result: You will typically observe the -OH proton as a distinct signal downfield (10.0–11.5 ppm). This provides integral confirmation (1H count) that the phenol is intact and not alkylated.

  • Trade-off: The solvent residual peak is at 2.50 ppm and water is at 3.33 ppm. Ensure your sample is dry, or the water peak can broaden the -OH signal.

Option B: CDCl3 (The Standard)
  • Mechanism: Non-polar.[1][2] Does not stabilize the -OH bond.

  • Result: The -OH proton is subject to rapid exchange and concentration-dependent shifting. It may appear anywhere from 5.0 to 7.0 ppm, often overlapping with the aromatic region or appearing as a broad, unintegratable hump.

  • Risk: Researchers often mistakenly assume the product is impure because the integral count is "missing" a proton (the invisible OH).

Option C: Methanol-d4 (The Simplifier)
  • Mechanism: Rapid deuterium exchange (

    
    ).
    
  • Result: The -OH signal is strictly absent.

  • Benefit: This is useful if the -OH peak in DMSO is broad and obscuring the H4 doublet. It guarantees a clean view of the H4/H5 coupling constants.

Experimental Protocol

To ensure reproducibility and publication-quality data, follow this self-validating workflow.

Reagents & Equipment[2][4]
  • Sample Mass: 5–15 mg (for 1H); 20–50 mg (for 13C).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: Use ampules rather than stock bottles to minimize water content.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Acquisition Workflow

Workflow Start Start: Purified Solid Prep Dissolve 10mg in 0.6mL DMSO-d6 Start->Prep Check Visual Check: Is solution clear? Prep->Check Filter Filter through cotton/glass wool Check->Filter No (Cloudy) Acquire Acquisition: ns=16, d1=10s (Ensure full relaxation) Check->Acquire Yes (Clear) Filter->Acquire Process Processing: LB=0.3 Hz Phasing & Baseline Corr. Acquire->Process

Figure 2: Operational workflow for acquiring quantitative NMR data. The filtration step is critical to prevent line broadening from particulates.

Critical Parameters
  • Relaxation Delay (d1): Set to 10 seconds (or

    
    ). The -OH proton and protons adjacent to CF3 often have long relaxation times. Short d1 values will lead to inaccurate integration ratios (e.g., OH integrating to 0.6 instead of 1.0).
    
  • Temperature: 298 K (Standard). If -OH broadening is observed, lowering the temperature (e.g., 280 K) in DMSO can sharpen the peak by slowing exchange.

Data Interpretation & Validation

Representative Data (DMSO-d6, 400 MHz)

Values are representative of the scaffold class.

AssignmentShift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegralInterpretation
-OH 11.20 - 11.50Broad Singlet (br s)-1HDeshielded by H-bonding; disappears with

shake.
H5 7.95 - 8.10Doublet (d)8.51HDeshielded by ortho-CF3.
H4 7.45 - 7.60Doublet (d)8.51HShielded by ortho-OH.
Distinguishing Regioisomers

A common synthesis risk is producing the isomer 2-chloro-4-(trifluoromethyl)pyridin-3-ol .

  • Target Molecule (2-Cl, 6-CF3): Protons are at 4 and 5. They are vicinal .

    • Observation: Large Coupling (

      
       Hz).
      
  • Regioisomer (2-Cl, 4-CF3): Protons would be at 5 and 6. They are vicinal .

    • Differentiation: While coupling is similar, the Chemical Shift pattern changes.[3] In the isomer, H6 (ortho to N) would be significantly downfield (~8.5+ ppm). In the target molecule, H5 is meta to N, appearing lower (~8.0 ppm).

  • Regioisomer (2-Cl, 5-CF3): Protons at 4 and 6. They are meta .

    • Differentiation:Small Coupling (

      
       Hz). If you see two doublets with 
      
      
      
      Hz, you have the wrong isomer.
19F NMR Validation

Always run a 19F (non-decoupled) scan.

  • Target: Single sharp singlet at ~ -63 to -65 ppm.

  • Impurity Check: Any secondary peaks in the -60 to -70 ppm range indicate regioisomers or unreacted starting materials.

References

  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for coupling constants).

Sources

Definitive Structural Elucidation of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Isomer Challenge

In the synthesis of functionalized pyridines, particularly those involving halogenation and trifluoromethylation, regioisomerism is a pervasive challenge. For 2-Chloro-6-(trifluoromethyl)pyridin-3-ol (CAS: 39890-95-4) , the confirmation of the exact substitution pattern is critical.[1]

The primary risk is misidentifying the target molecule against its thermodynamic or kinetic isomers, such as 6-Chloro-2-(trifluoromethyl)pyridin-3-ol or 2-Chloro-4-(trifluoromethyl)pyridin-3-ol .[1] Standard LC-MS provides molecular weight confirmation (


 for 

) but fails to distinguish these positional isomers.[1]

This guide outlines a self-validating, multi-tier analytical protocol to unequivocally confirm the structure, moving from rapid spectroscopic screening to absolute crystallographic determination.

Part 2: Analytical Decision Matrix

The following workflow illustrates the logical progression for structural confirmation. This is not a linear list, but a decision matrix based on resource availability and required certainty.

AnalyticalWorkflow Start Crude Product Isolation Step1 Tier 1: 1D NMR (1H, 19F) Screening Start->Step1 Decision1 Ambiguous? Step1->Decision1 Step2 Tier 2: 2D NMR (NOESY/HMBC) Connectivity Mapping Decision1->Step2 Yes (Isomer Doubt) Result Structure Confirmed (Certificate of Analysis) Decision1->Result No (Pattern Matches) Decision2 Definitive NOE? Step2->Decision2 Step3 Tier 3: Single Crystal XRD Absolute Configuration Decision2->Step3 No (Crystal Growth Req) Decision2->Result Yes (H5-CF3 Correlation)

Figure 1: Analytical Decision Matrix for Pyridine Derivative Characterization.

Part 3: Tier 1 & 2 - NMR Spectroscopy Protocols[1]

Nuclear Magnetic Resonance (NMR) is the workhorse for this analysis.[1] The presence of the trifluoromethyl group (


) and the hydroxyl group (

) provides unique handles for structural assignment.[1]
Experimental Setup
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to sharpen the exchangeable
    
    
    proton signal and prevent aggregation.[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).[1]

The "Smoking Gun" Correlations

To distinguish the target from its isomers, we rely on specific through-space (NOE) and through-bond (HMBC) interactions.

Target Structure: 2-Cl, 6-CF3, 3-OH[1]

  • Protons: H4 and H5 are vicinal (ortho).[1]

  • Key Feature: H5 is spatially adjacent to the

    
     group.[1] H4 is adjacent to the 
    
    
    
    group.[1]

Isomer A (Swapped): 6-Cl, 2-CF3, 3-OH[1]

  • Key Feature: The

    
     is adjacent to the 
    
    
    
    (or N), not a ring proton.[1]
Predicted NMR Data Table (Target Molecule)
NucleusShift (δ ppm)MultiplicityCoupling (

Hz)
Assignment
1H ~11.0s (br)--OH (Exchangeable)
1H 7.4 - 7.6d

H4 (Ortho to OH)
1H 7.7 - 7.9d

H5 (Ortho to CF3)
19F -60 to -65s--CF3
13C ~120.0q

C6 (Direct CF3 attachment)
2D NMR Logic Visualization

The following diagram details the specific Heteronuclear Multiple Bond Coherence (HMBC) and Nuclear Overhauser Effect (NOE) signals that validate the structure.

NMR_Logic CF3 CF3 Group (Pos 6) H5 Proton H5 (Pos 5) CF3->H5 Strong NOE (Definitive) H4 Proton H4 (Pos 4) H5->H4 3J Coupling (~8.5Hz) C2 Carbon C2 (Cl-bearing) H4->C2 HMBC (3-bond) OH Hydroxyl (Pos 3) OH->H4 Weak NOE

Figure 2: Key NMR correlations.[1] The NOE between CF3 and H5 is the distinctive fingerprint of the 6-CF3 isomer.

Part 4: Tier 3 - X-Ray Crystallography (The Ultimate Validator)[1]

When regulatory submission requires absolute certainty, or if NMR data is complicated by rotamers, Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard.

Crystallization Protocol

Pyridinols often crystallize well due to hydrogen bonding capability.[1]

  • Solvent System: Dissolve 20 mg of sample in minimal hot Ethanol or Isopropanol.

  • Anti-solvent: Slowly diffuse Hexane or Heptane into the solution at room temperature.[1]

  • Growth Time: Allow to stand undisturbed for 24-48 hours.

  • Target: Look for colorless prisms or blocks suitable for mounting.[1]

Structural Refinement Check[1]
  • R-Factor: Ensure

    
     for publication quality.
    
  • Disorder: The

    
     group often exhibits rotational disorder.[1] This must be modeled (e.g., using SHELXL constraints) to avoid false electron density maps.[1]
    
  • Anomalous Dispersion: The Chlorine atom provides sufficient anomalous scattering (

    
    ) to determine absolute structure if the molecule were chiral (it is not, but it helps in solving the phase problem).
    

Part 5: Comparative Performance (Method A vs. Method B)

FeatureMethod A: 1D/2D NMRMethod B: X-Ray Crystallography
Speed < 1 Hour2-5 Days
Sample Req. 10 mg (Recoverable)Single Crystal (Destructive prep)
Isomer ID High (via NOE)Absolute
Cost LowHigh
Limitation Requires solubility; Signal overlapRequires crystal growth

Recommendation: Use Method A for routine batch release. Use Method B once during initial Reference Standard qualification.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for interpreting coupling constants in heterocyclic systems).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Available at: [Link] (Authoritative resource for HMBC/NOESY interpretation).[1]

  • Cambridge Crystallographic Data Centre (CCDC). (2023).[1] Guidance on X-ray Structure Refinement. Available at: [Link][1]

  • PubChem. (2023).[1] Compound Summary for CID 602334: 2-Chloro-6-(trifluoromethyl)pyridine. (Parent structure data). Available at: [Link][1]

Sources

A Senior Application Scientist's Guide to Trifluoromethylated Pyridinols: A Comparative Analysis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing biological efficacy and metabolic stability. Among these, trifluoromethylated pyridinols represent a class of privileged building blocks, offering unique electronic and lipophilic properties. This guide provides an in-depth, objective comparison of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol and its key isomers, supported by experimental data and field-proven insights to inform your research and development endeavors.

The Strategic Advantage of the Trifluoromethyl Group on the Pyridine Scaffold

The trifluoromethyl (-CF3) group is a powerful tool in molecular design. Its strong electron-withdrawing nature significantly impacts the physicochemical properties of the parent molecule, including acidity, lipophilicity, and metabolic stability. When appended to a pyridinol core, the -CF3 group can profoundly influence the compound's interaction with biological targets.[1]

Featured Compound: this compound

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[2] The presence of three distinct functional groups—a chloro substituent, a trifluoromethyl group, and a hydroxyl group—on the pyridine ring provides multiple points for synthetic diversification and fine-tuning of biological activity.

Synthesis and Reactivity

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available picoline precursor. A common strategy involves the chlorination and subsequent fluorination of the methyl group to form the trifluoromethyl moiety, followed by regioselective introduction of the hydroxyl and chloro groups.

A plausible synthetic pathway is outlined below:

Synthesis_of_2_Chloro_6_trifluoromethyl_pyridin_3_ol A 2-Methyl-3-nitropyridine B 2-Chloro-6-methyl-3-nitropyridine A->B Chlorination C 2-Chloro-6-(trichloromethyl)-3-nitropyridine B->C Radical Chlorination D 2-Chloro-6-(trifluoromethyl)-3-nitropyridine C->D Fluorination (e.g., SbF3) E 3-Amino-2-chloro-6-(trifluoromethyl)pyridine D->E Reduction (e.g., Fe/HCl) F This compound E->F Diazotization & Hydrolysis

Figure 1: Plausible synthetic route to this compound.

The reactivity of this compound is governed by its substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, providing a handle for introducing a wide range of functional groups.[3] The hydroxyl group can undergo O-alkylation, O-acylation, or be converted to a leaving group for further transformations.

Comparative Analysis with Isomeric Trifluoromethylated Pyridinols

The biological and chemical properties of trifluoromethylated pyridinols are highly dependent on the substitution pattern on the pyridine ring. Below is a comparative analysis of this compound with other key isomers.

CompoundStructurePredicted pKaKey Features and Applications
This compound Cl-C5H2N(OH)-CF3~7.5Versatile intermediate for agrochemicals and pharmaceuticals. The chloro group allows for further functionalization.
2-Hydroxy-6-(trifluoromethyl)pyridine HO-C5H3N-CF38.03[4]Used in the synthesis of selective herbicides.[1] The trifluoromethyl group enhances thermal and chemical stability.
3-Hydroxy-5-(trifluoromethyl)pyridine HO-C5H3N-CF3~8.5Building block for pharmaceuticals. The position of the trifluoromethyl group influences its electronic and steric effects.
4-Hydroxy-2-(trifluoromethyl)pyridine HO-C5H3N-CF3~9.0Intermediate in chemical synthesis.[5] The relative positions of the hydroxyl and trifluoromethyl groups affect its acidity and reactivity.

Table 1: Comparison of Physicochemical Properties and Applications of Trifluoromethylated Pyridinol Isomers. Predicted pKa values are based on computational models and may vary from experimental values.

Acidity (pKa)

The acidity of the hydroxyl group is a critical parameter influencing the compound's behavior in biological systems and its reactivity in chemical synthesis. The electron-withdrawing trifluoromethyl group generally increases the acidity (lowers the pKa) of the pyridinol compared to its non-fluorinated analog. The position of the -CF3 group relative to the hydroxyl group, along with the presence of other substituents like chlorine, fine-tunes the pKa. For instance, the predicted pKa of 2-hydroxy-6-(trifluoromethyl)pyridine is 8.03.[4] The chloro substituent in this compound is also expected to contribute to a lower pKa due to its inductive electron-withdrawing effect.

Lipophilicity

The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve pharmacokinetic properties. The contribution to lipophilicity (logP) is generally positive for a -CF3 group. This property is particularly advantageous in the design of agrochemicals and drugs that need to penetrate biological barriers to reach their target.

Biological Activity: A Focus on Herbicidal Applications

Experimental Protocols

To provide a practical context, detailed experimental protocols for key transformations are essential.

Protocol 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine via Hydrolysis of 2-Chloro-6-(trifluoromethyl)pyridine

This protocol is adapted from established procedures for the hydrolysis of chloropyridines.[10]

Materials:

  • 2-Chloro-6-(trifluoromethyl)pyridine

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of 2-Chloro-6-(trifluoromethyl)pyridine in a suitable solvent (or neat), add an aqueous solution of NaOH or KOH.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with HCl until the pH is acidic.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2-hydroxy-6-(trifluoromethyl)pyridine.

Hydrolysis_Workflow A Start: 2-Chloro-6-(trifluoromethyl)pyridine B Add NaOH/KOH solution A->B C Reflux and Monitor B->C D Cool to Room Temperature C->D E Neutralize with HCl D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify G->H I End: 2-Hydroxy-6-(trifluoromethyl)pyridine H->I

Figure 2: Experimental workflow for the synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine.

Conclusion and Future Perspectives

This compound and its isomers are valuable building blocks in the development of new agrochemicals and pharmaceuticals. The strategic placement of the trifluoromethyl, chloro, and hydroxyl groups provides a rich platform for synthetic exploration and optimization of biological activity. While this guide provides a comparative overview based on available data, further experimental studies are needed to fully elucidate the structure-activity relationships and to identify the most promising candidates for specific applications. The continued exploration of this chemical space is likely to yield novel compounds with enhanced efficacy and improved safety profiles.

References

  • CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents.

  • WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents.

  • Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids.

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - Semantic Scholar.

  • Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl) - Connect Journals.

  • WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents.

  • Synthesis of α‐trifluoromethylated pyridine derivatives via transition metal‐catalyzed cycloaddition. - ResearchGate.

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.

  • 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem.

  • 2-Chloro-6-(trichloromethyl)pyridine = 98 1929-82-4 - Sigma-Aldrich.

  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC.

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ.

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry.

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI.

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data.

  • 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) - Huimeng Bio-tech.

  • 4-Hydroxy-2-(trifluoromethyl)pyridine - Pipzine Chemicals.

  • 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 - ChemicalBook.

  • Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC.

  • (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate.

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI.

  • nucleophilic aromatic substitutions - YouTube.

  • 2-Hydroxy-4-(trifluoromethyl)pyridine | C6H4F3NO | CID 2775130 - PubChem.

  • 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet Jubilant Ingrevia Limited.

  • Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives | Request PDF - ResearchGate.

  • New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity.

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI.

  • Nucleophilic Substitution Reactions of Pyridine - YouTube.

  • 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine - Pipzine Chemicals.

  • 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem.

  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach.

  • 2-Chloro-6-(trifluoromethyl)pyridine CAS#: 39890-95-4 - ChemicalBook.

  • Chapter 6 Ionic Reactions-Nucleophilic Substitution and Elimination Reactions of Alkyl Halides - FIUnix Faculty Sites.

  • 2-Hydroxy-6-(trifloromethyl)pyridine - Pipzine Chemicals.

  • US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents.

  • 3-Fluoro-2-Hydroxy-5-(Trifluoromethyl)Pyridine Supplier China - Pipzine Chemicals.

Sources

Biological Activity & Synthetic Utility of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol , evaluating its biological activity, synthetic utility, and physicochemical properties in comparison to its direct precursors.

Executive Summary

This compound (CAS 731002-60-1) represents a critical "functionalization node" in the design of modern agrochemicals and pharmaceuticals.[1] Unlike its precursors, which act primarily as lipophilic scaffolds, this intermediate possesses a dual-reactive nature: the C3-hydroxyl group serves as a nucleophile for ether linkage formation, while the C2-chlorine atom remains available for subsequent nucleophilic aromatic substitution (


) or cross-coupling.[1]

While its precursors (e.g., 2-Chloro-6-(trifluoromethyl)pyridine) are characterized by high volatility and limited biological specificity, the target pyridinol exhibits intrinsic uncoupling activity of oxidative phosphorylation —a property typical of halogenated phenols and pyridinols.[1] However, its primary value lies not in this intrinsic toxicity, but as a scaffold for high-potency Orexin Receptor Antagonists and ether-linked herbicides.[1]

Chemical Profile & Structural Significance[1][2][3][4]

The molecule's activity is dictated by the interplay of three substituents on the pyridine ring.[1]

SubstituentPositionStructural RoleBiological Impact (Intrinsic)
Hydroxyl (-OH) C3Acidic handle (pKa ~7-8); H-bond donor.[1]Increases water solubility; enables mitochondrial uncoupling via proton shuttling.[1]
Chlorine (-Cl) C2Steric block & reactive handle.[1]Protects the -OH from metabolic conjugation; directs

reactions.[1]
Trifluoromethyl (-CF

)
C6Lipophilic anchor.[1][2]Drastically increases membrane permeability; enhances metabolic stability against oxidative degradation.[1]
Comparative Physicochemical Properties

The transition from precursor to target involves a shift from a purely lipophilic building block to an amphiphilic, bioactive intermediate.[1]

PropertyPrecursor: 2-Chloro-6-(trifluoromethyl)pyridineTarget: this compoundSignificance
LogP (Lipophilicity) ~2.7 (High)~1.9 (Moderate)The -OH group lowers LogP, balancing membrane penetration with aqueous solubility.[1]
Acidity (pKa) N/A (Non-ionizable)~7.5 (Estimated)The target exists as an anion at physiological pH, crucial for ion-trapping mechanisms.[1]
Reactivity Electrophile (Ring C)Ambident Nucleophile (O vs N)Allows for selective etherification (O-alkylation) over N-alkylation under controlled conditions.[1]

Comparative Biological Activity[1]

A. Intrinsic Activity: Mitochondrial Uncoupling

Like its structural analog 3,5,6-trichloro-2-pyridinol (TCP) , this compound acts as a protonophore.[1] It disrupts the proton gradient across the inner mitochondrial membrane, uncoupling respiration from ATP synthesis.[1]

  • Precursor (Non-hydroxylated): Inactive as an uncoupler due to the lack of a dissociable proton.[1]

  • Target (Pyridinol): Active.[1][3] The electron-withdrawing

    
     and 
    
    
    
    groups stabilize the phenolate anion, facilitating proton transport across the lipid bilayer.[1]
  • Comparison: The target is significantly more cytotoxic than the precursor in non-specific assays but less potent than fully chlorinated analogs (e.g., pentachlorophenol).[1]

B. Pharmaceutical Utility: Orexin Receptor Antagonism

In drug discovery, this intermediate is a verified scaffold for Orexin Receptor Antagonists (used in treating insomnia/sleep disorders).[1] The 3-hydroxyl group is typically alkylated to link with a core scaffold (e.g., substituted cyclopentane), while the 2-Cl and 6-CF


 groups provide essential hydrophobic contacts within the receptor binding pocket.[1]
  • Mechanism: The 6-CF

    
     group occupies a hydrophobic sub-pocket in the GPCR, while the ether linkage (derived from the 3-OH) orients the molecule for optimal H-bonding.[1]
    
  • Data Support: Patent literature (e.g., CN106164064B) demonstrates that removing the 2-Cl or 6-CF

    
     groups results in a >10-fold loss in binding affinity (
    
    
    
    ) for the Orexin-2 receptor.[1]

Visualizing the Structure-Activity Relationship (SAR)[1]

The following diagram illustrates how the specific substitution pattern dictates both the synthetic pathway and the resulting biological properties.

SAR_Logic Precursor Precursor: 2-Chloro-6-(trifluoromethyl)pyridine Step1 Synthetic Step: C3-Hydroxylation (via Boronic Acid or Oxidation) Precursor->Step1 Target Target Intermediate: This compound Step1->Target Prop1 Property Change: Introduction of Acidic Proton (pKa ~7.5) Target->Prop1 Prop2 Property Change: Reduced Lipophilicity (LogP 2.7 -> 1.9) Target->Prop2 Activity2 Downstream Utility: Orexin Receptor Antagonists (High Specificity) Target->Activity2 Derivatization Activity1 Intrinsic Activity: Mitochondrial Uncoupling (Protonophore) Prop1->Activity1 Enables

Caption: Transformation of the inert lipophilic precursor into the bioactive, amphiphilic pyridinol intermediate.

Experimental Protocols

Protocol A: Synthesis Verification (TLC & HPLC)

Before assessing activity, purity must be confirmed, as the precursor (2-Cl-6-CF3-Py) is toxic and volatile.[1]

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Hexane:Ethyl Acetate (4:1 v/v).[1]

    • Precursor R_f: ~0.8 (Non-polar).[1]

    • Target R_f: ~0.3 (Polar, streaks due to acidity).[1]

  • Visualization: UV (254 nm). The target may also stain with FeCl

    
     solution (purple color indicating free phenol/pyridinol).[1]
    
Protocol B: Mitochondrial Uncoupling Assay (Clark Electrode)

This assay quantifies the intrinsic biological activity of the intermediate compared to its precursor.[1]

Objective: Measure the stimulation of State 4 respiration in isolated rat liver mitochondria.

Reagents:

  • Isolation Buffer: 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA (pH 7.4).[1]

  • Respiration Medium: 120 mM KCl, 5 mM KH

    
    PO
    
    
    
    , 10 mM Tris-HCl, 2 mM MgCl
    
    
    , 2 mM EGTA (pH 7.4).[1]
  • Substrate: 5 mM Succinate (Complex II substrate).[1]

Workflow:

  • Isolation: Isolate mitochondria from rat liver via differential centrifugation (600g x 10 min, then 10,000g x 10 min).

  • Baseline: Suspend mitochondria (1 mg protein/mL) in Respiration Medium in a Clark oxygen electrode chamber at 30°C.

  • State 4 Initiation: Add Succinate (5 mM). Record basal oxygen consumption (State 4).

  • Challenge:

    • Group A (Control): Add DMSO vehicle.

    • Group B (Precursor): Add 2-Chloro-6-(trifluoromethyl)pyridine (10–100 µM).

    • Group C (Target): Add this compound (10–100 µM).

    • Group D (Positive Control): Add FCCP (1 µM).

  • Measurement: Calculate the Respiratory Control Ratio (RCR). A decrease in RCR (due to increased State 4 rate) indicates uncoupling.[1]

Expected Results:

  • Precursor: Negligible effect on State 4 respiration (inactive).[1]

  • Target: Dose-dependent increase in oxygen consumption (uncoupling activity), typically with an

    
     in the 50–100 µM range.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 602334, 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Huimeng Bio-tech. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) Technical Data. Retrieved from [Link]

  • Google Patents.Substituted cyclopentanes, tetrahydrofurans and pyrrolidines as Orexin Receptor Antagonists (CN106164064B).

Sources

Strategic Spectroscopic Profiling: 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical dossier for analytical chemists and process development scientists. It prioritizes the strategic differentiation of the target molecule from its synthetic precursors and regioisomers, rather than a generic data listing.

CAS: 731002-60-1 Formula:


Molecular Weight:  197.54  g/mol
Core Application:  Late-stage intermediate for fluorinated agrochemicals and kinase inhibitors.

Executive Summary: The Analytical Challenge

In the synthesis of fluorinated pyridine building blocks, 2-Chloro-6-(trifluoromethyl)pyridin-3-ol presents a specific analytical challenge: confirming the regioselectivity of the hydroxyl group insertion while ensuring the integrity of the labile C-Cl bond and the robust


 group.

Common synthetic routes—often involving the hydrolysis of 2-fluoro-6-(trifluoromethyl)pyridine or the chlorination of 6-(trifluoromethyl)pyridin-3-ol—frequently yield mixtures containing the non-hydroxylated precursor or regioisomers (e.g., 5-OH or 4-OH variants).

This guide objectively compares the spectroscopic "performance" of the target molecule against these critical impurities, establishing a self-validating identification protocol.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most likely synthetic impurities/alternatives. The "Performance" metric here refers to the spectral resolution —how easily can this molecule be distinguished in a crude mixture?

Table 1: Spectroscopic Differentiation Matrix
FeatureTarget: 2-Cl-6-(

)pyridin-3-ol
Impurity A: 2-Cl-6-(

)pyridine (Precursor)
Impurity B: 2-Cl-5-(

)pyridin-3-ol (Isomer)
Aromatic Protons 2 (H4, H5)3 (H3, H4, H5)2 (H4, H6)
Coupling Pattern Ortho (

Hz)
Complex MultipletMeta (

Hz)

Signal
Singlet (approx. -68 ppm)Singlet (approx. -68 ppm)Singlet (shifted due to OH proximity)
MS Ionization

197/199 (Cl pattern)

181/183 (No OH)

197/199 (Identical mass)
IR Signature Broad -OH stretch (


)
AbsentBroad -OH stretch

Analyst Insight: The "Kill Step" for identification is the


 NMR coupling constant . The target molecule is the only variant in this matrix that possesses two aromatic protons with a strong ortho-coupling (

Hz). If you see meta-coupling (

Hz) or three protons, your synthesis has failed or is incomplete.

Deep Dive: Spectroscopic Performance Data

A. Nuclear Magnetic Resonance ( NMR)

The presence of the electron-donating Hydroxyl group at position 3 drastically alters the chemical environment compared to the precursor.

  • Solvent:

    
     (Recommended for OH visibility) or 
    
    
    
    .
  • Key Signals:

    • 
       ~10.5 - 11.5 ppm (s, 1H):  The hydroxyl proton. Broad and exchangeable with 
      
      
      
      . Its presence confirms the hydrolysis step.
    • 
       ~7.4 ppm (d, 1H, 
      
      
      
      Hz):
      H4 . This proton is ortho to the electron-donating OH group, causing a significant upfield shift (shielding) compared to the precursor.
    • 
       ~7.8 ppm (d, 1H, 
      
      
      
      Hz):
      H5 . This proton is ortho to the electron-withdrawing
      
      
      group, keeping it relatively deshielded.
B. Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

    
    ) is preferred due to the acidic phenolic proton.
    
  • Diagnostic Ions:

    • 
      :  196.0.
      
    • Isotope Pattern: A distinct 3:1 ratio of

      
       196:198 confirms the presence of a single Chlorine atom.
      
    • Fragmentation: Loss of

      
       (28 Da) or 
      
      
      
      (20 Da) are common secondary fragmentation pathways for this scaffold.
C. Infrared Spectroscopy (FT-IR)
  • 3200–3400

    
    :  Broad O-H stretching vibration (intermolecular H-bonding).
    
  • 1100–1300

    
    :  Strong C-F stretching bands (multiple peaks due to 
    
    
    
    ).
  • ~1580

    
    :  Pyridine ring breathing mode.
    

Experimental Protocol: Purity Determination Workflow

This protocol is designed to be self-validating. If the specific diagnostic signals (Steps 3 & 4) are not met, the workflow forces a "Reject" decision.

Reagents & Equipment[1][2][3]
  • Solvent:

    
     (99.9% D) + 0.05% v/v TMS.
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (optional for qNMR).

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology
  • Sample Prep: Dissolve 10-15 mg of the solid product in 0.6 mL

    
    . Ensure complete dissolution; turbidity indicates inorganic salts (NaCl) from the hydrolysis step.
    
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 5 seconds (essential for accurate integration of aromatic protons).
      
    • Scans: 16 (sufficient for >95% purity).

  • Data Processing (The "Decision Gate"):

    • Phase and baseline correct.

    • Integrate the region 7.0–8.5 ppm.

    • CRITICAL CHECK: Do the two aromatic doublets integrate to 1:1? Does the coupling constant (

      
      ) measure between 8.0 and 9.0 Hz?
      
  • Impurity Quantification:

    • Check for the precursor (2-Cl-6-CF3-pyridine) signals: Look for a triplet/multiplet pattern around 8.0 ppm.

    • Calculate molar purity:

      
      
      

Analytical Logic Visualization

The following diagram illustrates the decision logic for validating the identity of this compound against its common isomers and precursors.

AnalysisWorkflow Start Crude Sample (White/Off-white Solid) HNMR 1H NMR Analysis (DMSO-d6) Start->HNMR CountProtons Count Aromatic Protons (7.0 - 8.5 ppm) HNMR->CountProtons ThreeProtons 3 Protons Detected CountProtons->ThreeProtons Synthesis Incomplete TwoProtons 2 Protons Detected CountProtons->TwoProtons Hydrolysis Occurred ID_Precursor ID: Precursor (2-Cl-6-CF3-pyridine) ThreeProtons->ID_Precursor CheckCoupling Check Coupling Constant (J) TwoProtons->CheckCoupling MetaCoupling Meta Coupling (J < 2 Hz) CheckCoupling->MetaCoupling Wrong Isomer OrthoCoupling Ortho Coupling (J = 8-9 Hz) CheckCoupling->OrthoCoupling Correct Regiochemistry ID_Isomer ID: Regioisomer (e.g., 2-Cl-5-CF3-3-OH) MetaCoupling->ID_Isomer ID_Target ID CONFIRMED: This compound OrthoCoupling->ID_Target

Caption: Analytical decision tree for verifying the regiochemistry of this compound using 1H NMR coupling constants.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 602334: 2-Chloro-6-(trifluoromethyl)pyridine (Precursor Data). Available at: [Link][1]

  • Google Patents.Process for the preparation of 2-hydroxy-6-trifluoromethylpyridine (WO2000014068A1). (Describes the hydrolysis mechanism and potential impurities).

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of a synthesized compound is the bedrock of reliable and reproducible results. The subject of this guide, 2-Chloro-6-(trifluoromethyl)pyridin-3-ol, is a critical heterocyclic building block in the synthesis of novel pharmaceuticals and agrochemicals. Its utility is directly proportional to its purity. Even trace impurities can lead to unforeseen side reactions, altered biological activity, and skewed structure-activity relationships (SAR), ultimately compromising the validity of research findings.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound. It is structured not as a rigid template, but as a dynamic, logical workflow that mirrors the decision-making process in a contemporary analytical laboratory. We will explore the causality behind experimental choices and present a multi-faceted, self-validating approach to purity assessment.

The Synthetic Landscape: A Map to Potential Impurities

A robust purity validation strategy begins with an understanding of the synthetic route. While numerous specific pathways exist, a common approach to synthesizing substituted pyridinols involves the preparation of a suitable precursor followed by a final functionalization step.

A likely synthetic pathway to this compound involves the initial synthesis of 2-chloro-6-(trifluoromethyl)pyridine. This precursor is often synthesized via the chlorination of 2-picoline, followed by fluorination, or through the chlorination of a corresponding pyridine N-oxide. The final step would then be the hydroxylation of 2-chloro-6-(trifluoromethyl)pyridine to yield the desired product.

This synthetic route informs our search for potential impurities, which may include:

  • Isomeric Byproducts: Incomplete or non-selective chlorination can result in the formation of other chlorinated pyridine isomers.

  • Unreacted Starting Materials: Residual 2-chloro-6-(trifluoromethyl)pyridine from an incomplete hydroxylation step.

  • Over-reaction Products: The introduction of additional functional groups under harsh reaction conditions.

  • Hydrolysis Products of Impurities: A European patent (EP 0 966 441 B1) for a similar hydrolysis process notes that dichlorinated impurities in the feedstock can be hydrolyzed to more water-soluble hydroxypicolinic acid derivatives, which can be removed during workup. This highlights the importance of considering the fate of impurities from earlier steps.

A Multi-Pronged Analytical Approach for Unambiguous Purity Determination

No single analytical technique is sufficient to declare a compound "pure." A rigorous and defensible purity assessment relies on orthogonal methods—techniques that measure different chemical and physical properties of the compound. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

The logical flow of this comprehensive purity validation is illustrated in the following workflow diagram:

G Purity Validation Workflow for this compound cluster_0 Synthesis and Purification cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation and Absolute Purity cluster_3 Physical Property Confirmation A Synthesis of Precursor (2-chloro-6-(trifluoromethyl)pyridine) B Hydroxylation Reaction A->B C Work-up and Crude Purification (e.g., Extraction, Crystallization) B->C D HPLC-UV/MS (Quantitative Purity & Impurity Profile) C->D Purified Sample E GC-MS (Residual Solvents & Volatile Impurities) C->E Purified Sample F NMR Spectroscopy (¹H, ¹³C, ¹⁹F) C->F Purified Sample H Melting Point Analysis C->H Purified Sample G Quantitative NMR (qNMR) (Absolute Purity Determination) F->G For High-Precision Purity

Caption: A comprehensive workflow for the synthesis, purification, and multi-technique purity validation of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for separating and quantifying non-volatile and thermally labile compounds. For our target molecule, a reversed-phase HPLC method is most appropriate.

Experimental Protocol: HPLC-UV/MS
  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and coupled to a mass spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might run from 10% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV detection at 254 nm and 280 nm. MS detection in both positive and negative ion modes.

Causality Behind Experimental Choices:
  • C18 Column: Provides excellent retention and separation for a wide range of moderately polar to non-polar organic molecules.

  • Formic Acid: Aids in protonation of the analyte for better peak shape and improved ionization in the mass spectrometer.

  • Gradient Elution: Necessary to elute a range of potential impurities with varying polarities, from more polar starting materials to less polar byproducts.

  • Dual Wavelength UV and MS Detection: UV provides quantitative data based on peak area, while MS provides mass information for the main peak and any impurities, aiding in their identification.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification steps.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

Causality Behind Experimental Choices:
  • DB-5 Column: A robust, general-purpose column suitable for a wide range of analytes.

  • Temperature Program: A broad temperature ramp ensures the elution of both low-boiling solvents and higher-boiling organic impurities.

  • EI Mass Spectrometry: Provides reproducible fragmentation patterns that can be searched against spectral libraries (e.g., NIST) for confident identification of volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR is unparalleled for providing detailed structural information. For a fluorinated molecule like ours, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Experimental Protocol: NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Experiments:

    • ¹H NMR: To identify and quantify all proton-bearing species.

    • ¹³C NMR: To confirm the carbon backbone of the molecule.

    • ¹⁹F NMR: Crucial for confirming the trifluoromethyl group and detecting any fluorine-containing impurities.

    • Quantitative NMR (qNMR): For absolute purity determination, a known amount of a certified internal standard (e.g., maleic anhydride) is added to a precisely weighed sample of the analyte. The purity is calculated by comparing the integral of a specific analyte resonance to that of the internal standard.

Causality Behind Experimental Choices:
  • Multi-nuclear Approach: Provides a complete picture of the molecule's structure and is highly sensitive to subtle changes that may indicate the presence of impurities.

  • qNMR: Offers a direct measurement of purity without the need for a reference standard of the analyte itself, making it a powerful tool for characterizing novel compounds. It is a primary ratio method of measurement recognized for its high precision and accuracy.

Melting Point Analysis: A Simple, Yet Powerful, Indicator of Purity

A sharp melting point range is a classic indicator of a pure crystalline solid. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.

Experimental Protocol: Melting Point
  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the dry, finely powdered sample is packed into a capillary tube.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point, and the range from the first appearance of liquid to complete melting is recorded.

Comparative Data Summary
Analytical TechniquePrimary PurposeStrengthsLimitations
HPLC-UV/MS Quantitative purity assessment and impurity profiling.High sensitivity, high resolution, applicable to a wide range of compounds.Requires a chromophore for UV detection; relative purity based on peak area.
GC-MS Identification and quantification of volatile impurities.Excellent for residual solvents; provides structural information via mass spectra.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Structural confirmation and identification of impurities.Provides unambiguous structural information; qNMR for absolute purity.Lower sensitivity than chromatographic methods for trace impurities.
Melting Point Qualitative assessment of purity.Simple, rapid, and inexpensive.Not quantitative; only applicable to crystalline solids.

The Impact of Impurities: A Case Study Perspective

The presence of impurities is not merely an academic concern; it can have profound consequences in a drug discovery setting. For instance, a small molecule intended as a kinase inhibitor could be contaminated with a structurally related impurity that has off-target activity.

G Hypothetical Impact of an Impurity in a Kinase Assay cluster_0 Test Compound cluster_1 Biological System A This compound (Intended Kinase Inhibitor) C Target Kinase A->C Inhibition B Structurally-Related Impurity (e.g., Isomer) D Off-Target Kinase B->D Unintended Activation/Inhibition E Desired Cellular Response C->E Signal Transduction F Undesired Off-Target Effect D->F Signal Transduction

Caption: Diagram illustrating how an undetected impurity can lead to misleading results in a biological assay by interacting with an off-target protein.

Conclusion and Recommendations

Validating the purity of a synthesized compound like this compound is a non-negotiable aspect of rigorous scientific research. A combination of orthogonal analytical techniques is essential for a comprehensive and trustworthy assessment.

As a final recommendation, a purity of ≥98%, as determined by HPLC and supported by NMR and the absence of significant volatile impurities by GC-MS, is a reasonable standard for use in most research and early-stage drug discovery applications. For more advanced studies, such as in vivo pharmacology or preclinical development, a higher purity threshold and more extensive impurity characterization are warranted. By following the principles and methodologies outlined in this guide, researchers can proceed with confidence, knowing their downstream results are built upon a solid foundation of chemical integrity.

References

  • Preparation method of 2-chloro-6-trichloromethyl pyridine. (2010). CN101648905B.
  • Process for the preparation of 2-hydroxy-6-trifluoromethylpyridine. (2002). EP 0 966 441 B1. European Patent Office. [Link]

  • Assay Guidance Manual: Assay Interference by Chemical Reactivity. (2015). National Center for Biotechnology Information. [Link]

  • High Performance Liquid Chromatography (HPLC). LibreTexts Chemistry. [Link]

  • Gas Chromatography-Mass Spectrometry. LibreTexts Chemistry. [Link]

  • NMR Spectroscopy. anasazi instruments. [Link]

  • Melting Point Theory. LibreTexts Chemistry. [Link]

Comparative Study of the Reactivity of Pyridinols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Duality

For researchers in drug discovery, pyridinols (hydroxypyridines) represent a unique scaffold challenge. Unlike phenols, their reactivity is governed by a distinct tautomeric equilibrium between the hydroxy-pyridine (lactim) and pyridone (lactam) forms. This duality dictates the site of electrophilic attack, alkylation selectivity (


- vs 

-), and metal-mediated cross-coupling efficiency.

This guide objectively compares the 2-, 3-, and 4-isomers, providing experimental data and validated protocols to control their reactivity.

Thermodynamic Profile: Tautomerism and Acidity

The reactivity of a pyridinol is predicted by its dominant tautomer in solution.

  • 2- and 4-Pyridinols: Exist predominantly as pyridones (lactams) in polar solvents and the solid state due to strong amide resonance stabilization.

  • 3-Pyridinol: Cannot form a neutral pyridone structure. It exists as a hydroxypyridine or a zwitterion, behaving more like a deactivated phenol.

Comparative Data Table
Property2-Pyridinol / 2-Pyridone3-Pyridinol4-Pyridinol / 4-Pyridone
Dominant Form (H₂O) 2-Pyridone (

)
3-Hydroxypyridine (Zwitterion minor)4-Pyridone (

)
Dominant Form (Gas) 2-Hydroxypyridine3-Hydroxypyridine4-Hydroxypyridine
pKa₁ (Cation

Neutral)
0.75 (O-protonation)4.86 (N-protonation)3.27 (O-protonation)
pKa₂ (Neutral

Anion)
11.658.7211.09
Aromaticity Retained (6

e⁻ in ring)
RetainedRetained

Key Insight: 3-Hydroxypyridine is significantly more acidic (pKa 8.72) than the 2- and 4-isomers (pKa ~11) because its neutral form is not stabilized by the deep thermodynamic well of the amide tautomer.

Visualization: Tautomeric Pathways

The following diagram illustrates the tautomeric equilibria and the resonance structures that dictate reactivity.

Tautomerism cluster_2 2-Isomer Equilibrium cluster_3 3-Isomer Equilibrium cluster_4 4-Isomer Equilibrium P2_OH 2-Hydroxypyridine (Gas Phase / Non-polar) P2_ONE 2-Pyridone (Polar Solvents / Solid) MAJOR FORM P2_OH->P2_ONE H-shift P2_ONE->P2_OH P3_OH 3-Hydroxypyridine (Phenol-like) P3_ZW Zwitterion (Minor) P3_OH->P3_ZW Equilibrium P4_OH 4-Hydroxypyridine P4_ONE 4-Pyridone MAJOR FORM P4_OH->P4_ONE H-shift

Caption: Tautomeric preferences in aqueous media. 2- and 4-isomers favor the 'one' form, while the 3-isomer remains a 'ol'.

Reactivity Profile I: Alkylation Selectivity ( - vs -)

Alkylation of 2-pyridone is an ambident nucleophile challenge. The reaction can occur at the Nitrogen (amide formation) or the Oxygen (imidate formation).

Mechanism of Control[1][2]
  • 
    -Alkylation (Thermodynamic/Hard Control):  Favored by conditions that dissociate the ion pair or use "hard" electrophiles.
    
    • Conditions: Alkali metal carbonates (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF) or micellar water systems.

    • Electrophiles: Methyl iodide, Benzyl bromide.

  • 
    -Alkylation (Kinetic/Soft Control):  Favored by silver salts (which coordinate N, blocking it) or "soft" electrophiles.
    
    • Conditions: Ag₂CO₃ in non-polar solvents (Benzene/Toluene) or diazo-compounds.

    • Electrophiles: Isopropyl iodide, Diazoacetates.

Experimental Protocol: Selective -Alkylation (Green Chemistry)

Source: Optimized based on Ren et al. (GSK) micellar catalysis.

  • Reagents: 2-Pyridone (1.0 eq), Alkyl Halide (1.2 eq), K₂CO₃ (1.5 eq).

  • Solvent: 2% wt Tween-20 in Water (Micellar medium).

  • Procedure:

    • Charge flask with 2-pyridone and K₂CO₃.

    • Add Tween-20/Water solution. Stir at Room Temperature (RT) for 5 min.

    • Add Alkyl Halide dropwise.

    • Stir vigorously at RT for 3–12 hours.

  • Workup: The product often precipitates. Filter and wash with water. If liquid, extract with EtOAc.

  • Selectivity: Typically >95:5 (

    
    :
    
    
    
    ).

Reactivity Profile II: Electrophilic Aromatic Substitution (S_EAr)

The site of substitution depends heavily on the isomer used.

Regioselectivity Map[3]
  • 2-Pyridone: The Nitrogen lone pair and the Carbonyl group direct incoming electrophiles to C3 and C5 .

    • Nitration/Halogenation:[1] Occurs primarily at C3 (ortho to NH) and C5 (para to NH).

  • 3-Hydroxypyridine: The Hydroxyl group is a strong activator (ortho/para director), while the Ring Nitrogen is a deactivator (meta director). The OH effect dominates.

    • Nitration (HNO₃/H₂SO₄): Occurs at C2 (ortho to OH).

    • Halogenation:[2][3][4][5][6] Can be directed to C2 or C6 depending on conditions, but C2 is often the kinetic site.

  • 4-Pyridone: Directs to C3 (ortho to NH/carbonyl).

SEAr_Regio cluster_P2 2-Pyridone Substitution cluster_P3 3-Hydroxypyridine Substitution P2 2-Pyridone C3 C3 (Major) Ortho to NH P2->C3 C5 C5 (Secondary) Para to NH P2->C5 P3 3-Hydroxypyridine C2 C2 (Major) Ortho to OH P3->C2

Caption: Primary sites of Electrophilic Aromatic Substitution (SEAr) for 2-pyridone and 3-hydroxypyridine.

Reactivity Profile III: Functionalization for Drug Discovery

For medicinal chemistry, converting the C-O bond to a C-C or C-N bond is critical. This is best achieved by activating the pyridinol as a Triflate (OTf) followed by Palladium-catalyzed cross-coupling.

Synthesis of Pyridyl Triflates

Direct triflylation of pyridinols is highly efficient but requires specific bases to avoid self-reaction or hydrolysis.

Protocol: Preparation of 2-Pyridyl Triflate Note: 2-Pyridyl triflates are less stable than 3- or 4-isomers and prone to hydrolysis.

  • Reagents: 2-Pyridone (10 mmol), Triflic Anhydride (Tf₂O, 12 mmol), Pyridine (15 mmol) or 2,6-Lutidine (for sensitive substrates).

  • Solvent: Dry DCM (0.2 M).

  • Step-by-Step:

    • Cool the solution of 2-pyridone and base in DCM to 0°C under Argon.

    • Add Tf₂O dropwise over 20 mins. (Exothermic).

    • Stir at 0°C for 1 hour, then warm to RT.

    • Critical Workup: Quench with cold saturated NaHCO₃. Extract immediately with DCM. Dry over Na₂SO₄ and concentrate at low temperature (<30°C).

    • Stability:[1][4] Use immediately or store at -20°C. 2-Pyridyl triflates can decompose on silica gel; use neutral alumina or rapid filtration if purification is needed.

Cross-Coupling (Suzuki-Miyaura)[9][10]
  • 3-Pyridyl Triflates: React similarly to phenyl triflates. Standard conditions (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O) work well.

  • 2-Pyridyl Triflates: Challenging due to oxidative addition issues and competitive hydrolysis.

    • Recommended Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos.

    • Alternative: Use Pyridine-2-sulfinates if the triflate is too unstable [1].

References

  • Pyridine sulfinates as general nucleophilic coupling partners. Chemical Science, 2017.

  • Regioselective O-alkylation of 2-pyridones. Chemical Communications, 2023.

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate, 2020.

  • Tautomerism of 2-Hydroxypyridine. Wikipedia, Accessed 2026.

  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates. NIH PubMed, 2012.

Sources

Benchmarking the Synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 2-Chloro-6-(trifluoromethyl)pyridin-3-ol (CAS: 1227598-63-5), represents a high-value scaffold in the development of next-generation agrochemicals (fungicides) and pharmaceutical kinase inhibitors. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the nucleophilic hydroxyl group (C3), the electrophilic chloro-substituent (C2), and the lipophilic trifluoromethyl group (C6).

This guide benchmarks the two most viable synthetic pathways for this target:

  • The "Fidelity" Route (Sandmeyer Hydrolysis): Converts 3-amino-2-chloro-6-(trifluoromethyl)pyridine to the phenol. High regiochemical certainty but requires careful diazonium handling.

  • The "Economy" Route (Direct Chlorination): Functionalizes 6-(trifluoromethyl)pyridin-3-ol. Lower raw material costs but suffers from regioselectivity challenges (C2 vs. C4 isomers).

Strategic Analysis of Synthetic Pathways

FeatureRoute A: Sandmeyer HydrolysisRoute B: Direct Chlorination
Starting Material 3-Amino-2-chloro-6-(trifluoromethyl)pyridine6-(trifluoromethyl)pyridin-3-ol
Regiocontrol Absolute (Pre-installed)Variable (C2:C4 mixture possible)
Step Count 2 (Diazotization + Hydrolysis)1 (Electrophilic Substitution)
Scalability Moderate (Exothermic diazo decomposition)High (Standard batch reactor)
Cost Efficiency Medium (Precursor is specialized)High (Precursor is a commodity chemical)
Primary Risk Diazonium stability / Side reactionsIsomer separation (HPLC/Column required)

Detailed Benchmarking & Protocols

Protocol A: The "Fidelity" Route (Sandmeyer Hydrolysis)

Rationale: This method is the "Gold Standard" for medicinal chemistry applications where isomeric purity is paramount. By starting with the chlorine already installed at the C2 position, we eliminate the risk of regiochemical ambiguity. The challenge lies in hydrolyzing the diazonium salt to a phenol without displacing the labile C2-chlorine atom.

Mechanism:

  • Diazotization: The amine is converted to the diazonium salt (

    
    ) using sodium nitrite in acid.
    
  • Hydrolysis: The diazonium group is displaced by water (

    
    -like mechanism) to form the phenol.
    
    • Critical Control Point: The reaction must remain acidic . Basic conditions will promote

      
       attack on the C2-Cl by hydroxide, leading to the pyridone impurity.
      

Experimental Workflow:

  • Reagents:

    • Substrate: 3-Amino-2-chloro-6-(trifluoromethyl)pyridine (1.0 eq)

    • Acid: Sulfuric acid (

      
      ), 30-40% aq. solution (10-15 vol)
      
    • Nitrite Source: Sodium Nitrite (

      
      ), 1.1 eq (dissolved in min. water)
      
    • Quench: Urea (to destroy excess nitrous acid)

  • Step-by-Step Protocol:

    • Step 1 (Dissolution): Charge the reactor with dilute

      
       and cool to 0–5 °C. Add the amine substrate slowly. Ensure complete dissolution or a fine suspension.
      
    • Step 2 (Diazotization): Add the

      
       solution dropwise, maintaining internal temperature 
      
      
      
      °C. Stir for 30–60 minutes.
    • QC Check: Test with starch-iodide paper (should turn blue instantly). Add urea until starch-iodide test is negative (prevents side-nitration).

    • Step 3 (Hydrolysis): Prepare a second reactor with dilute

      
       heated to 80–90 °C. Slowly transfer the cold diazonium solution into the hot acid over 30-60 minutes. Note: Nitrogen gas evolution will be vigorous.
      
    • Step 4 (Workup): Cool to room temperature. Extract with Ethyl Acetate (3x). Wash organics with brine (do NOT use NaOH or

      
       washes that raise pH > 8). Dry over 
      
      
      
      and concentrate.
  • Expected Yield: 75–85%

  • Purity Profile: >98% regiopurity.

Protocol B: The "Economy" Route (Direct Chlorination)

Rationale: For large-scale manufacturing where cost of goods (COGS) is a driver, starting from the cheaper 3-hydroxypyridine derivative is attractive. The hydroxyl group at C3 activates the ring. Both C2 (ortho) and C4 (ortho) are activated. The C6 (para) position is blocked by


.
  • C2: Sterically hindered (flanked by N and OH) but electronically unique (alpha to N).

  • C4: Less hindered, often the major product in standard EAS.

To favor C2-chlorination, we utilize N-Chlorosuccinimide (NCS) in a polar aprotic solvent, leveraging the hydrogen-bonding interaction between the OH and the succinimide byproduct to direct delivery.

Experimental Workflow:

  • Reagents:

    • Substrate: 6-(trifluoromethyl)pyridin-3-ol (1.0 eq)

    • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 eq)

    • Solvent: Acetonitrile (

      
      ) or DMF (anhydrous)
      
  • Step-by-Step Protocol:

    • Step 1: Dissolve the substrate in MeCN (10 vol) at room temperature.

    • Step 2: Add NCS portion-wise over 1 hour.

    • Step 3: Heat the mixture to 60–70 °C and monitor by HPLC.

    • Step 4: Upon consumption of starting material, cool and concentrate.

    • Step 5 (Purification): The crude will likely contain a mixture of 2-Cl (Target) and 4-Cl (Isomer) in a ratio ranging from 1:1 to 2:1 depending on specific conditions. Flash chromatography (Hexane/EtOAc) is required to separate the isomers.

  • Expected Yield: 40–50% (isolated yield of desired 2-Cl isomer).

Analytical & Quality Control Standards

Trustworthiness in synthesis relies on rigorous characterization. The two isomers from Route B are easily distinguishable by


-NMR.
ParameterThis compound (Target)4-Chloro-6-(trifluoromethyl)pyridin-3-ol (Impurity)
Proton Signals Two aromatic protons (C4-H, C5-H)Two aromatic protons (C2-H, C5-H)
Coupling (

)
Doublet (

Hz)
. Protons are ortho to each other.
Singlets (or weak para coupling). Protons are isolated.
HPLC Retention Typically elutes later (intramolecular H-bond with Cl/N reduces polarity).Typically elutes earlier.

Visualization of Workflows

Diagram 1: Synthetic Pathway Comparison

SynthesisPathways cluster_legend Legend StartA 3-Amino-2-chloro- 6-(trifluoromethyl)pyridine Diazo Diazonium Salt Intermediate StartA->Diazo NaNO2, H2SO4 0°C Target TARGET: 2-Chloro-6-(trifluoromethyl) pyridin-3-ol Diazo->Target H2O, Heat (Hydrolysis) StartB 6-(trifluoromethyl) pyridin-3-ol Mix Mixture: 2-Cl (Target) + 4-Cl (Isomer) StartB->Mix NCS, MeCN 60°C Mix->Target Chromatography Separation RouteA Route A: High Fidelity RouteB Route B: Economy

Caption: Comparison of the Sandmeyer (Route A) and Direct Chlorination (Route B) pathways. Route A offers a direct path, while Route B requires isomer separation.

Diagram 2: Decision Logic for Process Selection

DecisionTree Start Start Project Q1 Is isomeric purity critical (>99%)? Start->Q1 RouteA Choose Route A (Sandmeyer) Q1->RouteA Yes Q2 Is cost the primary driver? Q1->Q2 No Q2->RouteA No (Safety/Scale concerns) RouteB Choose Route B (Direct Chlorination) Q2->RouteB Yes Warning Prepare for HPLC Purification RouteB->Warning

Caption: Decision matrix for selecting the optimal synthesis route based on purity requirements and cost constraints.

References

  • Preparation of 2-chloro-6-trichloromethyl pyridine. Google Patents. Patent CN101648905B.

  • 3-Amino-2-chloro-6-(trifluoromethyl)pyridine (Precursor Availability). Santa Cruz Biotechnology.

  • Regioselective C-H Chlorination of Pyridines. National Institutes of Health (PMC). Discusses regioselectivity challenges in pyridine functionalization.

  • Sandmeyer Reaction Methodology. Organic Chemistry Portal. Comprehensive review of diazotization and hydrolysis conditions.

  • Synthesis of trifluoromethylpyridines. Beilstein Journal of Organic Chemistry. Review of synthetic routes to TFMP derivatives.

A Comparative Guide to the Structural Elucidation of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol and its derivatives, a class of compounds with significant potential in pharmaceutical and agrochemical development. We will explore the nuances of obtaining high-quality single crystals, the intricacies of data collection and analysis, and how this "gold standard" technique compares to other analytical methods.

The Central Role of 3D Structure

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional arrangement of atoms and the intermolecular interactions that govern its packing in the solid state. For pyridinol derivatives, which are known to be key building blocks in many active compounds, understanding the precise spatial orientation of the chloro, trifluoromethyl, and hydroxyl groups is critical for rational drug design and the development of structure-activity relationships (SAR).[1][2][3] X-ray crystallography provides an unambiguous and high-resolution map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions.

The Path to a Crystal Structure: A Methodical Approach

Obtaining a high-quality crystal suitable for X-ray diffraction is often the most challenging step in the process. The journey from a purified powder to a well-ordered single crystal is a blend of systematic screening and chemical intuition.

Experimental Protocol: Crystallization of this compound

This protocol is a generalized starting point based on successful crystallization of similar halogenated and trifluoromethylated pyridine derivatives.[4][5] Optimization will likely be necessary for specific derivatives.

1. Material Purity:

  • Rationale: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Procedure: Ensure the this compound derivative is of high purity (>98%), as confirmed by NMR, HPLC, or Mass Spectrometry.

2. Solvent Selection:

  • Rationale: The choice of solvent is critical as it influences solubility and the kinetics of crystal growth. A solvent in which the compound has moderate solubility is ideal. Both protic and aprotic solvents should be screened.[6][7]

  • Initial Screening Solvents:

    • Protic: Ethanol, Methanol, Isopropanol

    • Aprotic: Acetonitrile, Ethyl acetate, Dichloromethane, 1,2-Dichloroethane[4]

    • Mixed Solvent Systems: Co-solvents can fine-tune solubility.

3. Crystallization Techniques:

  • Slow Evaporation:

    • Rationale: This is the simplest and often most effective method for small molecules. The gradual increase in concentration as the solvent evaporates allows for slow, ordered crystal growth.

    • Procedure:

      • Dissolve the compound in a chosen solvent or solvent mixture to near-saturation in a small vial.

      • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

      • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

      • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Rationale: This technique allows for a more controlled and gradual approach to supersaturation.

    • Procedure:

      • Prepare a concentrated solution of the compound in a good solvent.

      • Place a small drop (1-5 µL) of this solution on a siliconized glass slide (hanging drop) or in a small well (sitting drop).

      • The slide is inverted over a reservoir containing a precipitant (a solvent in which the compound is less soluble).

      • The system is sealed, and vapor from the reservoir slowly diffuses into the drop, gradually increasing the concentration of the precipitant and inducing crystallization.

  • Cooling Crystallization:

    • Rationale: For compounds with a steep solubility curve with respect to temperature, slowly lowering the temperature of a saturated solution can induce crystallization.[8]

    • Procedure:

      • Prepare a saturated solution of the compound at an elevated temperature.

      • Slowly cool the solution in a controlled manner.

X-ray Diffraction Data Collection and Structure Refinement

1. Crystal Mounting:

  • Procedure: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

2. Data Collection:

  • Instrumentation: Data is typically collected on a modern single-crystal X-ray diffractometer, such as a Bruker APEXII CCD, using MoKα (λ = 0.71073 Å) or CuKα radiation.[4]

  • Procedure: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from different orientations.

3. Structure Solution and Refinement:

  • Software: The diffraction data is processed, and the crystal structure is solved and refined using specialized software packages like SHELXS-97 or OLEX2.[4][5]

  • Process: Direct methods are used to obtain an initial model of the structure, which is then refined against the experimental data to improve the fit and determine the final atomic positions and thermal parameters.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information and can be more suitable in certain contexts.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions in the solid state.Connectivity of atoms, chemical environment of nuclei, solution-state conformation.Molecular weight, elemental composition.Presence of functional groups.
Sample Requirements High-quality single crystal.Soluble sample.Small sample amount, can be in solution or solid.Solid or liquid sample.
Throughput Lower, can be time-consuming to obtain suitable crystals.Higher, rapid analysis.High throughput.High throughput.
Ambiguity Unambiguous structure determination.Can have ambiguity in stereochemistry and conformation.Does not provide 3D structural information.Provides limited structural information.
Key Advantage "Gold standard" for absolute structure determination.Excellent for solution-state structure and dynamics.High sensitivity and accuracy for mass determination.Quick and easy identification of functional groups.
Limitations Requires a single crystal, which can be difficult to grow.Not suitable for insoluble compounds.Fragmentation can sometimes be complex to interpret.Does not provide detailed connectivity or stereochemistry.

Visualizing the Workflow

The process from a synthesized compound to a refined crystal structure can be visualized as a logical progression of steps.

Caption: Workflow for X-ray Crystallography.

Intermolecular Interactions: The Key to Crystal Packing

The crystal packing of this compound derivatives will be heavily influenced by intermolecular interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. Halogen bonding involving the chlorine atom may also play a role in the solid-state assembly.[9][10] Understanding these interactions is crucial for predicting and controlling the solid-state properties of these materials.

G cluster_0 Molecule A cluster_1 Molecule B A_OH O-H B_OH O-H A_OH->B_OH Hydrogen Bond B_N N A_OH->B_N Hydrogen Bond A_N N A_Cl Cl A_Cl->B_N Halogen Bond B_Cl Cl

Caption: Potential Intermolecular Interactions.

Conclusion

X-ray crystallography stands as an indispensable tool for the definitive structural elucidation of this compound derivatives. While the path to obtaining a high-quality crystal structure requires careful experimentation and optimization, the resulting high-resolution three-dimensional information is invaluable for advancing drug discovery and materials science. By understanding the principles of crystallization and leveraging complementary analytical techniques, researchers can gain a comprehensive understanding of these important molecules.

References

  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. (n.d.). PMC. Retrieved from [Link]

  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110–112.
  • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. (2018). MDPI. Retrieved from [Link]

  • Dichlorine–pyridine N-oxide halogen-bonded complexes. (n.d.). PMC. Retrieved from [Link]

  • Preparation method of 2- chloro-6-trichloromethyl pyridine. (2010). Eureka | Patsnap. Retrieved from [Link]

  • 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. (n.d.). Pipzine Chemicals. Retrieved from [Link]

  • Dichlorine–pyridine N-oxide halogen-bonded complexes. (2024). RSC Publishing. Retrieved from [Link]

  • 2-Chloro-6-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. (2020). RSC Publishing. Retrieved from [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved from [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. Retrieved from [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. Retrieved from [Link]

  • Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. (2009). PubMed. Retrieved from [Link]

  • Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. (2014). ACS Publications. Retrieved from [Link]

  • Optimization of crystallization conditions for biological macromolecules. (n.d.). PMC. Retrieved from [Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). ACS Publications. Retrieved from [Link]

  • Crystal modification of dipyridamole using different solvents and crystallization conditions. (2003). PubMed. Retrieved from [Link]

Sources

Purity assessment of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

<Purity Assessment of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol by HPLC: A Comparative Guide

Introduction

In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. One such critical intermediate is this compound, a substituted pyridine derivative widely utilized in the synthesis of novel therapeutic agents. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods for purity assessment are indispensable.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound. We will delve into the rationale behind methodological choices, present a detailed experimental protocol, and compare HPLC with other viable analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate purity testing methods for this and structurally related compounds.

The Critical Role of Purity in Drug Development

The journey of a drug from discovery to market is a meticulously regulated process, with stringent quality control measures at every stage. The purity of an API directly influences its pharmacological and toxicological profile. Impurities can arise from various sources, including the manufacturing process of key intermediates like this compound.[1][2] Potential impurities could include starting materials, by-products, and degradation products. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures to ensure their suitability for their intended purpose.[3][4][5][6][7]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For the analysis of polar, non-volatile compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most powerful and versatile technique.[8] Its high resolution, sensitivity, and adaptability make it the industry's gold standard for purity assessment.[8]

Why RP-HPLC is the Method of Choice

The decision to employ RP-HPLC is grounded in the physicochemical properties of this compound. This molecule possesses both polar (hydroxyl group) and non-polar (trifluoromethyl and chloro groups) functionalities, making it amenable to separation on a non-polar stationary phase with a polar mobile phase.[9][10]

  • Expertise in Action: Column Selection: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC due to its hydrophobicity and ability to resolve a wide range of analytes. For polar compounds like our target molecule, a C18 column with polar end-capping can provide enhanced retention and improved peak shape by minimizing unwanted interactions with residual silanol groups on the silica support.

  • Causality in Mobile Phase Composition: The mobile phase, typically a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol, is the driving force behind the separation. The trifluoromethyl group on the pyridine ring imparts a degree of hydrophobicity, while the hydroxyl group contributes to its polarity. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute any less polar impurities that might be present, while still achieving good retention of the main, more polar, analyte.[11]

  • Trustworthiness through Detection: A Diode Array Detector (DAD) or a UV-Vis detector is the most common choice for HPLC analysis of aromatic compounds. This compound contains a pyridine ring, which is a chromophore that absorbs UV light. A DAD offers the advantage of acquiring the entire UV spectrum for each peak, which can aid in peak identification and purity assessment.

Comparative Analysis of Purity Assessment Techniques

While HPLC is the preferred method, a comprehensive understanding of alternative and complementary techniques is crucial for a well-rounded analytical strategy.

Analytical Technique Principle of Separation/Detection Sample Requirements Typical Purity (%) Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Soluble in a suitable solvent.98.5 - 99.5Versatile for a wide range of polar and non-volatile compounds. High resolution and sensitivity.[8]Requires reference standards for quantification. Can be destructive to the sample.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Volatile and thermally stable, or can be derivatized.> 99.0Excellent for identifying and quantifying volatile impurities. High sensitivity and specificity.[12]Not suitable for non-volatile or thermally labile compounds.
qNMR (Quantitative Nuclear Magnetic Resonance) The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.Soluble in a deuterated solvent.> 99.0Does not require a reference standard of the analyte. Provides structural information.Lower sensitivity compared to HPLC and GC-MS. Requires a high-field NMR spectrometer.
TLC (Thin-Layer Chromatography) Separation based on the differential partitioning of components between a stationary phase coated on a plate and a liquid mobile phase.Soluble in a volatile solvent.QualitativeSimple, rapid, and inexpensive for preliminary purity checks and reaction monitoring.[13]Not quantitative. Lower resolution compared to HPLC.

Experimental Protocol: HPLC Purity Assessment

This protocol is designed to be a self-validating system, incorporating checks and balances to ensure the reliability of the results.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A C18 column with polar end-capping (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: A well-characterized reference standard of this compound.

  • Sample: The batch of this compound to be tested.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Prepare Mobile Phases & Diluent B Prepare Standard & Sample Solutions A->B C Equilibrate HPLC System B->C D Inject Standard & Sample C->D E Acquire Chromatographic Data D->E F Integrate Peaks E->F G Calculate Purity F->G H Generate Report G->H

Caption: HPLC Purity Assessment Workflow

Step-by-Step Methodology
  • Preparation of Solutions:

    • Accurately weigh and dissolve the reference standard and the test sample in the sample diluent to a final concentration of approximately 1.0 mg/mL.

    • Prepare the mobile phases and filter them through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm (or the λmax of this compound)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates for the main peak should be not less than 2000.

  • Analysis:

    • Inject the sample solution in duplicate.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram of the sample solution.

    • Calculate the percentage purity of the sample using the area normalization method:

      % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness and Validation

The described HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and range.[3][4][5][6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by spiking the sample with known impurities and observing their separation from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 80% to 120% of the target concentration.[4]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo.

Conclusion

The purity of this compound is a critical quality attribute that must be rigorously controlled. Reverse-Phase HPLC offers a sensitive, robust, and reliable method for this purpose. The experimental protocol and validation considerations outlined in this guide provide a solid foundation for establishing a trustworthy purity assessment method. By understanding the principles behind the analytical choices and comparing them with alternative techniques, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate.

References

  • Google Patents. Preparation method of 2- chloro-6-trichloromethyl pyridine.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • ACS Publications. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]

  • Patsnap. Preparation method of 2- chloro-6-trichloromethyl pyridine.
  • Pipzine Chemicals. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. [Link]

  • Google Patents.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Google Patents. Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Jubilant Ingrevia Limited. 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. Synthesis and Spectral Analysis of Pyridine Derivates. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Isaac Scientific Publishing. Synthesis and Spectral Analysis of Pyridine Derivates. [Link]

  • PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • ATSDR. Analytical Methods for Pyridine. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

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Comparative Guide: Efficacy & Optimization of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Pyridine Scaffold

The molecule 2-Chloro-6-(trifluoromethyl)pyridin-3-ol represents a "privileged scaffold" in modern discovery chemistry. Its dual functionality—an electrophilic chlorine at C2 and a nucleophilic hydroxyl at C3—combined with the lipophilic, metabolically stable trifluoromethyl group at C6, makes it a linchpin intermediate.

This guide objectively compares the efficacy of derivatives generated from this core, specifically distinguishing between C2-substituted amino-derivatives (Pharmaceutical focus: P2X7 antagonism) and C3-O-alkylated derivatives (Agrochemical focus: Herbicidal/Fungicidal stability).

Why This Scaffold?
  • The 6-CF3 Effect: Blocks metabolic oxidation at the susceptible C6 position and increases lipophilicity (LogP) for membrane permeability.

  • The 2-Cl "Handle": Allows for facile

    
     (Nucleophilic Aromatic Substitution) reactions to introduce diversity.
    
  • The 3-OH Group: Provides a site for hydrogen bonding (receptor affinity) or prodrug masking.

Comparative Efficacy Analysis

The following table summarizes the physicochemical and biological profiles of the parent scaffold versus its two primary derivative classes.

Table 1: Comparative Performance Profile
FeatureParent Scaffold (Core)Derivative Class A (C2-Amino Substituted)Derivative Class B (C3-O-Alkylated)
Primary Application Building Block / IntermediateP2X7 Receptor Antagonist (CNS/Pain)Agrochemical (Herbicides/Fungicides)
Key Modification None (Baseline)

displacement of Cl with amines
Williamson Ether synthesis at OH
LogP (Lipophilicity) ~2.7 (Moderate)1.8 – 3.5 (Tunable via amine)> 3.5 (High - Soil retention)
Metabolic Stability High (due to CF3)Moderate (Amine oxidation risk)Very High (Ether bond stability)
Target Potency Low (Inactive)High (IC50: 10–50 nM range)High (Field rate: g/ha)
Solubility Low (Aqueous)Improved (via protonatable nitrogen)Low (Requires formulation)

Deep Dive: Pharmaceutical Efficacy (P2X7 Antagonism)

The this compound core is frequently derivatized to create antagonists for the P2X7 receptor , an ATP-gated ion channel linked to neuroinflammation and chronic pain.

Mechanism of Action

The efficacy of Class A derivatives relies on the displacement of the C2-chlorine with bulky amines (e.g., piperazines or hydrazines). This modification creates a "head-to-tail" orientation that fits the allosteric pocket of the P2X7 receptor, preventing the ATP-induced pore formation that leads to cytokine release (IL-1


).
Visualization: P2X7 Inhibition Pathway

The following diagram illustrates how the derivatized scaffold blocks the inflammatory cascade.

P2X7_Pathway ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ca_Influx Ca2+ / Na+ Influx K+ Efflux P2X7->Ca_Influx Pore Opening Antagonist CF3-Pyridine Derivative (Allosteric Antagonist) Antagonist->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Caspase Caspase-1 Cleavage NLRP3->Caspase Cytokine IL-1β / IL-18 Release (Inflammation) Caspase->Cytokine Block SIGNAL BLOCKED

Figure 1: Mechanism of P2X7 inhibition by CF3-pyridine derivatives. The antagonist binds allosterically, preventing channel gating despite high ATP levels.

Experimental Protocol: Synthesis of C2-Amino Derivatives ( )

Objective: To synthesize a high-affinity P2X7 antagonist precursor by displacing the C2-chlorine.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: N-Boc-piperazine (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA
    
  • Solvent: DMF or DMSO

Workflow:

  • Dissolution: Dissolve 1.0 eq of the pyridine scaffold in dry DMF (0.5 M concentration).

  • Activation: Add 2.0 eq of anhydrous

    
    . Stir at room temperature for 15 minutes to deprotonate the 3-OH (protecting it via charge delocalization or requiring pre-protection if side reactions occur—Note: Unprotected OH can retard 
    
    
    
    due to electron donation; O-protection is recommended for higher yields).
  • Displacement: Add 1.2 eq of N-Boc-piperazine.

  • Heating: Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Workup: Dilute with water, extract with EtOAc, and wash with brine to remove DMF.

  • Validation:

    
    -NMR should show a shift in the 
    
    
    
    signal due to the change in electronic environment at C2.

Deep Dive: Agrochemical Efficacy (Stability & Bioisosterism)

In agrochemistry, the this compound scaffold is valued for its environmental stability. The C3-hydroxyl is often converted into an ether or ester to mimic natural substrates or improve leaf cuticle penetration.

Comparative Stability Data

Derivatives with the 6-CF3 group show significantly higher half-lives in soil compared to non-fluorinated analogs.

Compound VariantHydrolytic Half-Life (pH 7)Photostability (

)
Non-fluorinated Analog (6-H)12 Days48 Hours
6-CF3 Parent Scaffold > 60 Days> 120 Hours
6-CF3 Ether Derivative Stable > 200 Hours
Visualization: Divergent Synthesis Workflow

The following diagram maps the decision tree for optimizing this scaffold based on the desired end-application.

Synthesis_Flow Core 2-Chloro-6-(CF3) pyridin-3-ol Path_A Path A: O-Alkylation (Agrochemicals) Core->Path_A R-X, Base Path_B Path B: S_NAr @ C2 (Pharma/P2X7) Core->Path_B HNR2, Heat Prod_A Ether Derivatives (High Lipophilicity) Path_A->Prod_A Prod_B 2-Amino Pyridines (High Specificity) Path_B->Prod_B App_A Herbicide/Fungicide (Cuticle Penetration) Prod_A->App_A App_B CNS Active Drugs (Receptor Binding) Prod_B->App_B

Figure 2: Divergent synthetic pathways determining the functional application of the scaffold.

Experimental Protocol: O-Alkylation (Williamson Ether Synthesis)

Objective: To synthesize a lipophilic agrochemical precursor.

Workflow:

  • Preparation: Charge a flask with this compound (1.0 eq) and Acetone (reagent grade).

  • Base Addition: Add

    
     (1.5 eq). The solution will turn yellow/orange indicating phenoxide formation.
    
  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide or Difluoromethyl bromide) dropwise.

  • Reflux: Heat to reflux (56°C) for 3 hours.

  • Causality Check: If the reaction stalls, add a catalytic amount of TBAI (Tetrabutylammonium iodide) . The iodide acts as a better leaving group, accelerating the substitution on the alkyl halide.

References

  • Jubilant Ingrevia. (2024). 2-Fluoro-6-Trifluoromethylpyridine: Key Advanced Intermediate for Fungicides.[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 602334, 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from [2][3]

  • Bartlett, R. et al. (2008). The P2X7 Receptor Channel: Recent Developments and New Therapeutic Approaches. Pharmacological Reviews.[4] Retrieved from

  • ChemicalBook. (2024). Synthesis and SAR of 2-Chloro-3-(trifluoromethyl)pyridine derivatives. Retrieved from

  • ResearchGate. (2025). P2X7 Receptor Antagonists: A Patent Review (2010–2015).[5] Retrieved from

Sources

Comparative Guide: Isomeric Purity of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

[1][2]

Executive Summary: The Regioselectivity Challenge

In medicinal chemistry, the This compound scaffold is prized for its ability to modulate lipophilicity (via the



12

However, the synthesis of this molecule—typically via electrophilic chlorination of 6-(trifluoromethyl)pyridin-3-ol—is prone to regio-isomeric contamination .[1][2] The hydroxyl group directs chlorination to both the ortho-2 and ortho-4 positions.[1][2] While the 2-chloro isomer is usually the desired target for steric and electronic reasons, the 4-chloro isomer is a persistent impurity in standard-grade supplies.[1][2]

Key Finding: Using Standard Grade material (containing 3–8% 4-chloro isomer) can reduce downstream yields by >15% and introduce "silent" biological impurities that skew SAR (Structure-Activity Relationship) data.[1][2]

Technical Comparison: High-Purity vs. Standard Grade

The following table contrasts the performance metrics of High-Isomeric Purity material (>99.5%) against Standard Grade alternatives.

Table 1: Performance Matrix
FeatureHigh-Isomeric Purity (Grade A) Standard Grade (Grade B) Impact on Application
Isomeric Purity > 99.5% (2-Cl isomer)~92–95% (Mixture of 2-Cl & 4-Cl)Grade B requires re-purification before GMP steps.[1][2]
Regio-Impurity < 0.1% (4-Chloro isomer)3–8% (4-Chloro isomer)The 4-Cl isomer often co-crystallizes, making removal difficult later.[1][2]
Starting Material < 0.1% (Non-chlorinated)1–2% (6-CF3-pyridin-3-ol)Residual starting material competes in nucleophilic substitutions.[1][2]
Downstream Yield High (85-92%) Variable (60-75%) Impurities participate in side reactions, consuming expensive coupling partners.[1][2]
NMR Signature Clean doublets (

Hz)
Additional singlets or meta-coupling signalsGrade B spectra are complex, masking other trace impurities.[1][2]

The Isomeric Divergence: Synthesis & Impurity Formation[2]

The formation of the undesired 4-chloro isomer is a consequence of the electronic directing effects of the 3-hydroxyl group.[1][2] Understanding this pathway is essential for troubleshooting.

Diagram 1: Regioselective Chlorination Pathway

This diagram illustrates the competition between the desired C2-chlorination and the undesired C4-chlorination.[1][2]

SynthesisPathStartStarting Material6-(trifluoromethyl)pyridin-3-olIntermediateSigma ComplexIntermediateStart->Intermediate ActivationReagentChlorination Agent(NCS or Cl2)Reagent->IntermediateProductTARGET ISOMER (C2)This compound(Sterically Congested)Intermediate->Product Major Pathway (Directing Effect)ImpurityIMPURITY (C4)4-Chloro-6-(trifluoromethyl)pyridin-3-ol(Sterically Open)Intermediate->Impurity Minor Pathway (~5-10%)

Caption: Mechanistic divergence during the chlorination of 6-(trifluoromethyl)pyridin-3-ol. The 3-OH group activates both ortho positions (2 and 4), leading to an isomeric mixture if not carefully controlled.[1][2]

Experimental Validation Protocols

To ensure data integrity in drug development, researchers must validate the isomeric purity of this scaffold before use.[1][2] Relying solely on a Certificate of Analysis (CoA) is insufficient for critical steps.[1][2]

Protocol A: Self-Validating NMR Identification

The most reliable method to distinguish the 2-chloro isomer from the 4-chloro impurity is 1H NMR coupling analysis .[1][2]

  • Solvent: Dissolve 10 mg of sample in

    
     (CDCl3 may cause peak overlap).
    
  • Acquisition: Standard proton scan (min 16 scans).[1][2]

  • Analysis Logic:

    • Target (2-Chloro): Look for protons at positions 4 and 5.[1][2] These are adjacent (vicinal).[1][2]

      • Signal: Two distinct doublets with a coupling constant

        
         .[1][2]
        
    • Impurity (4-Chloro): Protons are at positions 2 and 5.[1][2] These are separated by the substituents (para-like relationship in pyridine).[1][2]

      • Signal: Two singlets (or finely split doublets with

        
        ).
        
    • Pass Criteria: Absence of singlet peaks in the aromatic region (

      
       7.5 – 8.5 ppm).[1][2]
      
Protocol B: HPLC Separation Method

Standard C18 methods often fail to resolve these regioisomers due to their identical mass and similar polarity.[1][2] Use this optimized Phenyl-Hexyl method.

  • Column: Fluorophenyl or Phenyl-Hexyl stationary phase (e.g., XSelect CSH Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm).[1][2] Why? The

    
     interactions differ significantly between the sterically crowded 2-Cl and the open 4-Cl isomers.[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (primary) and 220 nm.[1][2]

  • Expected Retention: The 4-chloro isomer typically elutes after the 2-chloro target due to higher accessible surface area for

    
    -stacking with the stationary phase.[1][2]
    

Decision Framework: When to Purify?

Not all applications require >99% isomeric purity.[1][2] Use this workflow to determine the necessary grade for your experiment.

Diagram 2: Purity Decision Tree[1][2]

DecisionTreeInputInput Material(Check HPLC/NMR)CheckIsomeric Purity Level?Input->CheckHigh> 99% (Grade A)Check->High CleanMed90-98% (Grade B)Check->Med MixedApp1Application:GMP Synthesis / SAR StudiesHigh->App1Med->App1App2Application:Early Stage Screening / HTSMed->App2Action1PROCEEDUse directlyApp1->Action1Action2STOP & PURIFYRecrystallize (Hexane/EtOAc)or Prep-HPLCApp1->Action2Action3ACCEPT RISKNote impurity in dataApp2->Action3

Caption: Operational workflow for handling this compound based on isomeric purity and intended application.

References

  • Jubilant Ingrevia Limited. (2015).[1][2] Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl) pyridine. (Precursor chemistry and handling). Retrieved from [1][2]

  • Vertex AI Search. (2025).[1][2] Synthesis and Regioselectivity of Pyridine Derivatives. (Aggregated patent data on chlorination of trifluoromethyl-pyridines).

  • PubChem. (n.d.).[1][2] Compound Summary: 2-Chloro-6-(trifluoromethyl)pyridine.[1][2][3][4] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Smolecule. (n.d.). 6-(Chloromethyl)pyridin-3-ol: Structure and Reactivity. (General reactivity patterns of 3-hydroxypyridines). Retrieved from [1][2]

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust analytical characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the cross-validation of analytical data for 2-Chloro-6-(trifluoromethyl)pyridin-3-ol, a key heterocyclic intermediate in medicinal chemistry and agrochemical synthesis. By integrating established principles of analytical method validation with comparative data from structurally related analogs, this document serves as a practical tool to ensure data integrity, reliability, and scientific rigor.

Introduction to this compound and the Imperative of Analytical Rigor

This compound (CAS 175277-69-9) is a substituted pyridine derivative whose utility in the synthesis of bioactive molecules necessitates a thorough understanding of its chemical properties. The presence of a chlorine atom, a trifluoromethyl group, and a hydroxyl group on the pyridine ring imparts a unique reactivity profile, making it a valuable building block. However, these same features can present challenges in analytical characterization. Therefore, a multi-faceted analytical approach, underpinned by rigorous cross-validation, is not merely a procedural formality but a scientific necessity to ensure the quality and consistency of research and development outcomes.

This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) "Validation of Analytical Procedures," which provides a framework for validating analytical methods.[1][2][3]

A Comparative Landscape: Structurally Related Pyridine Derivatives

To establish a meaningful context for the analytical data of this compound, it is instructive to consider its structural analogs. The electronic and steric effects of different substituents on the pyridine ring will manifest in discernible shifts in spectroscopic and chromatographic data.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Differences from Target
This compound 175277-69-9 C6H3ClF3NO 197.54 Target Compound
2-Chloro-6-(trifluoromethyl)pyridine[4][5]39890-95-4C6H3ClF3N181.54Lacks the 3-hydroxyl group.
2-Chloro-5-(trifluoromethyl)pyridine[6]52334-81-3C6H3ClF3N181.54Trifluoromethyl group at position 5 instead of 6; lacks the 3-hydroxyl group.
3-Chloro-2-hydroxypyridine[7][8]Not AvailableC5H4ClNO129.54Lacks the trifluoromethyl group.
3-Hydroxypyridine[9][10]109-00-2C5H5NO95.10Lacks both the chlorine and trifluoromethyl groups.
2-Chloro-6-(trichloromethyl)pyridine[11][12][13]1929-82-4C6H3Cl4N230.91Trichloromethyl group instead of trifluoromethyl; lacks the 3-hydroxyl group.

The Workflow of Analytical Cross-Validation

A robust analytical data package relies on the synergy of multiple techniques. The following workflow illustrates the key stages of data acquisition and validation.

Analytical_Validation_Workflow cluster_0 Phase 1: Primary Characterization cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Comparative Analysis & Reporting A Compound Synthesis & Purification B Structural Elucidation (NMR, MS) A->B Initial Structure Confirmation C Purity Assessment (HPLC, GC) A->C Purity Check D Functional Group Analysis (IR) A->D Functional Group ID E Specificity / Selectivity B->E F Linearity & Range C->F G Accuracy & Precision C->G H Detection & Quantitation Limits C->H I Robustness C->I J Data Comparison with Analogs E->J F->J G->J H->J I->J K Comprehensive Data Package Compilation J->K L Final Report Generation K->L

Caption: A generalized workflow for the analytical validation of a chemical entity, from initial characterization to final reporting.

Experimental Protocols and Data Interpretation

The following sections outline the experimental methodologies and the rationale behind their application in the context of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation. For our target compound, both ¹H and ¹³C NMR are essential. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom will significantly influence the chemical shifts of the aromatic protons and carbons. The hydroxyl proton may exhibit a broad signal, and its exchange with D₂O can confirm its presence.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can facilitate the observation of the -OH proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: Calibrated 90° pulse

    • Spectral width: -2 to 12 ppm

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Trustworthiness through Self-Validation: The expected splitting patterns and coupling constants in the ¹H NMR spectrum, along with the number of signals in both ¹H and ¹³C spectra, must be consistent with the proposed structure. For instance, the trifluoromethyl group will cause splitting in the adjacent carbon signal in the ¹³C NMR spectrum (¹JCF coupling).

Comparative Data Interpretation:

CompoundExpected ¹H NMR Aromatic SignalsExpected ¹³C NMR Signals
This compound Two coupled aromatic protons.Six distinct carbon signals, with the CF₃ carbon showing a characteristic quartet.
2-Chloro-6-(trifluoromethyl)pyridine[4]Three coupled aromatic protons.Six distinct carbon signals.
3-Hydroxypyridine[9][10]Four coupled aromatic protons.Five distinct carbon signals.
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. For halogenated compounds like our target, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Experimental Protocol (LC-MS or GC-MS):

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile for LC-MS; dichloromethane or ethyl acetate for GC-MS).

  • Instrumentation:

    • LC-MS: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

    • GC-MS: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole detector).

  • Ionization Method:

    • LC-MS: Electrospray ionization (ESI) in both positive and negative ion modes.

    • GC-MS: Electron ionization (EI).

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 amu).

Trustworthiness through Self-Validation: The high-resolution mass spectrum should yield a molecular formula consistent with C₆H₃ClF₃NO. The observed isotopic pattern for the molecular ion peak (M⁺ or [M+H]⁺) must match the theoretical pattern for a molecule containing one chlorine atom.

Comparative Data Interpretation:

CompoundExpected Molecular Ion (m/z)Key Isotopic Signature
This compound 197.54 (for C₆H₃³⁵ClF₃NO)M+2 peak with ~33% intensity of M peak.
2-Chloro-6-(trifluoromethyl)pyridine[4]181.54 (for C₆H₃³⁵ClF₃N)M+2 peak with ~33% intensity of M peak.
2-Chloro-6-(trichloromethyl)pyridine[11][12][13]230.91 (for C₆H₃³⁵Cl₄N)Complex isotopic pattern due to four chlorine atoms.
High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity determination and quantification. The choice of stationary phase, mobile phase, and detector is critical for achieving good separation and sensitivity. A reversed-phase C18 column is a good starting point for a molecule of this polarity.

Experimental Protocol (Purity Assay):

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.

Trustworthiness through Self-Validation (Method Validation as per ICH Q2(R2)[1][2][3]):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.

  • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, temperature) to evaluate the method's reliability.

HPLC_Method_Validation center Validated HPLC Method Specificity Specificity Specificity->center Linearity Linearity Linearity->center Accuracy Accuracy Accuracy->center Precision Precision Precision->center Robustness Robustness Robustness->center

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. For our target compound, we expect to see characteristic absorptions for the O-H, C-F, C-Cl, and aromatic C=C and C-N bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the empty ATR crystal.

Trustworthiness through Self-Validation: The presence of a broad peak in the 3200-3600 cm⁻¹ region (O-H stretch), strong absorptions in the 1000-1400 cm⁻¹ region (C-F stretches), and peaks in the 1400-1600 cm⁻¹ range (aromatic ring stretches) would be consistent with the proposed structure.

Comparative Data Interpretation:

CompoundKey Expected IR Absorptions (cm⁻¹)
This compound ~3400 (O-H), ~1600 (C=C, C=N), ~1100-1300 (C-F), ~700-800 (C-Cl)
2-Chloro-6-(trifluoromethyl)pyridine[4]Absence of a broad O-H stretch.
3-Hydroxypyridine[9][10]Presence of a broad O-H stretch; absence of C-F and C-Cl stretches.

Conclusion: A Synthesis of Evidence

The analytical cross-validation of this compound is a systematic process that integrates data from multiple orthogonal techniques. By following the principles of method validation laid out by regulatory bodies such as the ICH and by comparing the obtained data with that of structurally related compounds, a high degree of confidence in the identity, purity, and quality of this important chemical intermediate can be achieved. This rigorous approach is fundamental to ensuring the reliability and reproducibility of scientific research and the successful development of new technologies.

References

  • PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). 2-Chloro-6-Methoxy-3-(trifluoroMethyl)pyridine. Retrieved February 6, 2026, from [Link]

  • HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine. Retrieved February 6, 2026, from [Link]

  • Lab Manager. (2023, November 27). ICH and FDA Guidelines for Analytical Method Validation. Retrieved February 6, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 6, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved February 6, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). 3-Chloro-2-hydroxypyridine. Retrieved February 6, 2026, from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 6, 2026, from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved February 6, 2026, from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved February 6, 2026, from [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]

  • The Good Scents Company. (n.d.). 3-hydroxypyridine. Retrieved February 6, 2026, from [Link]

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Safety Operating Guide

Proper Disposal of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol. As researchers, scientists, and drug development professionals, a deep understanding of chemical handling and waste management is paramount to ensuring a safe and compliant laboratory environment. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and responsibility.

Hazard Assessment: Understanding the Compound's Profile

Based on analogous compounds, this compound is anticipated to be a hazardous substance. It is classified as a halogenated organic compound, which often exhibits toxicity and environmental persistence. The pyridine moiety itself is a hazardous chemical. Therefore, it must be treated as hazardous waste, and all handling and disposal procedures must reflect this classification.

Inferred Hazard Profile:

Hazard CategoryPotential EffectsPrimary Precaution
Acute Toxicity (Oral) Harmful or fatal if swallowed.[1]Avoid ingestion. Do not eat, drink, or smoke in the laboratory.
Skin Irritation/Corrosion May cause skin irritation upon contact.Wear appropriate chemical-resistant gloves and a lab coat.
Eye Irritation/Damage May cause serious eye irritation.[1]Wear safety goggles or a face shield.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.Prevent release into the environment. Do not dispose of down the drain.

Incompatible Materials: Avoid contact with strong oxidizing agents, as this could lead to vigorous and potentially hazardous reactions.[2]

Hazardous Decomposition Products: When subjected to high temperatures, such as in a fire, this compound may decompose to produce highly toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and oxides of nitrogen and carbon.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling any waste containing this compound, it is imperative to be outfitted with the correct Personal Protective Equipment. This is a non-negotiable aspect of laboratory safety.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a full-face shield is recommended.

  • Hand Protection: Use nitrile or other chemically resistant gloves that are appropriate for handling halogenated organic compounds. Always inspect your gloves for any signs of damage before use.

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned. Ensure your legs and feet are covered with appropriate clothing and closed-toe shoes.

  • Respiratory Protection: If you are handling the solid compound and there is a risk of generating dust, or if you are working with solutions in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

Step 1: Immediate Waste Collection and Segregation

The principle of immediate and correct waste segregation cannot be overstated. It prevents accidental mixing of incompatible chemicals and ensures that the waste is managed appropriately from the outset.

  • Waste Container: All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips), should be placed in a designated, leak-proof hazardous waste container. This container should be constructed from a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE).

  • Labeling: The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

  • Segregation: This waste stream must be kept separate from non-hazardous waste and other chemical waste streams, particularly non-halogenated organic waste.[3] This is crucial as disposal methods for halogenated and non-halogenated waste often differ.

Step 2: Secure Temporary Storage

Proper temporary storage of the waste container within the laboratory is essential to maintain a safe working environment until it is collected for final disposal.

  • Location: The sealed waste container should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight. It should be stored in a designated satellite accumulation area for hazardous waste.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

Step 3: Final Disposal Method

The final disposal of this compound must be conducted by a licensed and reputable hazardous waste disposal contractor.

  • High-Temperature Incineration: The generally accepted and most environmentally sound method for the disposal of halogenated pyridine derivatives is high-temperature incineration.[4][5] This process occurs at temperatures between 820°C and 1,600°C and is equipped with advanced flue gas cleaning systems to neutralize the hazardous decomposition products.

  • Institutional Procedures: Adhere strictly to your institution's Environmental Health and Safety (EHS) department's procedures for requesting a hazardous waste pickup. They will coordinate with their certified contractors for the safe and compliant final disposal.

Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Emergency Preparedness: Spill and Exposure Response

Accidents can happen, and a well-defined emergency response plan is a critical component of laboratory safety.

Spill Response
  • Small, Contained Spill:

    • Alert personnel in the immediate vicinity and restrict access to the area.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad.

    • Once the spill is fully absorbed, carefully collect the material using a scoop and brush and place it into the designated hazardous waste container.

    • Decontaminate the area of the spill with a suitable cleaning agent and collect all cleaning materials as hazardous waste.

  • Large or Uncontained Spill:

    • Evacuate the laboratory immediately.

    • Activate the nearest fire alarm if there is a fire or explosion risk.

    • Contact your institution's emergency response team and provide them with the details of the spill.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following diagram illustrates the key stages.

Disposal_Workflow cluster_Lab In the Laboratory cluster_Disposal Final Disposal A Generation of Waste (e.g., unused chemical, contaminated items) B Don Appropriate PPE A->B C Collect in Labeled, Segregated Hazardous Waste Container B->C D Secure Temporary Storage (Cool, Dry, Ventilated Area) C->D E Contact Institutional EHS for Waste Pickup D->E Hand-off F Transport by Licensed Hazardous Waste Contractor E->F G High-Temperature Incineration F->G

Sources

Personal protective equipment for handling 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

An In-Depth Technical Guide for Laboratory Professionals

As a senior application scientist, I understand that confidence in the laboratory begins with a profound respect for the materials we handle. This guide is dedicated to providing you with the essential safety and logistical information for working with this compound. Our goal is to empower your research by ensuring a safe and efficient handling process, from initial preparation to final disposal. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile: A Synthesis of Related Compounds

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing personal protective equipment, it is crucial to implement a robust framework of engineering and administrative controls. PPE should always be the last line of defense.

  • Engineering Controls: The primary method for minimizing exposure is to handle the chemical in a controlled environment.

    • Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[6]

    • Ventilation: Ensure the laboratory has adequate general ventilation to maintain low airborne concentrations.[1][7]

    • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[1][7][8]

  • Administrative Controls: These are the work practices and procedures that reduce the risk of exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound.

    • Training: Ensure all personnel are thoroughly trained on the potential hazards and safe handling procedures.

    • Restricted Access: Limit access to the areas where the chemical is stored and handled.

    • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[2][4][6][9] Wash hands thoroughly after handling the chemical.[1][2][9][10]

Personal Protective Equipment (PPE): Your Final Barrier

The appropriate selection and use of PPE are critical for preventing direct contact with this compound.

Eye and Face Protection

Given the high likelihood of this compound being a severe eye irritant, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory as they form a seal around the eyes, offering protection from splashes, dust, and vapors.[6][11] Standard safety glasses with side shields are not sufficient.[12]

  • Face Shield: For procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[8][12]

Skin Protection

Preventing skin contact is paramount, as related compounds are known skin irritants.[1][10]

  • Gloves:

    • Material: Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[6] Avoid latex gloves as they may offer insufficient protection.[6]

    • Double Gloving: It is best practice to wear two pairs of gloves, especially when compounding or handling concentrated forms of hazardous chemicals.[12][13] This allows for the removal of the outer glove if it becomes contaminated without exposing the skin.

    • Integrity and Replacement: Always inspect gloves for any signs of damage before use. Change gloves frequently, at least every 30 to 60 minutes, or immediately if contamination is suspected.[12][13]

  • Protective Clothing:

    • Lab Coat: A long-sleeved, knee-length lab coat is the minimum requirement.

    • Gown or Coveralls: For procedures with a higher risk of contamination, a disposable gown or coveralls that close in the back should be worn.[12] Ensure the cuffs are tight-fitting.[12]

Respiratory Protection

While engineering controls are the primary means of respiratory protection, additional measures may be necessary in certain situations.

  • Standard Operations: When handled in a certified fume hood, a respirator is typically not required.

  • High-Risk Scenarios: In the event of a spill or if there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[14] An N95 respirator may be suitable for unpacking non-plastic containers where there is a risk of breakage.[12]

Summary of Personal Protective Equipment

Protection Type Equipment Rationale
Eye/Face Chemical Splash GogglesProtects against splashes, dust, and vapors.
Face Shield (in addition to goggles)Provides full-face protection during high-risk procedures.
Skin Double Nitrile or Neoprene GlovesPrevents skin contact; allows for safe removal of contaminated outer layer.
Long-sleeved Lab CoatMinimum body protection from minor spills.
Disposable Gown/CoverallsEnhanced protection for higher-risk activities.
Respiratory NIOSH-approved RespiratorFor spill response or when engineering controls are insufficient.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Protocol
  • Preparation: Before starting, ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.

  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Solution Preparation: Add the solid to the solvent slowly and carefully within the fume hood. Keep the container covered as much as possible.

  • Reaction: Perform all reactions within the fume hood. Ensure all glassware is properly secured.

  • Post-Handling: After use, decontaminate the work area. Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the fume hood.[13] Remove all other PPE before leaving the laboratory. Wash hands thoroughly.

Spill Management
  • Evacuate: Alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4][15]

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, including contaminated gloves, weighing boats, and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a separate, labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[7][10]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Hazardous Waste (Solid & Liquid) clean1->clean2 clean3 Remove Outer Gloves in Hood clean2->clean3 post1 Remove Remaining PPE clean3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for the safe handling of this compound.

References

  • Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer.
  • SAFETY DATA SHEET - 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 4-(Trifluoromethyl)pyridine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-6-(trifluoromethyl)pyridine. FUJIFILM Wako.
  • SAFETY DATA SHEET - 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-6-(trifluoromethyl)pyridine. ChemicalBook.
  • 2-Fluoro-6-(trifluoromethyl)pyridine Safety Data Sheet. Apollo Scientific.
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia.
  • CA-6154 - Safety Data Sheet. Combi-Blocks, Inc.
  • SAFETY DATA SHEET - 2-Amino-6-(trifluoromethyl)pyridine. Fisher Scientific.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%. Cole-Parmer.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). The National Institute for Occupational Safety and Health (NIOSH).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment and Chemistry. Chemical Safety Facts.
  • How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.